molecular formula C8H9BrN2O B114759 2-Acetylamino-3-bromo-5-methylpyridine CAS No. 142404-83-9

2-Acetylamino-3-bromo-5-methylpyridine

Cat. No.: B114759
CAS No.: 142404-83-9
M. Wt: 229.07 g/mol
InChI Key: BJABQGWWODTQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylamino-3-bromo-5-methylpyridine is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-bromo-5-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-7(9)8(10-4-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJABQGWWODTQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569679
Record name N-(3-Bromo-5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142404-83-9
Record name N-(3-Bromo-5-methyl-2-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142404-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromo-5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylamino-3-bromo-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylamino-3-bromo-5-methylpyridine is a substituted pyridine derivative that holds significance as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research. Its structural features, including the acetylamino group, a bromine atom, and a methyl group on the pyridine ring, provide multiple reaction sites for chemical modifications. This guide offers a detailed overview of its physical properties, experimental protocols for their determination, and a summary of its synthetic route. While this compound is a valuable building block for biologically active molecules, specific signaling pathways in which it is directly involved are not extensively documented in publicly available literature. However, its derivatives have been investigated for applications in oncology, infectious diseases, and neurological disorders.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. It is important to note that while the molecular formula, molecular weight, and melting point are experimentally determined, the boiling point and solubility are predicted values due to the limited availability of experimental data.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.07 g/mol [1]
Melting Point 111-115 °C[2]
Boiling Point (Predicted) 352.5±25.0 °C at 760 mmHgN/A
Solubility (Predicted) N/A
WaterSlightly Soluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
CAS Number 142404-83-9[2]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for reproducible research. The following are generalized experimental protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor. The apparatus is typically a heated block or an oil bath.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point) are recorded. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Distillation Method - for liquids, adapted for solids with high boiling points)

As this compound is a solid at room temperature with a high predicted boiling point, its experimental determination would require vacuum distillation to prevent decomposition. The following is a general protocol for boiling point determination.

Methodology:

  • Apparatus Setup: A small quantity of the compound is placed in a micro-distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser. The apparatus is connected to a vacuum source.

  • Heating: The flask is heated gently in a heating mantle or an appropriate bath.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The pressure at which the boiling point is measured must also be recorded.

  • Correction: If the boiling point is determined at a reduced pressure, it can be extrapolated to atmospheric pressure using a nomograph or appropriate calculations.

Solubility Determination (Qualitative)

Solubility is a measure of the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A known volume of the solvent to be tested (e.g., 1 mL of water, ethanol, DMSO, or DCM) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

  • Observation: The solution is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If some solid remains, it is considered slightly soluble or insoluble. The results are typically reported in qualitative terms (soluble, slightly soluble, insoluble) or as an approximate concentration (e.g., <10 mg/mL).

Synthesis Workflow

This compound is typically synthesized via the acetylation of its corresponding amine precursor, 2-amino-3-bromo-5-methylpyridine. This reaction is a standard procedure in organic synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 2-Amino-3-bromo-5-methylpyridine Process Acetylation Reaction Reactant1->Process Reactant2 Acetic Anhydride or Acetyl Chloride Reactant2->Process Solvent Solvent (e.g., Pyridine, Acetonitrile) Solvent->Process Base Base (optional) (e.g., Triethylamine) Base->Process Purification Work-up and Purification (e.g., Extraction, Crystallization) Process->Purification Product This compound Purification->Product

Synthesis of this compound.

Logical Relationship of Precursor to Product

The synthesis of this compound is a straightforward chemical transformation. The logical flow from the starting material to the final product is illustrated below.

Logical_Relationship Start Starting Material: 2-Amino-3-bromo-5-methylpyridine Reaction Chemical Transformation: N-Acetylation Start->Reaction Reacts with acetylating agent Product Final Product: This compound Reaction->Product Forms

From Precursor to Product.

References

In-Depth Technical Guide: 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical compound 2-Acetylamino-3-bromo-5-methylpyridine. It should be noted that while basic identifying information for this specific molecule is available, detailed experimental data in the public domain is scarce. To provide a comprehensive context, this guide also includes data on the closely related isomer, 2-Acetylamino-5-bromo-3-methylpyridine, with clear distinctions made between the two compounds.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a pyridine ring substituted with an acetylamino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 5-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information for the target compound and its isomer, 2-Acetylamino-5-bromo-3-methylpyridine, for comparative purposes.

PropertyThis compound2-Acetylamino-5-bromo-3-methylpyridine
CAS Number 142404-83-9142404-81-7
Molecular Formula C₈H₉BrN₂O[1]C₈H₉BrN₂O[2]
Molecular Weight 229.07 g/mol [1]229.07 g/mol [2]
SMILES CC(=O)Nc1cnc(Br)c(c1)C[1]CC(=O)Nc1ncc(Br)cc1C[3]
Melting Point Data not available111-115 °C[3]
Appearance Data not availableSolid[3]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis would likely proceed via the N-acetylation of 2-amino-3-bromo-5-methylpyridine using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

synthesis_workflow start 2-Amino-3-bromo-5-methylpyridine reaction N-Acetylation Reaction start->reaction Reactant reagents Acetic Anhydride or Acetyl Chloride (Base, Solvent) reagents->reaction Reagents product This compound reaction->product Yields

References

An In-depth Technical Guide to 2-Acetylamino-3-bromo-5-methylpyridine (CAS Number 142404-83-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylamino-3-bromo-5-methylpyridine, with the CAS number 142404-83-9, is a substituted pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique arrangement of a bromo group, an acetylamino group, and a methyl group on the pyridine ring makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in pharmaceutical research and drug development. The presence of a reactive bromine atom makes it particularly suitable for cross-coupling reactions, enabling the creation of diverse molecular scaffolds.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively available in public literature. However, key identifiers and properties of the compound and its isomer are summarized below. Researchers should perform their own analytical characterization for definitive data.

Table 1: Core Identification and Physical Properties

PropertyValueReference
CAS Number 142404-83-9[1]
IUPAC Name N-(3-Bromo-5-methyl-2-pyridinyl)acetamide[1]
Synonyms This compound[1]
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.08 g/mol [1]
Appearance Not explicitly reported; likely a solid
Melting Point Data not available for this isomer. The isomer 2-Acetylamino-5-bromo-3-methylpyridine (CAS 142404-81-7) has a melting point of 111-115 °C.
Solubility No quantitative data available. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Storage Conditions Store at 0-8°C.[1][1]

Table 2: Spectroscopic Data Summary

TechniqueData
¹H NMR No experimental data found for CAS 142404-83-9.
¹³C NMR No experimental data found for CAS 142404-83-9.
Mass Spectrometry No experimental data found for CAS 142404-83-9.
Infrared (IR) No experimental data found for CAS 142404-83-9.

Synthesis and Reactivity

Synthesis

A plausible synthetic route to this compound involves the acetylation of the corresponding amine, 2-amino-3-bromo-5-methylpyridine. This is a standard transformation in organic synthesis.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 2-Amino-3-bromo-5-methylpyridine D This compound (CAS 142404-83-9) A->D Acetylation B Acetic Anhydride or Acetyl Chloride C Base (e.g., Pyridine or Triethylamine)

Caption: General synthesis workflow for this compound.

Reactivity

The bromine atom at the 3-position of the pyridine ring is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl and heteroaryl substituents.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on standard acetylation of aminopyridines and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 2-amino-3-bromo-5-methylpyridine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.5 equivalents).

  • Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride or acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid and is based on established methods for similar substrates.[2]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-aryl-5-methyl-2-pyridinyl)acetamide.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X R-X (Aryl Halide) Ar-X->Oxidative Addition Ar-Pd(II)-X R-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 R'-B(OR)2 (Boronic Acid/Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar' R-Pd(II)-R' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' R-R' (Coupled Product) Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

This compound is a key starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The ability to introduce a variety of substituents at the 3-position via cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR).

Derivatives of similar 2-acetamidopyridines have been investigated for a range of biological activities, including:

  • Kinase Inhibition: Substituted aminopyridines and aminopyrimidines are known to be potent kinase inhibitors, a class of drugs that has seen significant success in oncology.[3][4] The scaffold derived from this compound can be used to design inhibitors targeting various kinases involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: Bromo-substituted heterocyclic compounds have shown promise as antimicrobial agents.[5][6][7] Derivatives of the title compound could be explored for their efficacy against a range of bacterial and fungal pathogens.

  • Central Nervous System (CNS) Activity: Aryl-substituted 2-aminopyridine derivatives have been investigated as potential treatments for neurodegenerative disorders such as Alzheimer's disease.[8][9]

G A 2-Acetylamino-3-bromo- 5-methylpyridine B Library Synthesis (e.g., Suzuki Coupling) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F G Clinical Trials F->G

References

An In-depth Technical Guide to the Synthesis of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Acetylamino-3-bromo-5-methylpyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support researchers in organic synthesis and medicinal chemistry.

Overview and Synthetic Strategy

This compound is a substituted pyridine derivative with applications as a building block in the synthesis of more complex molecules, particularly those with potential biological activity. The presence of the acetylamino, bromo, and methyl functional groups offers multiple reaction sites for further chemical modifications.

The most direct and common synthetic route to this compound is the N-acetylation of its corresponding amine precursor, 2-amino-3-bromo-5-methylpyridine. This reaction is typically achieved through the use of an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. Acetic anhydride is often preferred due to its ready availability, lower cost, and generally cleaner reaction profile.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1. This data is crucial for reaction monitoring, product identification, and purity assessment.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
2-Amino-3-bromo-5-methylpyridineC₆H₇BrN₂187.0473-76Solid17282-00-7[1]
This compoundC₈H₉BrN₂O229.07111-115Solid142404-81-7

Synthetic Pathway and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 2-amino-3-bromo-5-methylpyridine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product. The reaction is typically carried out in the presence of a base, such as pyridine, which can also serve as the solvent, to neutralize the acetic acid byproduct.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 2-amino-3-bromo-5-methylpyridine.

Materials and Reagents:

  • 2-Amino-3-bromo-5-methylpyridine

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-bromo-5-methylpyridine (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of the starting amine).

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 - 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway start 2-Amino-3-bromo-5-methylpyridine product This compound start->product Acetylation reagents Acetic Anhydride, Pyridine

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Starting Material in Pyridine add_reagent Add Acetic Anhydride dissolve->add_reagent reflux Heat to Reflux & Monitor add_reagent->reflux cool Cool to Room Temp. reflux->cool evaporate Evaporate Pyridine cool->evaporate extract Extraction & Washing evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: Step-by-step workflow for the synthesis and purification process.

Safety Considerations

  • 2-Amino-3-bromo-5-methylpyridine: May cause skin, eye, and respiratory irritation.

  • Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. Lachrymator.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O and N-H stretches).

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably prepare this valuable intermediate for applications in pharmaceutical research and development. The provided data and visualizations aim to facilitate a clear understanding of the synthetic process.

References

An In-Depth Technical Guide to the Synthesis of N-(3-bromo-5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-bromo-5-methylpyridin-2-yl)acetamide, a key intermediate in pharmaceutical research and development. This document details the chemical properties, synthesis pathway, experimental protocols, and characterization of the title compound and its precursor.

Compound Overview

N-(3-bromo-5-methylpyridin-2-yl)acetamide is a substituted pyridine derivative. Its structure is characterized by a pyridine ring functionalized with a bromine atom at the 3-position, a methyl group at the 5-position, and an acetamido group at the 2-position.

Table 1: Physicochemical Properties of N-(3-bromo-5-methylpyridin-2-yl)acetamide and Starting Material

PropertyN-(3-bromo-5-methylpyridin-2-yl)acetamide2-Amino-3-bromo-5-methylpyridine
Molecular Formula C₈H₉BrN₂OC₆H₇BrN₂
Molecular Weight 229.08 g/mol 187.04 g/mol [1]
Appearance SolidOff-white to pale yellow or brown crystalline powder
Melting Point Not explicitly reported in searches73-76 °C[1]
CAS Number 142404-83-9 (isomer)17282-00-7[1]

Synthesis Pathway

The primary synthetic route to N-(3-bromo-5-methylpyridin-2-yl)acetamide is through the N-acetylation of the corresponding amine precursor, 2-amino-3-bromo-5-methylpyridine. This reaction is a standard and efficient method for the formation of an amide bond.

The acetylation is typically achieved by reacting the primary amine with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction can be carried out in the presence of a solvent and may be catalyzed by an acid or a base.

Synthesis_Pathway Starting_Material 2-Amino-3-bromo-5-methylpyridine Product N-(3-bromo-5-methylpyridin-2-yl)acetamide Starting_Material->Product Acetylation Reagent Acetic Anhydride or Acetyl Chloride Reagent->Product

Caption: General reaction scheme for the synthesis of N-(3-bromo-5-methylpyridin-2-yl)acetamide.

Experimental Protocols

Materials and Equipment
  • 2-amino-3-bromo-5-methylpyridine

  • Acetic anhydride

  • Acetonitrile

  • Concentrated Sulfuric Acid (catalytic amount)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Apparatus for filtration (e.g., Büchner funnel)

  • Drying oven

Synthesis Procedure (Adapted from an Isomer Synthesis)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2-amino-3-bromo-5-methylpyridine in acetonitrile.

  • Reagent Addition: Under a nitrogen atmosphere, add acetic anhydride to the solution.[2]

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.[2]

  • Reaction Conditions: Heat the mixture to 60°C and stir for approximately 30 minutes, monitoring the reaction progress by TLC.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.[2]

  • Precipitation: Add deionized water dropwise to the residue to precipitate the crude product.[2]

  • Isolation and Purification: Stir the mixture at room temperature for about an hour to ensure complete precipitation. Collect the solid product by filtration, wash with deionized water, and dry in an oven.[2] Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 2-amino-3-bromo- 5-methylpyridine in Acetonitrile add_reagents Add Acetic Anhydride and H₂SO₄ (cat.) dissolve->add_reagents heat Heat at 60°C and stir add_reagents->heat cool Cool to Room Temperature heat->cool precipitate Precipitate with Water cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Product filter_wash->dry

References

An In-depth Technical Guide to the Synthesis of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Acetylamino-3-bromo-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to support research and development efforts.

Introduction

This compound is a substituted pyridine derivative valuable as a building block in the synthesis of more complex molecules. Its functional groups—an acetylamino group, a bromine atom, and a methyl group on the pyridine core—offer multiple reaction sites for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. This guide outlines two viable synthetic pathways for its preparation: the acetylation of a brominated precursor and the bromination of an acetylated precursor.

Synthetic Routes

Two principal synthetic routes have been identified for the preparation of this compound:

  • Route 1: Acetylation of 3-bromo-5-methylpyridin-2-amine.

  • Route 2: Bromination of 2-acetylamino-5-methylpyridine.

The selection of a particular route may depend on the availability and cost of the starting materials, as well as the desired purity and yield of the final product.

Route 1: Acetylation of 3-bromo-5-methylpyridin-2-amine

This route involves the direct acetylation of the commercially available or synthetically prepared 3-bromo-5-methylpyridin-2-amine.

Synthesis of Starting Material: 3-bromo-5-methylpyridin-2-amine

The starting material, 3-bromo-5-methylpyridin-2-amine, can be synthesized from 2-bromo-5-methyl-3-nitropyridine via reduction.

Experimental Protocol: Synthesis of 3-bromo-5-methylpyridin-2-amine

  • Reaction Setup: In a round-bottom flask, suspend iron powder (1.11 g, 19.8 mmol) in acetic acid (5 mL). Heat the mixture to 80°C.

  • Addition of Nitro Compound: Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL). Add this solution dropwise to the heated iron suspension over 20 minutes.

  • Reaction: Stir the reaction mixture for an additional 30 minutes at 80°C after the addition is complete. Then, continue stirring at room temperature for 16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through celite. Concentrate the filtrate under reduced pressure.

  • Neutralization and Extraction: Carefully add the residue to a saturated sodium bicarbonate solution (50 mL) until the acetic acid is neutralized. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-5-methylpyridin-2-amine.[1]

ParameterValue
Yield 93%
Appearance Bright yellow crystalline solid
Molecular Weight 187.04 g/mol
Mass Spectrum (APCI) m/z = 188.9 (M+H)
Acetylation of 3-bromo-5-methylpyridin-2-amine

The acetylation of 3-bromo-5-methylpyridin-2-amine can be achieved using acetic anhydride or acetyl chloride.[2]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a reaction vessel, dissolve 3-bromo-5-methylpyridin-2-amine in a suitable solvent such as acetonitrile or dichloromethane under a nitrogen atmosphere.

  • Addition of Acetylating Agent: Add acetic anhydride (1.1 to 1.5 equivalents) to the solution. A catalytic amount of a strong acid like sulfuric acid can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water dropwise to precipitate the product.

  • Purification: Filter the solid precipitate, wash with deionized water, and dry to obtain this compound.

ParameterValue
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.07 g/mol

Workflow for Route 1

Route 1: Acetylation of 3-bromo-5-methylpyridin-2-amine start 2-bromo-5-methyl-3-nitropyridine reduction Reduction (Fe / Acetic Acid) start->reduction intermediate 3-bromo-5-methylpyridin-2-amine reduction->intermediate acetylation Acetylation (Acetic Anhydride) intermediate->acetylation purification Purification (Precipitation/Filtration) acetylation->purification product This compound purification->product

Caption: Synthetic workflow for Route 1.

Route 2: Bromination of 2-acetylamino-5-methylpyridine

This alternative route begins with the acetylation of 2-amino-5-methylpyridine, followed by the bromination of the resulting 2-acetylamino-5-methylpyridine.

Synthesis of Starting Material: 2-amino-5-methylpyridine

The starting material, 2-amino-5-methylpyridine, can be prepared from 3-methylpyridine.

Experimental Protocol: Synthesis of 2-amino-5-methylpyridine

One method involves the reaction of 3-methylpyridine with sodium amide in an inert diluent at elevated temperature and pressure. Another approach starts with 3-methyl-pyridine 1-oxide, which is reacted with trimethylamine and thionyl chloride, followed by treatment with hydrobromic acid.

Acetylation of 2-amino-5-methylpyridine

Experimental Protocol: Synthesis of 2-acetylamino-5-methylpyridine

  • Reaction Setup: In a four-neck flask, add 2-amino-3-methylpyridine and acetic anhydride (in a molar ratio of 1:1.2 to 1:1.8).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until completion.

  • Isolation: Cool the reaction solution to 20-25°C to obtain the acetylated product.

Bromination of 2-acetylamino-5-methylpyridine

Experimental Protocol: Synthesis of this compound

  • Bromination: To the cooled reaction mixture containing 2-acetylamino-5-methylpyridine, add liquid bromine dropwise.

  • Reaction: After the addition, heat the reaction to 50-60°C for 2-3 hours.

  • Work-up: Add water to dissolve all solids, followed by the dropwise addition of a sodium hydroxide solution. Continue the reaction for another 30 minutes.

  • Purification: The product, 2-amino-3-methyl-5-bromopyridine, is obtained after pumping filtration, drying, and recrystallization. Note: This protocol from a patent describes the synthesis of an isomer. A similar approach would be adapted for the target molecule, likely requiring optimization of the brominating agent and reaction conditions to favor 3-position bromination.

ParameterValue
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.07 g/mol

Note: Specific yield and spectral data for the bromination of 2-acetylamino-5-methylpyridine to the 3-bromo isomer are not detailed in the provided search results and would require experimental determination.

Workflow for Route 2

Route 2: Bromination of 2-acetylamino-5-methylpyridine start 2-amino-5-methylpyridine acetylation Acetylation (Acetic Anhydride) start->acetylation intermediate 2-acetylamino-5-methylpyridine acetylation->intermediate bromination Bromination (e.g., NBS or Br2) intermediate->bromination purification Purification (e.g., Recrystallization) bromination->purification product This compound purification->product

Caption: Synthetic workflow for Route 2.

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound. Both routes offer viable methods for obtaining this important chemical intermediate. The choice of route will likely be dictated by the availability of starting materials and the specific requirements of the research or development project. The provided experimental protocols and workflows serve as a valuable resource for scientists and professionals in the field of drug development and agrochemical synthesis. Further optimization of reaction conditions may be necessary to achieve desired yields and purity levels.

References

An In-depth Technical Guide to the Acetylation of 2-Amino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylation reaction of 2-Amino-3-bromo-5-methylpyridine, a key transformation in the synthesis of various pharmaceutical and agrochemical intermediates. Due to the limited availability of direct experimental data for this specific reaction, this guide leverages a detailed protocol and extensive characterization data for the closely related isomer, 5-bromo-2-methylpyridin-3-amine. This information serves as a robust template and a reliable predictor for the expected outcomes of the title reaction.

Reaction Overview

The acetylation of 2-Amino-3-bromo-5-methylpyridine involves the introduction of an acetyl group (-COCH₃) onto the amino group, forming N-(3-bromo-5-methylpyridin-2-yl)acetamide. This reaction is a common strategy to protect the amino group, modify the electronic properties of the pyridine ring, or introduce a functional handle for further synthetic transformations. The most common acetylating agent for this purpose is acetic anhydride, often in the presence of a catalyst and a suitable solvent.

Reaction Scheme:

Acetylation_Reaction reactant 2-Amino-3-bromo-5-methylpyridine product N-(3-bromo-5-methylpyridin-2-yl)acetamide reactant->product Acetylation reagent Acetic Anhydride reagent->product

Caption: General scheme for the acetylation of 2-Amino-3-bromo-5-methylpyridine.

Experimental Protocol (Adapted from a closely related isomer)

The following protocol is adapted from the successful synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine. This procedure is expected to be highly effective for the acetylation of 2-Amino-3-bromo-5-methylpyridine with minor optimization.

Materials:

  • 2-Amino-3-bromo-5-methylpyridine

  • Acetic anhydride

  • Acetonitrile

  • Sulfuric acid (96%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Apparatus for filtration (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-Amino-3-bromo-5-methylpyridine in acetonitrile in a round-bottom flask.

  • Add acetic anhydride to the solution.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Heat the reaction mixture to 60°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Allow the residue to cool to room temperature.

  • Slowly add deionized water to the residue to precipitate the product.

  • Stir the mixture for approximately one hour at room temperature to ensure complete precipitation.

  • Collect the solid product by filtration, wash with deionized water, and dry in an oven.

Quantitative Data (Based on the acetylation of 5-bromo-2-methylpyridin-3-amine)

The following table summarizes the quantitative data obtained for the synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide, which serves as a reliable estimate for the acetylation of 2-Amino-3-bromo-5-methylpyridine.

ParameterValueReference
Yield 85%[1]
Melting Point 256 °C[1]
Purity >97%[2]
Molecular Formula C₈H₉BrN₂O[2]
Molecular Weight 229.07 g/mol [2]

Characterization Data of N-(5-bromo-3-methylpyridin-2-yl)acetamide (Isomer of the Target Product)

The following tables present the spectroscopic data for N-(5-bromo-3-methylpyridin-2-yl)acetamide. This data is crucial for the identification and characterization of the acetylated product.

¹H-NMR Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.8s1HPyridine-H[1]
7.38s1HPyridine-H[1]
2.6s3H-CH₃ (pyridine)[1]
2.45s3H-COCH₃[1]

¹³C-NMR Data (in CDCl₃ + CD₃OD)

Chemical Shift (δ) ppmAssignmentReference
169.1C=O[1]
150.0C-N (pyridine)[1]
147.2C-Br (pyridine)[1]
127.9C-H (pyridine)[1]
112.3C-H (pyridine)[1]
24.1-CH₃ (pyridine)[1]
16.5-COCH₃[1]

Mass Spectrometry Data (EI-MS)

m/z (ion mode)FragmentReference
229 [M+H]⁺Molecular Ion[1]
207 [M-CH₃]⁺Loss of methyl group[1]
150 [M-Br]⁺Loss of bromine atom[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the acetylated product.

Acetylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dissolve 2-Amino-3-bromo-5-methylpyridine in Acetonitrile B Add Acetic Anhydride and H₂SO₄ (cat.) A->B C Heat to 60°C and Stir B->C D Monitor by TLC C->D E Evaporate Solvent D->E Reaction Complete F Precipitate with Water E->F G Filter and Wash Solid F->G H Dry the Product G->H I N-(3-bromo-5-methylpyridin-2-yl)acetamide (Final Product) H->I Characterization

Caption: Workflow for the acetylation of 2-Amino-3-bromo-5-methylpyridine.

Logical Relationship of Reaction Components

The diagram below outlines the roles and relationships of the different components in the acetylation reaction.

Reaction_Components cluster_reactants Core Reactants cluster_conditions Reaction Conditions Substrate 2-Amino-3-bromo-5-methylpyridine (Nucleophile) Product N-(3-bromo-5-methylpyridin-2-yl)acetamide Substrate->Product Reagent Acetic Anhydride (Electrophile) Reagent->Product Byproduct Acetic Acid Reagent->Byproduct Catalyst H₂SO₄ (Acid Catalyst) Catalyst->Product activates electrophile Solvent Acetonitrile (Aprotic Polar Solvent) Solvent->Substrate dissolves Temperature 60°C (Optimal Temperature) Temperature->Product provides activation energy

Caption: Logical relationships of components in the acetylation reaction.

This technical guide provides a solid foundation for researchers and professionals working with the acetylation of 2-Amino-3-bromo-5-methylpyridine. By utilizing the detailed information from a closely related isomer, this document offers a reliable starting point for experimental work and product characterization.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of Brominated N-Acetyl-methylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data for N-(5-bromo-2-methylpyridin-3-yl)acetamide

The following tables summarize the spectroscopic data for N-(5-bromo-2-methylpyridin-3-yl)acetamide, a structural isomer of the target compound. This data is essential for the characterization and identification of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data of N-(5-bromo-2-methylpyridin-3-yl)acetamide

Chemical Shift (δ) ppmMultiplicityAssignment
7.8Singlet1H, Pyridine-H
7.38Singlet1H, Pyridine-H
2.6Singlet3H, Methyl (-CH₃)
2.45Singlet3H, Acetyl (-COCH₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of N-(5-bromo-2-methylpyridin-3-yl)acetamide

Chemical Shift (δ) ppmAssignment
169.1Carbonyl Carbon (C=O)
150.0Pyridine-C
147.2Pyridine-C
127.9Pyridine-C
112.3Pyridine-C (C-Br)
24.1Acetyl Methyl Carbon (-COCH₃)
16.5Pyridine Methyl Carbon (-CH₃)

Solvent: CDCl₃ + CD₃OD

Table 3: Mass Spectrometry Data for N-(5-bromo-2-methylpyridin-3-yl)acetamide

m/z (EI+)Fragment
229[M+H]⁺
207[M-CH₃]⁺
150[M-Br]⁺

Experimental Protocols

The following section details a proposed synthetic protocol for 2-Acetylamino-3-bromo-5-methylpyridine, adapted from established procedures for similar compounds.

Synthesis of this compound

This proposed two-step synthesis involves the acetylation of the corresponding aminopyridine followed by bromination.

Step 1: Acetylation of 2-Amino-3-bromo-5-methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-bromo-5-methylpyridine (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Bromination (if starting from 2-Acetylamino-5-methylpyridine)

Note: This step is an alternative starting from the non-brominated precursor.

  • Reaction Setup: Dissolve 2-Acetylamino-5-methylpyridine (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Brominating Agent: Slowly add a solution of bromine (1.05 eq.) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Reaction Conditions: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Quench the reaction with a saturated solution of sodium thiosulfate. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the target compound.

Synthesis_Pathway 2-Amino-3-bromo-5-methylpyridine 2-Amino-3-bromo-5-methylpyridine Reaction Reaction 2-Amino-3-bromo-5-methylpyridine->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Crude Product Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound H_NMR ¹H NMR Pure Compound->H_NMR C_NMR ¹³C NMR Pure Compound->C_NMR IR_Spec IR Spectroscopy Pure Compound->IR_Spec Mass_Spec Mass Spectrometry Pure Compound->Mass_Spec Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation IR_Spec->Structure_Confirmation Mass_Spec->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of the target compound.

An In-depth Technical Guide to the ¹H NMR of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Acetylamino-3-bromo-5-methylpyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of spectral data, experimental protocols, and structural elucidation.

Introduction

This compound is a substituted pyridine derivative with significant potential in organic synthesis. The precise characterization of its molecular structure is paramount for its application in complex synthetic pathways. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of protons. This guide focuses on the interpretation of the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~8.1Doublet~2.01H
H-4~7.8Doublet~2.01H
NH (Acetylamino)~7.5 - 8.5 (broad)Singlet (broad)-1H
CH₃ (Acetyl)~2.2Singlet-3H
CH₃ (Pyridine)~2.4Singlet-3H

Note: The chemical shift of the NH proton can be highly variable and is dependent on solvent, concentration, and temperature.

A study by Kumar et al. (2017) reported the following ¹H-NMR data in CDCl₃: δ 7.8 (s, 1H-pyridine), 7.38 (s, 1H-pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃)[1]. The reporting of the pyridine protons as singlets may be due to very small coupling constants that were not resolved at the instrument's resolution. The predicted data above anticipates a small meta-coupling between H-4 and H-6.

Structural and Signaling Pathway Diagram

The following diagram illustrates the molecular structure of this compound and the through-bond coupling interactions between the aromatic protons.

Molecular structure and key ¹H-¹H coupling.

Experimental Protocols

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the NH proton.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Locking: Tune the probe for the ¹H frequency and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal resolution and line shape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be adequate.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis sample_prep Sample Preparation nmr_acq NMR Data Acquisition sample_prep->nmr_acq ft Fourier Transformation nmr_acq->ft phasing Phasing & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Integration referencing->integration multiplicity Multiplicity Analysis integration->multiplicity assignment Peak Assignment multiplicity->assignment structure Structure Confirmation assignment->structure

Workflow for ¹H NMR spectral analysis.

Conclusion

This technical guide provides a comprehensive overview of the ¹H NMR spectroscopy of this compound. While a fully assigned experimental spectrum is not publicly available, the predicted data, coupled with the detailed experimental protocols and logical workflows, offers a solid foundation for researchers working with this compound. Accurate acquisition and interpretation of the ¹H NMR spectrum are crucial for confirming the identity and purity of this compound in any research and development setting.

References

Mass spectrometry of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 2-Acetylamino-3-bromo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of this compound (C₈H₉BrN₂O, Molecular Weight: 229.07 g/mol ).[1] Due to the limited availability of specific experimental mass spectral data for this compound in public literature, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry for aromatic, acetylated, and brominated compounds. Furthermore, it presents a comprehensive, generalized experimental protocol for the acquisition and analysis of its mass spectrum. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. As with any novel compound, thorough structural characterization is paramount, and mass spectrometry stands as a cornerstone technique for confirming molecular weight and elucidating structural features through fragmentation analysis. This guide details the expected mass spectrometric behavior of the title compound and provides a robust methodology for its analysis.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the molecular ion and key fragment ions of this compound under electron ionization (EI) conditions. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, is expected to produce characteristic isotopic patterns for all bromine-containing ions, appearing as pairs of peaks (M+ and M+2) with a roughly 1:1 intensity ratio.

Predicted m/z Proposed Ion Structure Neutral Loss Predicted Relative Abundance Notes
229/231[C₈H₉BrN₂O]⁺•-ModerateMolecular ion peak (M⁺•), showing the characteristic 1:1 isotopic pattern for bromine.
187/189[C₆H₇BrN₂]⁺•CH₂CO (42 u)HighLoss of a ketene molecule from the acetylamino group, a common fragmentation for N-acetylated amines.
172/174[C₅H₄BrN]⁺•CH₃CN (41 u) from 187/189ModerateSubsequent loss of acetonitrile from the m/z 187/189 fragment.
108[C₆H₈N₂]⁺•Br• (79/81 u) from 187/189ModerateLoss of a bromine radical from the m/z 187/189 fragment.
43[CH₃CO]⁺-HighAcetyl cation, a characteristic fragment for acetylated compounds.

Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to be initiated by the ionization of one of the nitrogen atoms or the oxygen atom. The primary fragmentation pathways are expected to involve the acetylamino group and the bromine substituent.

A key initial fragmentation step is the alpha-cleavage leading to the loss of a ketene molecule (CH₂=C=O) from the acetylamino group, which is a highly favorable process for N-acetylated aromatic amines. This would result in the formation of a stable amino-substituted pyridinium ion. Subsequent fragmentation could involve the loss of the bromine atom or further rearrangement and cleavage of the pyridine ring.

fragmentation_pathway M [C₈H₉BrN₂O]⁺• m/z = 229/231 (Molecular Ion) F1 [C₆H₇BrN₂]⁺• m/z = 187/189 M->F1 - CH₂CO F4 [CH₃CO]⁺ m/z = 43 M->F4 F2 [C₅H₄BrN]⁺• m/z = 172/174 F1->F2 - CH₃CN F3 [C₆H₈N₂]⁺• m/z = 108 F1->F3 - Br•

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocols

The following provides a generalized experimental protocol for the mass spectrometric analysis of this compound.

Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate. The choice of solvent should be compatible with the ionization technique.

  • Concentration: A typical concentration for direct infusion analysis is in the range of 1-10 µg/mL. For chromatography-coupled mass spectrometry (e.g., GC-MS or LC-MS), the concentration will depend on the sensitivity of the instrument and the column loading capacity.

  • Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.

Instrumentation and Data Acquisition

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements and determination of elemental composition.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. Derivatization may be necessary if the compound exhibits poor volatility or thermal stability.

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan range of m/z 40-400.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for less volatile or thermally labile compounds.

  • Instrument: High-performance liquid chromatograph coupled to a mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Source Parameters:

    • Capillary Voltage: 3-4 kV

    • Drying Gas Temperature: 300-350 °C

    • Drying Gas Flow: 8-12 L/min

    • Nebulizer Pressure: 30-45 psi

  • Mass Analyzer: Scan range of m/z 50-500. For fragmentation studies, tandem mass spectrometry (MS/MS) should be performed by selecting the precursor ion (m/z 229) and applying collision-induced dissociation (CID).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data_processing Data Processing dissolve Dissolve in Volatile Solvent dilute Dilute to Working Concentration dissolve->dilute injection Sample Injection dilute->injection separation Chromatographic Separation (GC or LC) injection->separation ionization Ionization (EI or ESI) separation->ionization detection Mass Analysis and Detection ionization->detection spectrum Mass Spectrum Generation detection->spectrum fragmentation Fragmentation Analysis spectrum->fragmentation identification Structural Elucidation fragmentation->identification

References

Reactivity of 2-Acetylamino-3-bromo-5-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-acetylamino-3-bromo-5-methylpyridine, a key heterocyclic building block in medicinal chemistry and drug development. The document details its synthesis, spectroscopic characterization, and principal reactions, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic substitutions. Experimental protocols, derived from closely related analogues, are provided to facilitate the practical application of this versatile intermediate. All quantitative data is summarized in structured tables, and key reaction pathways are visualized using diagrams to enhance understanding.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring an acetylamino group, a bromine atom, and a methyl group on the pyridine ring, offers multiple sites for chemical modification. The bromine atom at the 3-position is a key functional group, enabling a variety of cross-coupling and substitution reactions. This guide aims to provide a detailed understanding of the reactivity of this compound, empowering researchers to effectively utilize it in their synthetic endeavors.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C8H9BrN2O[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 142404-83-9[1]
Appearance Expected to be a solid
¹H NMR (Predicted) Signals corresponding to methyl protons, acetyl protons, and aromatic protons.
¹³C NMR (Predicted) Signals for the pyridine ring carbons, methyl carbon, and carbonyl carbon.

Synthesis of this compound

The primary synthetic route to this compound involves the acetylation of its corresponding amine precursor, 2-amino-3-bromo-5-methylpyridine.

General Synthesis Workflow

Start 2-Amino-3-bromo-5-methylpyridine Reagents Acetic Anhydride or Acetyl Chloride Base (e.g., Pyridine or Triethylamine) Start->Reagents Acetylation Product This compound Reagents->Product

Caption: Synthesis of this compound.

Experimental Protocol (General)

A solution of 2-amino-3-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane or pyridine) is treated with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. The reaction mixture is typically stirred at room temperature until completion, followed by an aqueous workup and purification by recrystallization or column chromatography.

Key Reactions and Reactivity

The reactivity of this compound is dominated by the chemistry of the bromopyridine core. The bromine atom at the 3-position is susceptible to a range of palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, making them invaluable in the synthesis of complex molecules.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of organoboron compounds. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.[2]

Substrate This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, K3PO4) Substrate->Catalyst Coupling_Partner Aryl/Heteroaryl Boronic Acid or Ester Coupling_Partner->Catalyst Product 3-Aryl/Heteroaryl-2-acetylamino- 5-methylpyridine Catalyst->Product

Caption: Suzuki-Miyaura coupling reaction pathway.

Experimental Protocol (Adapted from analogues for 2-Amino-5-bromo-4-methylpyridine) [3]

ReagentMolar Equivalents
2-Amino-5-bromo-4-methylpyridine1.0
Arylboronic acid1.2
Pd(PPh₃)₄0.05
K₃PO₄2.5
Solvent1,4-Dioxane/Water (4:1)

Procedure:

  • To a reaction vessel, add 2-amino-5-bromo-4-methylpyridine, the arylboronic acid, and potassium phosphate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst and the degassed solvent system.

  • Heat the mixture at 85-95 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl amines.[4]

Substrate This compound Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Substrate->Catalyst Amine Primary or Secondary Amine Amine->Catalyst Product 3-(Amino)-2-acetylamino- 5-methylpyridine Catalyst->Product

Caption: Buchwald-Hartwig amination reaction pathway.

Experimental Protocol (Adapted from analogues for 2-Amino-5-bromo-4-methylpyridine) [4]

ReagentMolar Equivalents
2-Amino-5-bromo-4-methylpyridine1.0
Amine1.2
Pd₂(dba)₃0.02-0.05
Xantphos0.04-0.1
Cs₂CO₃1.5-2.0
SolventToluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction tube.

  • Add the 2-amino-5-bromo-4-methylpyridine and the amine.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter.

  • The filtrate is washed, dried, and concentrated, followed by purification.

The Sonogashira coupling facilitates the formation of a C-C bond between the pyridine ring and a terminal alkyne, yielding alkynyl-substituted pyridines.[5]

Substrate This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et3N) Substrate->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Product 3-(Alkynyl)-2-acetylamino- 5-methylpyridine Catalyst->Product

Caption: Sonogashira coupling reaction pathway.

Experimental Protocol (Adapted from analogues for 2-Amino-bromopyridines) [5]

ReagentMolar Equivalents
2-Amino-bromopyridine1.0
Terminal alkyne1.2
Pd(PPh₃)₄0.02-0.05
CuI0.05-0.1
Base/SolventTriethylamine/DMF

Procedure:

  • To a degassed solution of the 2-amino-bromopyridine in a mixture of triethylamine and DMF, add the palladium catalyst and copper(I) iodide.

  • Add the terminal alkyne and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract with an organic solvent, and purify the product.

Nucleophilic Aromatic Substitution (SNAr)

While generally less reactive towards SNAr than pyridines with electron-withdrawing groups at the ortho and para positions, the bromine at the 3-position of this compound can undergo substitution with strong nucleophiles under forcing conditions. The acetylamino group has a modest influence on the electronic nature of the pyridine ring.

Potential Nucleophiles:

  • Alkoxides (e.g., sodium methoxide)

  • Thiolates (e.g., sodium thiophenoxide)

  • Amines (under high temperature/pressure)

General Reaction Conditions:

  • High temperatures are often required.

  • A polar aprotic solvent such as DMF, DMSO, or NMP is typically used.

  • The presence of a strong base may be necessary to generate the active nucleophile.

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its susceptibility to a range of palladium-catalyzed cross-coupling reactions makes it an excellent scaffold for the synthesis of highly functionalized pyridine derivatives. While direct experimental data for this specific compound is limited, the provided protocols for analogous structures offer a solid foundation for researchers to develop efficient synthetic routes towards their target molecules. Careful optimization of reaction conditions will be key to achieving high yields and purity in the derivatization of this valuable building block.

References

The Strategic Role of 2-Acetylamino-3-bromo-5-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylamino-3-bromo-5-methylpyridine is a substituted pyridine derivative that has emerged as a versatile and highly valuable building block in the field of medicinal chemistry. Its strategic placement of functional groups—an acetylamino group, a reactive bromine atom, and a methyl group—on the pyridine scaffold makes it an ideal starting point for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, chemical reactivity, and, most importantly, the instrumental role of this compound as a key intermediate in the development of novel therapeutic agents. While direct biological activity data for the title compound is not extensively reported, its utility is powerfully demonstrated through the pharmacological activities of the derivatives it helps create. This guide will delve into its application in constructing molecules targeting a range of diseases, including cancer and infectious diseases, and will provide detailed experimental protocols for its synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.07 g/mol
CAS Number 142404-81-7
Appearance Solid
Melting Point 111-115 °C
SMILES CC(=O)Nc1ncc(Br)cc1C
InChI Key HBZDMVSJHVZHKC-UHFFFAOYSA-N

Role as a Versatile Synthetic Intermediate

The primary significance of this compound in medicinal chemistry lies in its role as a foundational scaffold for the synthesis of more complex, biologically active molecules.[1][2] The presence of the bromine atom at the 3-position is particularly noteworthy, as it serves as a versatile handle for a variety of cross-coupling reactions, most prominently the Suzuki-Miyaura coupling.[2] This reaction allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the systematic exploration of the chemical space around the pyridine core to optimize biological activity.

The acetylamino group and the methyl group also play crucial roles in modulating the electronic properties of the pyridine ring and influencing the steric interactions of the final compounds with their biological targets.[3] This multi-functional substitution pattern provides medicinal chemists with a powerful tool to generate libraries of novel compounds for drug discovery programs.[1]

Derivatives of this and closely related aminobromopyridines have been investigated for a variety of therapeutic applications, including:

  • Oncology: As precursors to kinase inhibitors and other anti-cancer agents.[1]

  • Infectious Diseases: In the synthesis of novel antibacterial and antifungal compounds.[1]

  • Central Nervous System (CNS) Disorders: As building blocks for neuroactive compounds, such as nicotinic receptor ligands.[4]

  • Agrochemicals: In the development of new herbicides and fungicides.[3][5]

Case Study: Biological Activity of Derivatives of a Positional Isomer

While specific biological activity data for derivatives of this compound is limited in publicly available literature, a study on the positional isomer, N-[5-bromo-2-methylpyridin-3-yl]acetamide, provides valuable insights into the potential of this structural class. In this study by Nawaz et al. (2017), a series of 5-aryl-2-methylpyridin-3-amine derivatives were synthesized via Suzuki cross-coupling and evaluated for their anti-thrombolytic and biofilm inhibition activities.[6]

Quantitative Biological Activity Data

The following table summarizes the biological activities of selected derivatives synthesized from the positional isomer.

Compound IDAryl Substituent% Clot Lysis% Biofilm Inhibition (E. coli)
4a 4-Methylphenyl35.1587.36
4b 3,5-Dimethylphenyl41.3287.09
4c 4-Methoxyphenyl28.7186.48
4d 3,4,5-Trimethoxyphenyl25.4384.30
4e 4-Fluorophenyl32.8783.90
4f 2,4-Difluorophenyl38.6591.95
4g 3-Chloro-4-fluorophenyl30.1283.62
4h 4-Iodophenyl22.9880.15
4i 4-(Trifluoromethyl)phenyl27.6582.97

Data extracted from Nawaz et al. (2017).[6]

These results demonstrate that derivatives of the acetylaminobromomethylpyridine scaffold can exhibit significant biological activity, with the nature of the aryl substituent introduced via Suzuki coupling playing a critical role in determining the potency.

Experimental Protocols

The following are detailed methodologies for the synthesis of a key intermediate and its subsequent elaboration via Suzuki-Miyaura cross-coupling, adapted from the study on the positional isomer.

Synthesis of N-[5-Bromo-2-methylpyridin-3-yl]acetamide

This protocol describes the synthesis of the acetylated starting material, which is a close structural analog of the title compound.

Materials:

  • 5-bromo-2-methylpyridin-3-amine

  • Acetic anhydride

  • Acetonitrile

  • 96% Sulfuric acid

  • Deionized water

Procedure:

  • Under a nitrogen atmosphere, a solution of 5-bromo-2-methylpyridine-3-amine (2 g), acetic anhydride (1.95 g), and acetonitrile (20 mL) is stirred at 60 °C.[6]

  • A few drops of 96% H₂SO₄ are added to the mixture.[6]

  • Stirring is continued for another 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).[6]

  • The reaction mixture is then evaporated and allowed to cool to room temperature.[6]

  • Water is added dropwise to the cooled mixture to induce precipitation.[6]

  • The mixture is stirred for approximately one hour at room temperature and then filtered.[6]

  • The collected solid is washed with deionized water and dried in an oven to yield N-[5-Bromo-2-methylpyridine-3-yl]acetamide.[6]

cluster_synthesis Synthesis of N-[5-Bromo-2-methylpyridin-3-yl]acetamide start Start reactants Mix 5-bromo-2-methylpyridin-3-amine, acetic anhydride, and acetonitrile start->reactants heat Heat to 60 °C reactants->heat catalyst Add H₂SO₄ (catalyst) heat->catalyst stir Stir for 30 min (Monitor by TLC) catalyst->stir evaporate Evaporate solvent stir->evaporate cool Cool to room temperature evaporate->cool precipitate Add water to precipitate cool->precipitate filter_wash Filter and wash with water precipitate->filter_wash dry Dry the product filter_wash->dry end End dry->end

Synthesis of the acetylated bromopyridine intermediate.
General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the bromopyridine intermediate with various arylboronic acids.

Materials:

  • N-[5-bromo-2-methylpyridine-3-yl]acetamide

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium phosphate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL) at room temperature.[6]

  • Stir the mixture for 30 minutes.[6]

  • Add the appropriate arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and water (0.5 mL) to the mixture.[6]

  • Stir the reaction mixture at 85–95 °C for over 15 hours.[6]

  • After cooling to room temperature, filter the mixture.[6]

  • Dilute the filtrate with ethyl acetate (50 mL).[6]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to obtain the desired 5-aryl-2-methylpyridin-3-amine derivative.[6]

cluster_suzuki Suzuki-Miyaura Cross-Coupling setup Combine bromopyridine, Pd catalyst, and 1,4-dioxane in Schlenk flask stir_rt Stir for 30 min at RT setup->stir_rt add_reagents Add arylboronic acid, K₃PO₄, and water stir_rt->add_reagents heat_stir Heat to 85-95 °C and stir for >15 h add_reagents->heat_stir cool_filter Cool to RT and filter heat_stir->cool_filter extract Dilute with ethyl acetate and and perform aqueous workup cool_filter->extract purify Purify by column chromatography extract->purify product Final 5-aryl-2-methylpyridin-3-amine derivative purify->product

Workflow for the Suzuki-Miyaura cross-coupling reaction.

Potential Signaling Pathway Interactions

While specific signaling pathways modulated directly by this compound have not been identified, its utility as a scaffold for kinase inhibitors suggests that its derivatives are likely to interact with various kinase-regulated signaling pathways.[7][8] For example, derivatives of the related 2-amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and cell cycle progression.[8] Inhibition of PLK4 can lead to cell cycle arrest and apoptosis, making it an attractive target in oncology.

The general mechanism of action for such kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

cluster_pathway Hypothetical Kinase Inhibition Pathway ATP ATP Kinase Target Kinase (e.g., PLK4) ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Signaling Downstream Signaling PhosphoSubstrate->Signaling Response Cellular Response (e.g., Proliferation) Signaling->Response Inhibitor Derivative of 2-Acetylamino-3-bromo- 5-methylpyridine Inhibitor->Kinase blocks ATP binding

Generalized kinase inhibition signaling pathway.

Conclusion

This compound is a strategically important heterocyclic compound that serves as a versatile and valuable intermediate in medicinal chemistry. Its well-defined substitution pattern allows for facile and diverse chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, enabling the synthesis of large libraries of novel compounds for drug discovery. While the direct biological activity of the title compound is not extensively documented, the significant anti-thrombolytic and biofilm-inhibiting properties of derivatives of a close positional isomer underscore the therapeutic potential held within this molecular scaffold. For researchers and drug development professionals, this compound represents a key starting material for the generation of innovative drug candidates across multiple therapeutic areas, from oncology to infectious diseases. Future research focused on the synthesis and biological evaluation of direct derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

The Strategic Intermediate: A Technical Guide to the Applications of 2-Acetylamino-3-bromo-5-methylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep-Dive for Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the synthetic versatility and therapeutic potential of 2-Acetylamino-3-bromo-5-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. Due to its unique trifunctionalized pyridine core, this compound serves as a strategic intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.

Executive Summary

This compound is a substituted pyridine derivative valued for its utility in organic synthesis. The presence of an acetylamino group, a reactive bromine atom, and a methyl group provides a scaffold ripe for chemical modification. The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for creating carbon-carbon bonds. This allows for the introduction of diverse aryl and heteroaryl moieties, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates. While the compound itself is not typically the final active pharmaceutical ingredient (API), it is a crucial precursor for molecules targeting a range of diseases, most notably cancer.

Chemical Properties and Synthesis

The foundational attributes of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.07 g/mol
CAS Number 142404-83-9
Appearance Solid
SMILES CC(=O)Nc1ncc(Br)cc1C
Key Functional Groups Acetylamino, Bromo, Methyl, Pyridine Ring

The synthesis of this intermediate is typically achieved through the acetylation of its corresponding amine precursor, 2-amino-3-bromo-5-methylpyridine. This straightforward reaction provides the acetylated product in high yield, ready for subsequent functionalization.

cluster_synthesis Synthesis of the Core Intermediate 2-Amino-3-bromo-5-methylpyridine 2-Amino-3-bromo-5-methylpyridine Acetylation Acetylation 2-Amino-3-bromo-5-methylpyridine->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation This compound This compound Acetylation->this compound

Caption: Synthetic route to the target intermediate.

Application in Kinase Inhibitor Synthesis

The primary application of this compound is as a scaffold for potent and selective kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyridine core of the title compound is a well-established pharmacophore that can form crucial hydrogen bonding interactions with the hinge region of a kinase's ATP-binding pocket.

A prime example of a downstream application is in the synthesis of inhibitors for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Overexpression of PLK4 is linked to tumorigenesis, making it a validated anticancer target. The orally bioavailable PLK4 inhibitor, CFI-400945 , demonstrates the power of scaffolds derived from substituted pyridines.[1]

Quantitative Biological Activity of a Downstream Product

The following table summarizes the inhibitory activity of CFI-400945, a potent PLK4 inhibitor whose synthesis can be conceptually linked to intermediates like this compound. This data highlights the therapeutic potential unlocked by this chemical class.

CompoundTarget KinaseIC₅₀ (nM)Kᵢ (nM)Cell-based EC₅₀ (nM)Reference(s)
CFI-400945PLK42.80.2612.3[1]
CFI-400945TRKA6-84[1]
CFI-400945TRKB9-88[1]
CFI-400945TIE2/TEK22-117[1]
CFI-400945AURKB98-102[1]
CFI-400945AURKA140-510[1]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. EC₅₀: Half-maximal effective concentration in a cell-based assay (PLK4 autophosphorylation).

PLK4 Signaling Pathway and Mechanism of Inhibition

PLK4 is a serine/threonine kinase that plays an indispensable role in the cell cycle by governing the duplication of centrioles. Centrioles are essential for forming the centrosomes, which act as microtubule-organizing centers to ensure proper chromosome segregation during mitosis. Inhibition of PLK4 disrupts this process, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.

cluster_pathway PLK4 Signaling in Centriole Duplication & Inhibition PLK4 PLK4 PLK4 Substrates (e.g., STIL) PLK4 Substrates (e.g., STIL) PLK4->PLK4 Substrates (e.g., STIL) Phosphorylates ATP ATP ATP->PLK4 Binds to ATP Pocket Centriole Duplication Centriole Duplication PLK4 Substrates (e.g., STIL)->Centriole Duplication Proper Mitosis Proper Mitosis Centriole Duplication->Proper Mitosis Inhibitor (e.g., CFI-400945) Inhibitor (e.g., CFI-400945) Inhibition Inhibition->PLK4 Blocks ATP Binding Site Mitotic Defects Mitotic Defects Inhibition->Mitotic Defects Apoptosis Apoptosis Mitotic Defects->Apoptosis Inhibitor Inhibitor Inhibitor->Inhibition

Caption: Inhibition of the PLK4 signaling pathway.

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of the core intermediate and its subsequent elaboration into more complex molecules via Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of the amine precursor.

Objective: To synthesize this compound from 2-amino-3-bromo-5-methylpyridine.

Materials:

  • 2-amino-3-bromo-5-methylpyridine

  • Acetic anhydride

  • Acetonitrile

  • Sulfuric acid (catalytic amount)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-amino-3-bromo-5-methylpyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add acetic anhydride (1.5 eq) to the solution.

  • Add a few drops of concentrated sulfuric acid to catalyze the reaction.

  • Stir the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for approximately one hour at room temperature.

  • Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry in an oven.

Expected Outcome: The protocol is expected to yield the title compound as a solid with high purity.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the bromopyridine intermediate with an arylboronic acid.

cluster_workflow Suzuki-Miyaura Coupling Workflow Setup 1. Reaction Setup (Flask, Reagents, Inert Atm.) Reaction 2. Heating & Stirring (e.g., 90°C, 12-18h) Setup->Reaction Workup 3. Work-up (Cool, Dilute, Filter) Reaction->Workup Extraction 4. Extraction (Ethyl Acetate, Water, Brine) Workup->Extraction Purification 5. Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for Suzuki coupling.

Objective: To synthesize a 2-aryl-3-acetylamino-5-methylpyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane

  • Deionized water (degassed)

  • Schlenk flask and inert gas line (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio).

  • Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final coupled product.

Conclusion and Future Outlook

This compound is a high-value intermediate that provides a reliable and versatile entry point for the synthesis of complex, biologically active molecules. Its application in the development of kinase inhibitors, exemplified by the potent PLK4 inhibitor CFI-400945, underscores its significance in modern drug discovery. The synthetic protocols provided herein offer a robust framework for researchers to utilize this scaffold in the creation of novel therapeutics. Future applications will likely see this and similar building blocks employed in the synthesis of inhibitors for other kinase targets and in the development of compounds for other therapeutic areas where the pyridine motif is a known pharmacophore.

References

Methodological & Application

Suzuki Coupling Protocol for 2-Acetylamino-3-bromo-5-methylpyridine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Acetylamino-3-bromo-5-methylpyridine with various arylboronic acids. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and development. This document outlines a robust procedure adapted from established methods for structurally similar substrates, offering a reliable starting point for researchers. Key reaction parameters, including catalyst systems, bases, and solvents, are discussed, and comparative data from related couplings are presented in tabular format for easy reference. Additionally, a comprehensive experimental workflow is provided alongside a visual representation of the process.

Introduction

The synthesis of functionalized pyridine derivatives is of significant interest to medicinal chemists and materials scientists due to their prevalence in a wide range of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient method for creating C-C bonds, offering mild reaction conditions and tolerance to a broad array of functional groups.[1][2]

The substrate, this compound, presents a unique set of electronic and steric properties. The presence of the acetylamino group at the 2-position can influence the reactivity of the adjacent bromo group at the 3-position. While primary amines can sometimes complicate coupling reactions, the acetylated form, an amide, is generally more compatible with Suzuki coupling conditions. This protocol is based on a successful Suzuki coupling of the closely related N-[5-bromo-2-methylpyridin-3-yl]acetamide, which demonstrated efficient coupling with various arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The catalytic cycle is generally understood to proceed through three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine derivative to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally analogous N-[5-bromo-2-methylpyridin-3-yl]acetamide.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The typical reaction concentration is between 0.1 and 0.2 M with respect to the starting pyridine.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize various conditions used for the Suzuki coupling of structurally similar bromopyridine derivatives, providing a comparative overview for potential optimization.

Table 1: Reaction Conditions for Suzuki Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-951878
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-951882
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-951885
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-951875
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-951879

Table 2: Alternative Catalyst Systems for Suzuki Coupling of Substituted Bromopyridines

EntrySubstrateCatalyst SystemBaseSolventTemp (°C)Reference
12-Amino-5-bromo-4-methylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-110BenchChem
22-Bromo-5-methylpyridin-4-aminePd(OAc)₂K₂CO₃Isopropanol/H₂O85-90BenchChem
33-Bromo-2-methylpyridinePd₂(dba)₃ / XPhosCs₂CO₃THF80BenchChem

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: - this compound - Arylboronic acid - K3PO4 Catalyst Add Pd(PPh3)4 Reactants->Catalyst 1 Solvent Add 1,4-Dioxane/H2O Catalyst->Solvent 2 Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert 3 Heat Heat to 85-95 °C Inert->Heat 4 Stir Stir for 12-18 h Heat->Stir 5 Monitor Monitor by TLC/LC-MS Stir->Monitor 6 Cool Cool to RT Monitor->Cool 7 Extract Dilute & Extract Cool->Extract 8 Dry Dry & Concentrate Extract->Dry 9 Purify Column Chromatography Dry->Purify 10 Product Pure Product Purify->Product 11

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L2 pdiib Br-Pd(II)L2-Py pd0->pdiib Oxidative Addition pdiir R-Pd(II)L2-Py pdiib->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Product (Py-Aryl) pdiir->product aryl_halide 2-Acetylamino-3-bromo- 5-methylpyridine (Py-Br) aryl_halide->pdiib boronic_acid Aryl-B(OH)2 + Base boronic_acid->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Discussion and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of the reaction parameters. While the provided protocol offers a robust starting point, optimization may be necessary for specific arylboronic acids or to improve yields.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst. However, for less reactive arylboronic acids or in cases of low yield, other palladium sources and ligands, such as those listed in Table 2, can be explored. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with Pd(OAc)₂ or Pd₂(dba)₃ often exhibit higher catalytic activity.

  • Base: Potassium phosphate (K₃PO₄) is an effective base for this transformation. Other bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be employed and may influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. 1,4-Dioxane/water is a common choice. Other solvent systems like toluene/water or THF/water can also be effective.

  • Temperature: The reaction is typically conducted at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific substrates and catalyst system used.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-substituted acetylaminopyridines. The protocol detailed in this application note, adapted from a closely related substrate, provides a reliable and efficient procedure for the coupling of this compound with various arylboronic acids. The provided data and discussion on optimization offer a comprehensive guide for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Acetylamino-3-bromo-5-methylpyridine. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, a crucial transformation in the synthesis of numerous pharmaceutically active compounds and functional materials. The protocols and data presented herein are based on established methodologies for structurally similar 2-amino-3-bromopyridine derivatives and serve as a robust guide for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that involves the formation of a C-N bond between an aryl or heteroaryl halide and an amine. The reaction is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.

Challenges in the amination of bromopyridines can arise from the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium center, which can impede the catalytic cycle. The choice of an appropriate ligand is therefore critical to modulate the reactivity and stability of the palladium catalyst and to facilitate the key steps of the reaction.

Data Presentation: A Comparative Overview of Reaction Conditions

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of the closely related substrate, 2-amino-3-bromopyridine, with various amines. These data provide a strong predictive framework for the optimization of the amination of this compound.

Table 1: Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with Secondary Amines [1]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF651276
2PiperidinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF651279
3PyrrolidinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF651285
4N-MethylpiperazinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF651265
5Di-n-butylaminePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF651270

Table 2: Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with Primary Amines [1]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1CyclopentylamineBrettPhos-precatalyst (4)-LiHMDS (2.5)THF651278
2BenzylamineBrettPhos-precatalyst (4)-LiHMDS (2.5)THF651270
3n-HexylamineBrettPhos-precatalyst (4)-LiHMDS (2.5)THF651273
4AnilineBrettPhos-precatalyst (4)-LiHMDS (2.5)THF651266
54-MethoxyanilineBrettPhos-precatalyst (4)-LiHMDS (2.5)THF651273

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization for this compound.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3)

  • Phosphine ligand (e.g., RuPhos, BrettPhos, Xantphos)

  • Base (e.g., LiHMDS, NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound to the reaction vessel.

  • Seal the vessel and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 65-110 °C).[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-acetylamino-5-methylpyridin-3-amine.

Protocol for Amination with Volatile Amines:

For reactions involving volatile amines, a sealed tube or a pressure vessel is recommended.

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by a solution of the volatile amine in the same solvent.

  • Seal the tube tightly and heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • After completion, cool the reaction to room temperature before carefully opening the reaction tube.

  • Proceed with the work-up and purification as described in the general protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Catalyst, Ligand, and Base to Schlenk Tube B Add this compound C Evacuate and Backfill with Inert Gas (3x) D Add Anhydrous Solvent E Add Amine F Heat and Stir E->F G Monitor Reaction Progress (TLC/LC-MS) H Cool to Room Temperature G->H I Quench and Extract J Wash and Dry K Purify by Column Chromatography

Caption: A schematic overview of the experimental procedure.

catalytic_cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br Pd(II)_Complex Ar(Br)Pd(II)L_n Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Amine_Complex Ar(Br)Pd(II)(HNR'R'')L_n Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar(NR'R'')Pd(II)L_n Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-acetylamino-3-bromo-5-methylpyridine. This versatile building block is a key intermediate in the synthesis of highly substituted pyridine derivatives, which are prominent scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The methodologies described herein facilitate the construction of carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyridine ring.

The acetylamino group at the 2-position can modulate the electronic properties of the pyridine ring and may also serve as a protecting group for the amine functionality, preventing potential side reactions and catalyst inhibition.[1] The bromine atom at the 3-position, situated between the acetylamino and methyl groups, presents a sterically hindered environment that may require careful optimization of reaction conditions to achieve high yields.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9012~85[2]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10016>90[2]
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9512-1880[3][4]
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O8012~80-90

Note: Yields are based on reactions with structurally similar aminobromopyridines and serve as a strong indication of expected performance.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv).[1]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1][3]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.[1]

  • Extraction: Wash the organic layer with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar_Ar ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Reactant Ar-Br Reactant->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the pyridine with a variety of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1008~92[2]
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11012-24~85-95
3CyclohexylaminePd₂(dba)₃ (2)XPhos (4)LHMDSDioxane10012~90
4Aqueous AmmoniaPd(OAc)₂ (2)tBu-XPhos (4)K₃PO₄t-Amyl Alcohol11018~80-90

Note: Yields are based on reactions with structurally similar bromopyridines and serve as a strong indication of expected performance.[2]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To a dry sealed tube or pressure vessel under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2-2.0 equiv), a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or XPhos, 1.5-7.5 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).[5][6]

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.[5][6]

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring. Monitor the progress of the reaction by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.[6]

  • Filtration: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[6]

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Buchwald-Hartwig Amination Workflow```dot

Buchwald_Hartwig_Workflow start Start setup Combine Reactants: - this compound - Amine - Palladium Precursor - Ligand - Base - Anhydrous Solvent start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert heat Heat Reaction Mixture (80-110 °C) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Cool and Dilute with Organic Solvent monitor->workup filter Filter through Celite workup->filter extract Aqueous Work-up (Water and Brine) filter->extract dry Dry, Filter, and Concentrate extract->dry purify Column Chromatography dry->purify end End purify->end

Caption: Interplay of palladium and copper cycles in Sonogashira coupling.

Other Cross-Coupling Reactions

The versatility of this compound extends to other palladium-catalyzed cross-coupling reactions such as the Heck and Stille reactions.

Data Presentation: Heck and Stille Coupling Conditions
ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Expected Yield (%)
Heck StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10018~75 [2]
Stille Tributyl(phenyl)stannanePd(PPh₃)₄ (3)--Toluene11012~80 [2]

Note: Yields are based on reactions with structurally similar bromopyridines and serve as a strong indication of expected performance. [2]

Experimental Protocols

Heck Coupling Protocol:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), Pd(OAc)₂ (1-3 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 2-6 mol%). [2][7]2. Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or acetonitrile) and a base (e.g., Et₃N, 1.5-3.0 equiv). [5][7]3. Reaction: Seal the tube and heat to 100-130 °C for 18-24 hours. Monitor the reaction by TLC or GC-MS. [2][5]4. Work-up and Purification: Follow standard aqueous work-up, extraction, and purification by column chromatography. [7] Stille Coupling Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the organostannane (e.g., tributyl(vinyl)tin, 1.1 equiv). [5]2. Solvent Addition: Add an anhydrous solvent such as toluene or DMF. [5]3. Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method. [5]4. Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). [5]5. Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. [5]6. Work-up and Purification: After cooling, dilute the reaction mixture and wash with an aqueous KF solution to remove tin byproducts. Follow with standard extraction and purification. [2] These protocols provide a solid foundation for the successful implementation of various palladium-catalyzed cross-coupling reactions with this compound, enabling the synthesis of a diverse array of complex molecules for drug discovery and development.

References

Application Notes and Protocols for 2-Acetylamino-3-bromo-5-methylpyridine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-acetylamino-3-bromo-5-methylpyridine as a versatile synthetic intermediate. This compound is a valuable building block in medicinal chemistry and agrochemical research, primarily utilized in palladium-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-nitrogen bonds. The following sections detail its application in Suzuki-Miyaura and Buchwald-Hartwig reactions, including experimental protocols and quantitative data.

Overview of Synthetic Applications

This compound serves as a key precursor for the synthesis of a variety of substituted pyridine derivatives. The presence of a bromine atom at the 3-position allows for facile palladium-catalyzed cross-coupling reactions, while the acetylamino group at the 2-position and the methyl group at the 5-position influence the electronic properties and reactivity of the pyridine ring. This intermediate is particularly useful for accessing libraries of compounds for screening in drug discovery and agrochemical development.[1][2]

Key Reactions:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting with boronic acids. This is a powerful method for synthesizing aryl- and heteroaryl-substituted pyridines.

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with primary or secondary amines. This reaction is instrumental in the synthesis of various amino-substituted pyridines.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides an efficient route to N-(3-aryl-5-methylpyridin-2-yl)acetamides. These products can be further modified, for instance, by hydrolysis of the acetyl group to yield the corresponding 2-amino-3-aryl-5-methylpyridines, which are important pharmacophores.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the yields for the Suzuki-Miyaura coupling of a close structural analog, N-(5-bromo-2-methylpyridin-3-yl)acetamide, with various arylboronic acids.[3] These results are indicative of the expected yields for similar reactions with this compound under optimized conditions.

Arylboronic Acid PartnerProductYield (%)
Phenylboronic acidN-(5-Methyl-2-phenylpyridin-3-yl)acetamide85
4-Methylphenylboronic acidN-(2-(4-Methylphenyl)-5-methylpyridin-3-yl)acetamide82
4-Methoxyphenylboronic acidN-(2-(4-Methoxyphenyl)-5-methylpyridin-3-yl)acetamide88
4-Chlorophenylboronic acidN-(2-(4-Chlorophenyl)-5-methylpyridin-3-yl)acetamide78
4-Fluorophenylboronic acidN-(2-(4-Fluorophenyl)-5-methylpyridin-3-yl)acetamide80
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar substrate and provides a general method for the Suzuki-Miyaura coupling of this compound.[3]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Reactants: This compound Arylboronic acid K3PO4 inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Catalyst: Pd(PPh3)4 solvent Add Solvents: 1,4-Dioxane/Water catalyst->solvent heat Heat to 85-95 °C with Stirring solvent->heat inert->catalyst monitor Monitor by TLC/LC-MS (12-18 h) heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter through Celite cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-substituted 2-acetylamino-3-amino-5-methylpyridines by coupling this compound with a variety of primary and secondary amines. This reaction is a powerful tool for introducing nitrogen-containing functional groups, which are prevalent in many biologically active compounds.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or dppp) (1.5-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) (1.4-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln pd_complex R-Pd(II)(Br)Ln pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition amine_complex [R-Pd(II)(Br)(NHR'R'')]Ln pd_complex->amine_complex amine_coordination amine_coordination Amine Coordination amido_complex R-Pd(II)(NR'R'')Ln amine_complex->amido_complex deprotonation deprotonation Deprotonation (Base) amido_complex->pd0 reductive_elimination reductive_elimination Reductive Elimination product R-NR'R'' aryl_halide R-Br amine HNR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Safety Considerations

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive; handle with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex pyridine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the fields of drug discovery and agrochemical development. The adaptability of this intermediate to powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions underscores its importance in modern organic synthesis.

References

Application Notes: Synthesis of Kinase Inhibitors Utilizing 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylamino-3-bromo-5-methylpyridine is a versatile heterocyclic building block crucial for the synthesis of targeted kinase inhibitors. Its structure features a pyridine core, a common scaffold in kinase inhibitor design, which is strategically functionalized for chemical modification. The bromine atom at the 3-position serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The acetylamino group at the 2-position can engage in critical hydrogen-bonding interactions within the ATP-binding pocket of kinases, often with the hinge region, which is a key determinant of binding affinity. This document provides detailed protocols and data for leveraging this starting material in the development of novel kinase inhibitors.

General Synthetic Workflow

The discovery process for kinase inhibitors using this compound typically follows a structured workflow. This involves the chemical synthesis of a diverse library of compounds via cross-coupling reactions, followed by rigorous biological evaluation to identify promising lead candidates for further optimization.

G cluster_workflow General Workflow for Kinase Inhibitor Discovery A Starting Material (2-Acetylamino-3-bromo- 5-methylpyridine) B Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B Reactants C Library of Novel Derivatives B->C Synthesis D In Vitro Kinase Assays (IC50 Determination) C->D Screening E Structure-Activity Relationship (SAR) Analysis D->E Data Analysis F Lead Optimization E->F Refinement

Caption: A generalized workflow for the discovery of kinase inhibitors.[1]

Key Synthetic Protocols

The bromine atom on the pyridine ring is readily functionalized using various palladium-catalyzed cross-coupling reactions. These methods are foundational for creating diverse chemical libraries to probe structure-activity relationships (SAR).

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the bromopyridine scaffold and various aryl or heteroaryl boronic acids.[2][3]

Objective: To synthesize N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives.

Materials:

  • N-[5-bromo-2-methylpyridin-3-yl]acetamide (Isomer of the title compound, protocol adapted)[2] (1.0 eq)

  • Arylboronic acid (1.1 eq)[2]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)[2]

  • Potassium phosphate (K₃PO₄) (1.5 eq)[2]

  • 1,4-Dioxane and Water (4:1 mixture)[2]

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add N-[5-bromo-2-methylpyridin-3-yl]acetamide, the corresponding arylboronic acid, potassium phosphate, and Pd(PPh₃)₄.[2]

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.[2]

  • Stir the reaction mixture at 85-95 °C for 15-18 hours under the inert atmosphere.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired compound.[4]

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling is employed to install alkyne functionalities, which can serve as handles for further modification or as key interacting groups with the target kinase.[5][6]

Objective: To synthesize 2-Acetylamino-3-alkynyl-5-methylpyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)[6]

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or Pd(CF₃COO)₂/PPh₃ (2.5-5 mol%)[6]

  • Copper(I) iodide (CuI) (5 mol%)[6]

  • Triethylamine (Et₃N) or another suitable base[6]

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)[5][6]

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the palladium catalyst, CuI, and triphenylphosphine (if used) in the chosen solvent and stir for 30 minutes.[6]

  • Add this compound, the terminal alkyne, and the base.[6]

  • Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the substrate reactivity.[5][6]

  • Stir for 3-16 hours, monitoring the reaction by TLC.[5][6]

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This reaction is essential for forming carbon-nitrogen bonds, allowing for the introduction of various primary or secondary amines at the 3-position of the pyridine ring.[7][8]

Objective: To synthesize 2-Acetylamino-3-(amino)-5-methylpyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)[7]

  • Phosphine ligand (e.g., Xantphos or XPhos) (4-10 mol%)[7][9]

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide) (1.4-2.0 eq)[7]

  • Anhydrous Toluene or Dioxane[7]

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

  • Add this compound and the desired amine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[8]

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[7]

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables provide representative data for the synthesis and biological activity of pyridine-based compounds, illustrating the utility of the described synthetic methods.

Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions [2] (Data adapted from reactions using N-[5-bromo-2-methylpyridin-3-yl]acetamide)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901885-90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901880-88
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901875-85
42-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901870-80

Table 2: Example Biological Activity of Related Aminopyridine-Based Kinase Inhibitors

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference
Dasatinib2-Aminothiazole/PyrimidineBCR-ABL, Src family<1BenchChem
Compound 292-AminopyridineALK5.3BenchChem
Compound 12a2-AminopyridineALK, HDAC11.5 (ALK)BenchChem
Compound 5DPPYBTK20[10]

Targeted Signaling Pathway Example: Anaplastic Lymphoma Kinase (ALK)

Kinase inhibitors derived from aminopyridine scaffolds often target critical signaling pathways implicated in cancer.[11] The Anaplastic Lymphoma Kinase (ALK) signaling cascade is a key pathway where fusion proteins can become constitutively active, driving tumorigenesis.[11][12] Inhibitors block the ATP-binding site of the ALK fusion protein, thereby inhibiting downstream signaling.

G cluster_pathway ALK Signaling Pathway and Inhibition membrane nucleus_label Nucleus cytoplasm_label Cytoplasm alk ALK Fusion Protein (Constitutively Active) grb2 GRB2/SOS alk->grb2 pi3k PI3K alk->pi3k stat3 STAT3 alk->stat3 inhibitor ALK Inhibitor (e.g., derived from 2-aminopyridine scaffold) inhibitor->alk Inhibition ras RAS grb2->ras akt AKT pi3k->akt transcription Gene Transcription (Proliferation, Survival) stat3->transcription raf RAF ras->raf mtor mTOR akt->mtor mek MEK raf->mek erk ERK mek->erk erk->transcription mtor->transcription

Caption: ALK Signaling Pathway and Inhibition.[11][12]

Conclusion

This compound and its isomers are highly valuable starting materials for the synthesis of potent kinase inhibitors. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer a robust foundation for researchers to generate diverse libraries of novel compounds. The ability to systematically explore structure-activity relationships through these synthetic strategies is crucial for the development of optimized therapeutic agents targeting a range of kinases involved in human diseases.

References

Application Notes and Protocols for the Derivatization of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-Acetylamino-3-bromo-5-methylpyridine, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The primary focus is on palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of functional groups at the 3-position of the pyridine ring.

Overview of Derivatization Strategies

This compound is a versatile building block. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] Key derivatization strategies include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.[2]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.[3]

  • Sonogashira Coupling: To introduce alkyne moieties.[4]

  • Heck Coupling: For the vinylation of the pyridine ring.

  • Stille Coupling: For C-C bond formation using organostannane reagents.[5]

The acetylamino group at the 2-position influences the electronic properties of the pyridine ring and can be a site for further modification if desired.

Palladium-Catalyzed Cross-Coupling Reactions: Signaling Pathways and Workflows

The following diagrams illustrate the general catalytic cycles for the key cross-coupling reactions and a typical experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Coupled Product Product Complex->Product Ar-Br 2-Acetylamino-3-bromo- 5-methylpyridine Ar-Br->Oxidative Addition Complex R-B(OH)2 Ar'-B(OH)2 Base Base R-B(OH)2->Base Base->Transmetalation Complex

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Product Complex Product Complex Deprotonation->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Aminated Product Product Complex->Product Ar-Br 2-Acetylamino-3-bromo- 5-methylpyridine Ar-Br->Oxidative Addition Complex R2NH Amine R2NH->Amine Coordination Base Base Base->Deprotonation

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base B Add Anhydrous Solvent A->B C Degas Reaction Mixture (e.g., Argon sparging) B->C D Heat to Desired Temperature with Stirring C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temperature E->F G Aqueous Work-up (e.g., Dilute, Wash with Brine) F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Diagram 3: General Experimental Workflow

Experimental Protocols and Data

The following sections provide detailed protocols and representative data for the derivatization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of biaryl compounds from this compound and various arylboronic acids. The reaction generally proceeds with good to excellent yields.[2]

Table 1: Representative Data for Suzuki-Miyaura Coupling of N-(5-bromo-2-methylpyridin-3-yl)acetamide *

EntryArylboronic AcidProductYield (%)
14-Methylphenylboronic acidN-[2-Methyl-5-(4-methylphenyl)pyridin-3-yl]acetamide85
23,5-Dimethylphenylboronic acidN-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide83
34-Methoxyphenylboronic acidN-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide88
44-Chlorophenylboronic acidN-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide78
54-Fluorophenylboronic acidN-[5-(4-Fluorophenyl)-2-methylpyridin-3-yl]acetamide80
63-Chloro-4-fluorophenylboronic acidN-[5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-yl]acetamide75
73,5-Difluorophenylboronic acidN-[5-(3,5-Difluorophenyl)-2-methylpyridin-3-yl]acetamide72
84-(Trifluoromethyl)phenylboronic acidN-[2-Methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl]acetamide70

*Data adapted from a study on the isomeric N-(5-bromo-2-methylpyridin-3-yl)acetamide, which is expected to have similar reactivity.[2] Yields are for the isolated product.

Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (1.5 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl derivatives of 2-Acetylamino-5-methylpyridine. The choice of ligand is crucial for achieving high yields.[6]

Table 2: General Conditions for Buchwald-Hartwig Amination

ParameterRecommended Conditions
Palladium PrecatalystPd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
LigandXantphos, RuPhos, or BINAP (2-4 mol%)
BaseNaOtBu or Cs₂CO₃ (1.4-2.0 equiv.)
SolventToluene or 1,4-Dioxane (anhydrous)
Temperature80-110 °C
Reaction Time4-24 hours

Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Sonogashira Coupling

This reaction is used to couple terminal alkynes with the bromopyridine core, providing access to a wide range of alkynyl-substituted pyridines.[7]

Table 3: General Conditions for Sonogashira Coupling

ParameterRecommended Conditions
Palladium CatalystPd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(CF₃COO)₂ (2.5 mol%)
Copper Co-catalystCuI (5-10 mol%)
Ligand (if needed)PPh₃ (5 mol%)
BaseEt₃N or other amine bases
SolventTHF or DMF (anhydrous)
TemperatureRoom temperature to 100 °C
Reaction Time3-12 hours

Protocol for Sonogashira Coupling:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed THF or DMF (5 mL), the terminal alkyne (1.2 mmol), and Et₃N (2.0 mmol).

  • Stir the reaction at the desired temperature (e.g., 60 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite®.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Heck Coupling

The Heck reaction enables the introduction of vinyl groups at the 3-position of the pyridine ring.

Table 4: General Conditions for Heck Coupling

ParameterRecommended Conditions
Palladium CatalystPd(OAc)₂ (1-5 mol%)
LigandP(o-tol)₃ or PPh₃ (2-10 mol%)
BaseEt₃N or K₂CO₃
SolventDMF, NMP, or Acetonitrile
Temperature100-140 °C
Reaction Time12-24 hours

Protocol for Heck Coupling:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (0.02 mmol), and a suitable ligand (e.g., P(o-tol)₃, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous acetonitrile (5 mL) and a base (e.g., Et₃N, 1.5 mmol).

  • Seal the tube and heat to 100-120 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with an organic solvent and filter.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling

The Stille coupling offers an alternative C-C bond formation method using organostannanes, which are often stable and easy to handle.[8]

Table 5: General Conditions for Stille Coupling

ParameterRecommended Conditions
Palladium CatalystPd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/XPhos
AdditiveCsF or LiCl (optional, can enhance reaction rate)
SolventToluene, DMF, or 1,4-Dioxane (anhydrous)
Temperature80-110 °C
Reaction Time12-24 hours

Protocol for Stille Coupling:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) followed by the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 mmol).

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Work-up may involve a fluoride wash to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

Application Notes and Protocols: Sonogashira Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira coupling is a highly versatile and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds.[1] It facilitates the reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2] This methodology is of paramount importance in the fields of medicinal chemistry and materials science for synthesizing substituted alkynes and conjugated enynes.[3] Pyridine scaffolds are prevalent in numerous FDA-approved drugs, and their functionalization via Sonogashira coupling allows for the introduction of alkynyl groups that can serve as rigid linkers or modulate biological activity through unique electronic and steric properties.[4][5] These resulting 2-amino-3-alkynyl pyridine derivatives are crucial intermediates for synthesizing nitrogen-containing heterocyclic compounds like azaindoles, which have applications in pharmaceuticals, pesticides, and materials science.[3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of various bromopyridines with terminal alkynes, offering researchers a comprehensive guide to reaction optimization, execution, and product isolation.

Key Reaction Parameters

The success of the Sonogashira coupling is contingent upon the careful optimization of several key parameters. The reaction is typically conducted under mild, basic conditions.[1]

  • Catalyst System : A dual-catalyst system is standard, consisting of a palladium(0) complex and a copper(I) salt.[1] Common palladium sources include Pd(CF₃COO)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄, often stabilized by phosphine ligands like triphenylphosphine (PPh₃).[3][4] Copper(I) iodide (CuI) is the most frequently used co-catalyst; it reacts with the terminal alkyne to generate a copper(I) acetylide intermediate, which is key to the catalytic cycle.[2][4]

  • Base : A base is essential to neutralize the hydrogen halide byproduct formed during the reaction.[1] Amine bases such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), piperidine, or morpholine are commonly used and can sometimes function as the solvent.[1][4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may also be employed.[1][3]

  • Solvent : Anhydrous and deoxygenated solvents are required to prevent catalyst deactivation.[4] N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are effective solvents for this coupling.[3][4]

  • Temperature : Reaction temperatures can range from ambient to 100 °C, depending on the reactivity of the specific bromopyridine and alkyne substrates.[3][4] While higher temperatures can increase reaction rates, they may also lead to side reactions like the self-coupling of alkynes.[5]

  • Atmosphere : To protect the palladium catalyst from oxidation, the reaction is typically performed under an inert nitrogen or argon atmosphere.[3][4]

Data Presentation: Reaction Optimization and Substrate Scope

The following tables summarize quantitative data from studies on the Sonogashira coupling of bromopyridines, showcasing the effects of varying reaction parameters and the scope of applicable substrates.

Table 1: Optimization of Reaction Conditions for the Coupling of 2-Amino-3-bromopyridine and Phenylacetylene. [3][5]

EntryPd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)5Et₃NDMF100379
2Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMF100396
3PdCl₂(PPh₃)₂ (2.5)-5Et₃NDMF100385
4Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMSO100392
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NTHF1003No Reaction
6Pd(CF₃COO)₂ (2.5)PPh₃ (5)5K₂CO₃DMF1003Trace
7Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMF80381
8Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMFRT3No Reaction
9Pd(CF₃COO)₂ (2.5)-5Et₃NDMF1003Trace
10-PPh₃ (5)5Et₃NDMF1003No Reaction

Reaction conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), catalyst, ligand, CuI, and base in 2 mL of solvent.

Table 2: Substrate Scope for the Sonogashira Coupling of Various Bromopyridines.

EntryBromopyridineAlkyneProductYield (%)Reference
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine96[3]
22-Amino-3-bromopyridine4-Ethynyltoluene2-Amino-3-((4-methylphenyl)ethynyl)pyridine95[3]
32-Amino-3-bromopyridine1-Ethynyl-4-fluorobenzene2-Amino-3-((4-fluorophenyl)ethynyl)pyridine93[3]
42-Amino-3-bromopyridineProp-2-yn-1-ol3-(2-Aminopyridin-3-yl)prop-2-yn-1-ol81[3]
56-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzene6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile93[6]
66-Bromo-3-fluoro-2-cyanopyridinePhenylacetylene3-Fluoro-6-(phenylethynyl)picolinonitrile85[6]
72,6-DibromopyridinePhenylacetylene2-Bromo-6-(phenylethynyl)pyridine (mono-coupling)N/A*[4]
83-Bromopyridine2-Methyl-3-butyn-2-ol4-(Pyridin-3-yl)-2-methylbut-3-yn-2-olGood[7]

Yields are highly dependent on specific reaction conditions. N/A indicates that a specific yield for the general reaction was not provided, but the protocol is established.

Visualizations

The following diagrams illustrate the catalytic cycle and a general experimental workflow for the Sonogashira coupling of bromopyridines.

Sonogashira_Cycle Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Br-Pd(II)L₂(Py) pd0->pd_ox Oxidative Addition (Py-Br) pd_trans Py-C≡C-R-Pd(II)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Py-C≡C-R pd_trans->product alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Deprotonation cu_acetylide->pd_ox cuI CuI cuI->cu_acetylide base Base base_H Base-H⁺Br⁻ base->base_H

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow setup 1. Reaction Setup reagents Add Bromopyridine, Pd Catalyst, CuI to dry Schlenk flask under inert atmosphere (N₂/Ar). setup->reagents degas 2. Solvent Addition & Degassing setup->degas solvent_add Add anhydrous solvent (e.g., DMF) and amine base (e.g., Et₃N). Degas mixture (e.g., Ar bubbling). degas->solvent_add addition 3. Reagent Addition degas->addition alkyne_add Add terminal alkyne dropwise to the mixture. addition->alkyne_add reaction 4. Reaction addition->reaction heating Heat mixture to the desired temperature (e.g., 100 °C) and stir for required time (e.g., 3h). reaction->heating monitor 5. Monitoring reaction->monitor tlc Monitor progress by TLC or LC-MS until starting material is consumed. monitor->tlc workup 6. Workup monitor->workup quench Cool to RT, quench with sat. NH₄Cl(aq). Extract with organic solvent (e.g., EtOAc). Wash, dry, and concentrate. workup->quench purify 7. Purification workup->purify column Purify the crude product by column chromatography on silica gel. purify->column

Caption: General experimental workflow for Sonogashira coupling.

Experimental Protocols

This section provides detailed, step-by-step protocols for the Sonogashira coupling of different bromopyridine substrates.

Protocol 1: General Procedure for Coupling of 2-Amino-3-Bromopyridine with a Terminal Alkyne[3]

This protocol is based on the optimized conditions for the synthesis of 2-amino-3-alkynylpyridines, which consistently provide high yields.

Materials:

  • 2-Amino-3-bromopyridine (1.0 eq, 0.5 mmol)

  • Terminal Alkyne (1.2 eq, 0.6 mmol)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%, 0.0125 mmol)

  • Triphenylphosphine (PPh₃) (5.0 mol%, 0.025 mmol)

  • Copper(I) Iodide (CuI) (5.0 mol%, 0.025 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)

  • Triethylamine (Et₃N) (1.0 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard anhydrous reaction glassware (e.g., Schlenk flask)

Procedure:

  • Catalyst Preparation: To a dry 10 mL Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (4.2 mg), PPh₃ (6.6 mg), and CuI (4.8 mg).

  • Solvent Addition: Add 2.0 mL of anhydrous DMF to the flask. Stir the mixture at room temperature for 30 minutes under the inert atmosphere.

  • Reagent Addition: Add 2-amino-3-bromopyridine (86.5 mg, 0.5 mmol) and the terminal alkyne (0.6 mmol) to the flask, followed by triethylamine (1.0 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting bromopyridine spot is no longer visible.

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure 2-amino-3-alkynylpyridine product.[3]

Protocol 2: Selective Mono-alkynylation of 2,6-Dibromopyridine[4]

This protocol focuses on achieving selective mono-substitution by controlling stoichiometry and reaction conditions.

Materials:

  • 2,6-Dibromopyridine (1.0 eq)

  • Terminal Alkyne (1.0-1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (e.g., 2-5 mol%)

  • Copper(I) Iodide (CuI) (e.g., 5-10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

  • Triethylamine (Et₃N) (2.0-3.0 eq)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add anhydrous DMF, followed by triethylamine. Degas the mixture by bubbling with argon for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.0-1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to a temperature between 60-80 °C. Using a lower temperature favors mono-alkynylation.

  • Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to maximize the formation of the mono-substituted product and minimize the di-substituted byproduct.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1 to isolate the desired mono-alkynylated product.[4]

Protocol 3: Copper-Free Sonogashira Coupling of Bromopyridines[7][8]

This protocol provides an alternative for substrates that may be sensitive to copper salts, helping to avoid the common side reaction of alkyne homocoupling (Glaser coupling).

Materials:

  • Bromopyridine (1.0 eq)

  • Terminal Alkyne (1.1-1.4 eq)

  • (AllylPdCl)₂ (2.5 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., Cesium Carbonate or a hindered amine like quinuclidine) (2.0 eq)

Procedure:

  • Catalyst Activation: In a dry Schlenk flask under an inert atmosphere, dissolve (AllylPdCl)₂ and P(t-Bu)₃ in anhydrous DMF to form the active Pd(0) catalyst in situ.

  • Reagent Addition: Add the bromopyridine, the terminal alkyne, and the base to the reaction flask.

  • Reaction: Stir the reaction mixture at room temperature. This protocol is notably mild and often proceeds efficiently without heating.[8]

  • Monitoring: Monitor the reaction by HPLC or TLC for the complete consumption of the aryl bromide.[8]

  • Workup and Purification: Once the reaction is complete, follow the standard aqueous workup and purification by column chromatography as detailed in Protocol 1 to isolate the product.

References

Application Notes and Protocols: Acylation of 2-amino-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acylation of 2-amino-5-bromo-3-methylpyridine, a key synthetic transformation for the derivatization of this versatile heterocyclic building block. The resulting N-acylated products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The protocol is based on established methods for the acylation of substituted aminopyridines.

Introduction

2-amino-5-bromo-3-methylpyridine is a valuable starting material in medicinal chemistry and drug discovery. The amino group provides a reactive handle for the introduction of various functional groups through acylation. This modification can be used to alter the physicochemical properties of the molecule, to introduce pharmacophores, or to serve as a protecting group for the amino functionality during subsequent synthetic steps. The acylation of aminopyridines is a robust and widely used reaction, typically proceeding via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent.

Experimental Protocols

This section details the protocol for the acylation of 2-amino-5-bromo-3-methylpyridine using acetic anhydride as the acylating agent. This method is adapted from a procedure for the acylation of the closely related isomer, 5-bromo-2-methylpyridin-3-amine, and is expected to proceed with similar efficiency.[1]

Materials and Reagents:

  • 2-amino-5-bromo-3-methylpyridine

  • Acetic anhydride

  • Acetonitrile

  • Concentrated Sulfuric Acid (96%)

  • Water (deionized or distilled)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Dropping funnel

  • Buchner funnel and flask for filtration

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in acetonitrile.

  • Addition of Reagents: To the stirred solution, add acetic anhydride (1.2 eq).

  • Catalysis: Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly add water to the cooled reaction mixture to precipitate the N-acylated product.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with water to remove any remaining impurities.

  • Drying: Dry the purified product, N-(5-bromo-3-methylpyridin-2-yl)acetamide, under vacuum.

Data Presentation

The following table summarizes the typical reaction conditions for the acylation of substituted aminopyridines using an acid anhydride.

ParameterCondition
Substrate2-amino-5-bromo-3-methylpyridine
Acylating AgentAcetic Anhydride
SolventAcetonitrile
CatalystConcentrated H₂SO₄ (catalytic amount)
Temperature60 °C
Reaction TimeMonitored by TLC
Work-upPrecipitation with water

Experimental Workflow

The following diagram illustrates the general workflow for the acylation of 2-amino-5-bromo-3-methylpyridine.

Acylation_Workflow start Start dissolve Dissolve 2-amino-5-bromo- 3-methylpyridine in Acetonitrile start->dissolve add_reagents Add Acetic Anhydride and H₂SO₄ (cat.) dissolve->add_reagents heat Heat to 60°C and Stir add_reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool to RT and Add Water monitor->workup Reaction Complete filter Filter Precipitate workup->filter dry Dry Product filter->dry end N-(5-bromo-3-methylpyridin- 2-yl)acetamide dry->end

Caption: Experimental workflow for the acylation of 2-amino-5-bromo-3-methylpyridine.

Discussion

The acylation of 2-amino-5-bromo-3-methylpyridine is a straightforward and high-yielding reaction. The use of acetic anhydride as the acylating agent is convenient and cost-effective. The reaction is catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity. The work-up procedure is simple, involving precipitation of the product by the addition of water, which also quenches any unreacted anhydride. The resulting N-acylated pyridine can be used in a variety of subsequent reactions, such as Suzuki cross-coupling, where the acyl group can serve to modulate the electronic properties of the pyridine ring or to protect the amino group.[1] For other acylation reactions, such as those employing acyl chlorides, a base like triethylamine is typically added to neutralize the HCl byproduct.[2] The choice of acylating agent and reaction conditions can be adapted to synthesize a wide range of N-acylated 2-aminopyridine derivatives.

References

Application Notes and Protocols for the Functionalization of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the pyridine ring in 2-Acetylamino-3-bromo-5-methylpyridine, a versatile building block in medicinal chemistry and drug development. The methodologies described herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a diverse range of substituents at the 3-position of the pyridine ring, enabling the synthesis of novel compounds with potential therapeutic applications.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl Pyridine Derivatives

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, coupling an organoboron compound with an organohalide.[1][2] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups, which are common motifs in pharmacologically active molecules. A study on the isomeric N-[5-bromo-2-methylpyridine-3-yl]acetamide has demonstrated the efficacy of this approach, providing a reliable protocol for achieving moderate to good yields.[1]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of a closely related isomer, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids.[1] These results are indicative of the expected outcomes for the target substrate, this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Acetylamino-5-methyl-3-phenylpyridine85
24-Methylphenylboronic acid2-Acetylamino-5-methyl-3-(4-methylphenyl)pyridine82
34-Methoxyphenylboronic acid2-Acetylamino-5-methyl-3-(4-methoxyphenyl)pyridine88
44-Chlorophenylboronic acid2-Acetylamino-5-methyl-3-(4-chlorophenyl)pyridine78
54-Fluorophenylboronic acid2-Acetylamino-5-methyl-3-(4-fluorophenyl)pyridine80
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of the isomeric N-[5-bromo-2-methylpyridine-3-yl]acetamide.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equivalents)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and 1,4-dioxane (2 mL per 0.1 g of starting material).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the arylboronic acid (1.1 eq), potassium phosphate (1.5 eq), and water (0.5 mL per 2 mL of dioxane).

  • Heat the reaction mixture to 85-95 °C and stir for over 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Pd(PPh3)4, 1,4-Dioxane stir Stir at RT (30 min) start->stir add Add: Arylboronic acid, K3PO4, Water stir->add heat Heat to 85-95 °C (>15 h) add->heat monitor Monitor by TLC heat->monitor cool Cool to RT & Filter monitor->cool extract Extract with Ethyl Acetate cool->extract purify Column Chromatography extract->purify product 3-Aryl-2-acetylamino- 5-methylpyridine purify->product

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling for the Synthesis of 3-Alkynyl Pyridine Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.[3][4] These derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science and medicinal chemistry. While a protocol for the direct coupling of this compound is not explicitly detailed in the searched literature, a highly relevant procedure for the coupling of 2-amino-3-bromo-5-methylpyridine with various terminal alkynes is available and can be adapted.[3][4] The acetyl group is expected to be stable under these conditions.

Quantitative Data for Sonogashira Coupling

The following table presents the yields for the Sonogashira coupling of 2-amino-3-bromo-5-methylpyridine with different terminal alkynes.[3] These values serve as a good estimate for the expected yields with the acetylated substrate.

EntryTerminal AlkyneProduct (from 2-amino-3-bromo-5-methylpyridine)Yield (%)
1Phenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
24-Methylphenylacetylene2-Amino-5-methyl-3-((4-methylphenyl)ethynyl)pyridine91
34-Methoxyphenylacetylene2-Amino-5-methyl-3-((4-methoxyphenyl)ethynyl)pyridine90
41-Heptyne2-Amino-3-(hept-1-yn-1-yl)-5-methylpyridine85
5Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)-5-methylpyridine88
Experimental Protocol: Sonogashira Coupling

This protocol is based on the method developed for 2-amino-3-bromopyridines.[3][4]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq) under an inert atmosphere.

  • Add anhydrous DMF (2.0 mL per 0.5 mmol of starting material) and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and Et₃N (1 mL per 0.5 mmol of starting material).

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine: Pd(CF3COO)2, PPh3, CuI add_solvent Add DMF, stir (30 min) start->add_solvent add_reagents Add: This compound, Terminal Alkyne, Et3N add_solvent->add_reagents heat Heat to 100 °C (3 h) add_reagents->heat monitor Monitor by TLC heat->monitor quench Quench with aq. NaCl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 3-Alkynyl-2-acetylamino- 5-methylpyridine purify->product

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination for the Synthesis of 3-Amino Pyridine Derivatives

General Considerations for Buchwald-Hartwig Amination
  • Catalyst and Ligand: A variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, BINAP, XPhos) can be employed. The choice of ligand is crucial and often depends on the nature of the amine coupling partner.[6]

  • Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

  • Inert Atmosphere: The reaction is sensitive to oxygen and moisture, requiring the use of an inert atmosphere (argon or nitrogen).

Experimental Protocol: General Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos) (2-4 mol%)

  • Base (e.g., Cs₂CO₃) (1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Pathway cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Br [Ar-Pd(II)(Br)L_n] OxAdd->PdII_Br LigEx Ligand Exchange PdII_Br->LigEx HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')L_n]Br LigEx->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido [Ar-Pd(II)(NR'R'')L_n] Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' Product 2-Acetylamino-3-(substituted-amino)- 5-methylpyridine Substrate 2-Acetylamino-3-bromo- 5-methylpyridine Amine Amine (HNR'R'')

Buchwald-Hartwig Reaction Pathway

References

Application Note and Protocol for the Scale-up Synthesis of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the scale-up synthesis of 2-Acetylamino-3-bromo-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Two primary synthetic routes are presented: the acetylation of 2-amino-3-bromo-5-methylpyridine (Route A) and the bromination of 2-acetylamino-5-methylpyridine (Route B). This application note includes comprehensive experimental procedures, safety considerations, and characterization data to facilitate the efficient and safe production of this compound on a laboratory and pilot scale.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. This compound, in particular, serves as a versatile intermediate due to its reactive bromine atom and acetylamino group, which can be further functionalized to create a diverse range of complex molecules. The presence of the acetylamino group can act as a directing group in electrophilic aromatic substitution reactions and as a protecting group for the amino functionality. This document outlines two scalable synthetic strategies to obtain this valuable compound, providing researchers with practical and detailed methodologies.

Synthetic Routes

Two viable synthetic routes for the preparation of this compound are detailed below. The choice of route may depend on the availability of starting materials and desired process parameters.

Route A: Acetylation of 2-amino-3-bromo-5-methylpyridine

This route involves the direct acetylation of the commercially available 2-amino-3-bromo-5-methylpyridine using acetic anhydride. This method is generally straightforward and high-yielding.

Route B: Bromination of 2-acetylamino-5-methylpyridine

This route begins with the acetylation of 2-amino-5-methylpyridine, followed by selective bromination at the 3-position. The acetylamino group helps to direct the bromination and can prevent over-bromination, which can be an issue with direct bromination of aminopyridines.[1]

Experimental Protocols

Route A: Acetylation of 2-amino-3-bromo-5-methylpyridine

Diagram of the Experimental Workflow for Route A

Route_A_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-3-bromo- 5-methylpyridine in Pyridine add_ac2o Add Acetic Anhydride dropwise at 0°C start->add_ac2o Cool react Stir at Room Temperature add_ac2o->react monitor Monitor by TLC react->monitor quench Quench with Methanol monitor->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with aq. HCl, NaHCO3, and Brine extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter final_concentrate Concentrate filter->final_concentrate product 2-Acetylamino-3-bromo- 5-methylpyridine final_concentrate->product

Caption: Workflow for the synthesis of this compound via Route A.

Materials:

  • 2-amino-3-bromo-5-methylpyridine

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • In a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-bromo-5-methylpyridine (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[2]

  • Upon completion, cool the reaction mixture again to 0°C and quench by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Route B: Bromination of 2-acetylamino-5-methylpyridine

Diagram of the Experimental Workflow for Route B

Route_B_Workflow cluster_acetylation Step 1: Acetylation cluster_bromination_setup Step 2: Bromination Setup cluster_bromination_reaction Reaction cluster_bromination_workup Work-up cluster_bromination_purification Purification start_b Synthesize 2-acetylamino- 5-methylpyridine dissolve Dissolve 2-acetylamino- 5-methylpyridine in CCl4 start_b->dissolve add_reagents Add NBS and Benzoyl Peroxide dissolve->add_reagents reflux Reflux with Light Source add_reagents->reflux monitor_b Monitor by TLC reflux->monitor_b cool Cool to Room Temp. monitor_b->cool filter_succinimide Filter off Succinimide cool->filter_succinimide concentrate_b Concentrate Filtrate filter_succinimide->concentrate_b chromatography Column Chromatography concentrate_b->chromatography product_b 2-Acetylamino-3-bromo- 5-methylpyridine chromatography->product_b

Caption: Workflow for the synthesis of this compound via Route B.

Materials:

  • 2-acetylamino-5-methylpyridine (can be synthesized from 2-amino-5-methylpyridine)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄, anhydrous)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., benzene:ethyl acetate)

Procedure:

  • Synthesis of 2-acetylamino-5-methylpyridine: Prepare the starting material by following the acetylation protocol in Route A, using 2-amino-5-methylpyridine as the starting material.

  • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylamino-5-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.2 eq) and a catalytic amount of benzoyl peroxide (e.g., 3 mol%) to the solution.[3]

  • Heat the mixture to reflux. For initiation of the radical reaction, a light source (e.g., a 250 W bulb) can be used.[3]

  • Maintain the reflux for 12-16 hours, or until TLC analysis shows the reaction is complete.[3]

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.[3]

Data Presentation

ParameterRoute ARoute BReference
Starting Material 2-amino-3-bromo-5-methylpyridine2-acetylamino-5-methylpyridine
Key Reagents Acetic anhydride, PyridineN-Bromosuccinimide, Benzoyl peroxide[2][3]
Solvent PyridineCarbon tetrachloride[2][3]
Reaction Temp. 0°C to Room Temp.Reflux[2][3]
Reaction Time 4-6 hours12-16 hours[2][3]
Purification RecrystallizationColumn Chromatography[2][3]
Expected Yield >85% (estimated)Moderate to Good (estimated)

Characterization Data for this compound

AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
¹H NMR (CDCl₃) δ (ppm): ~8.2 (s, 1H, pyridine-H), ~7.8 (s, 1H, pyridine-H), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, COCH₃) (Predicted)
¹³C NMR (CDCl₃) δ (ppm): ~169 (C=O), ~148 (C), ~145 (C), ~135 (C), ~120 (C), ~115 (C-Br), ~24 (COCH₃), ~18 (CH₃) (Predicted)
Mass Spec (EI) m/z: 228/230 [M]⁺, 186/188 [M-COCH₂]⁺
IR (KBr) ν (cm⁻¹): ~3250 (N-H), ~1680 (C=O, amide I), ~1580 (C=C, C=N), ~1250 (C-N)

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care to avoid contact with skin, eyes, and respiratory tract.

  • Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor.

  • N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. It is also an oxidizing agent and may intensify fire.[4][5][6][7][8] Handle with extreme care, avoid contact with combustible materials, and store in a cool, dry place away from light and moisture.[4][6]

  • Carbon Tetrachloride: Toxic and carcinogenic. Its use should be minimized, and if possible, replaced with a safer solvent. Handle only in a fume hood with appropriate containment.

  • Benzoyl Peroxide: Strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.

Starting Material Hazards:

  • 2-amino-3-bromo-5-methylpyridine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • 2-amino-5-methylpyridine: Toxic if swallowed and in contact with skin. Causes skin and serious eye irritation.[1]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The protocols described in this application note provide two effective methods for the scale-up synthesis of this compound. Route A is a direct and high-yielding approach, ideal when the brominated amine precursor is readily available. Route B offers an alternative strategy that may be more suitable for controlling the regioselectivity of bromination. Careful consideration of the safety and handling procedures for all reagents and intermediates is crucial for the successful and safe implementation of these synthetic protocols. The provided characterization data will aid in the verification of the final product's identity and purity.

References

Application Notes and Protocols: Green Chemistry Approaches to Synthesizing Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Pyridine Synthesis

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, integral to numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Historically, the synthesis of these vital heterocyclic compounds has often relied on methods that utilize harsh conditions, toxic reagents, and environmentally detrimental solvents.[1] As the chemical industry pivots towards sustainability, the development of green synthetic methodologies has become a critical priority.[2][3][4] This guide provides an in-depth exploration of advanced, environmentally benign approaches to the synthesis of substituted pyridines, designed to offer researchers practical, efficient, and sustainable alternatives to traditional protocols.

The principles of green chemistry, such as maximizing atom economy, employing safer solvents and reagents, utilizing catalytic processes, and reducing energy consumption, are central to the methodologies presented herein.[5][6] We will delve into multicomponent reactions (MCRs) that construct complex molecules in a single step, the application of novel catalysts including nanocatalysts and ionic liquids, the use of alternative energy sources like microwave irradiation, and solvent-free reaction conditions.[1][2][4][7][8][9] Furthermore, we will explore the burgeoning field of biocatalysis and the use of renewable feedstocks for a truly circular approach to pyridine synthesis.[10][11][12]

These application notes are structured to provide not only detailed, step-by-step protocols but also the scientific rationale behind the choice of reagents and conditions, empowering researchers to adapt and innovate within their own laboratories.

Multicomponent Reactions (MCRs): A Paradigm of Atom Economy

Multicomponent reactions (MCRs) are a powerful tool in green synthesis, allowing for the construction of complex pyridine derivatives in a single, convergent step from three or more starting materials.[13][14][15] This approach significantly reduces waste, minimizes purification steps, and enhances overall efficiency, aligning perfectly with the principles of green chemistry.[1][9]

The Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization

The Hantzsch synthesis is a classic MCR for producing dihydropyridines, which can then be oxidized to the corresponding pyridines.[16][17] Green modifications of this reaction focus on solvent-free conditions and the use of efficient, recyclable catalysts.[16][18]

Protocol 1: Solvent-Free Hantzsch-like Synthesis of Functionalized Pyridines using a Heteropolyacid Catalyst

This protocol describes a Hantzsch-like multi-component condensation under solvent-free conditions, catalyzed by a Wells-Dawson heteropolyacid.

  • Reactants: 3-formylchromone (aldehyde component), a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate.

  • Catalyst: Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O) (1 mol%).

  • Procedure:

    • In a round-bottom flask, combine the 3-formylchromone (1 mmol), β-ketoester (1 mmol), ammonium acetate (1 mmol), and the heteropolyacid catalyst (0.01 mmol).

    • Heat the mixture at 80°C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add a small volume of ethanol and stir. The solid catalyst can be recovered by filtration for reuse.

    • Evaporate the ethanol from the filtrate and purify the crude product by recrystallization to yield the functionalized pyridine.

  • Causality: The heteropolyacid acts as a highly efficient and recyclable solid acid catalyst, promoting the condensation reactions while avoiding the use of volatile and often hazardous liquid acids. The solvent-free condition at a moderate temperature reduces energy consumption and eliminates solvent-related waste.

Grindstone Chemistry for Pyridine Synthesis

A solvent-free approach utilizing mechanical grinding is an excellent example of a green MCR. This method is operationally simple, environmentally benign, and often proceeds at room temperature.[8]

Protocol 2: Three-Component Synthesis of 2-Amino-3,5-dicarbonitrile Pyridines via Grinding [8]

This protocol details a solvent-free synthesis of highly functionalized pyridines using a grinding technique.

  • Reactants: An aryl aldehyde, malononitrile, and 2-mercaptopyridine.

  • Catalyst/Base: Potassium Carbonate (K₂CO₃).

  • Procedure:

    • In a mortar, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), 2-mercaptopyridine (1 mmol), and K₂CO₃.

    • Grind the mixture at room temperature using a pestle.

    • Monitor the reaction by TLC.

    • Upon completion, add water to the reaction mixture and stir.

    • Collect the solid product by filtration, wash with water, and dry. The product is often pure enough without further purification, but can be recrystallized if necessary.

  • Expertise & Insight: The mechanical energy from grinding provides the necessary activation for the reaction to proceed without the need for heating or solvents. K₂CO₃ acts as a solid base, facilitating the key condensation steps. This method is highly scalable and demonstrates excellent yields.[8]

Advanced Catalysis in Green Pyridine Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies, higher selectivity, and the ability to use milder reaction conditions.

Nanocatalysis

Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and often allowing for reactions to proceed under greener conditions, such as in aqueous media or at lower temperatures.[7]

Workflow: Nanocatalyst-Mediated Pyridine Synthesis

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Multicomponent Reaction cluster_workup Product Isolation & Catalyst Recovery prep Synthesize Nanocatalyst (e.g., Fe3O4@SiO2-SO3H) char Characterize Catalyst (TEM, XRD, etc.) prep->char reactants Combine Reactants: - Aldehyde - Active Methylene Compound - Ammonium Acetate add_cat Add Nanocatalyst reactants->add_cat energy Apply Energy Source (e.g., Microwave Irradiation) add_cat->energy monitor Monitor Reaction (TLC) energy->monitor isolate Isolate Product (Filtration/Extraction) monitor->isolate recover Recover Catalyst (e.g., Magnetic Separation) isolate->recover purify Purify Product (Recrystallization) isolate->purify recover->prep Reuse

Caption: General workflow for nanocatalyst-driven green pyridine synthesis.

Ionic Liquids as Dual Catalyst-Solvents

Ionic liquids (ILs) are non-volatile, thermally stable salts with low melting points that can act as both solvents and catalysts.[1] Their tunable properties allow for precise control over reaction pathways, often leading to improved yields and selectivity.[1]

  • Key Advantages:

    • Low Volatility: Reduces air pollution and exposure risks.[1]

    • Recyclability: ILs can often be recovered and reused, improving cost-effectiveness.[1]

    • Tunable Properties: The cation and anion can be modified to optimize solubility and catalytic activity for specific reactions.[1]

Alternative Energy Sources: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a significant tool in green chemistry, offering rapid and efficient heating that often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[9][19][20]

Protocol 3: One-Pot, Four-Component Microwave-Assisted Synthesis of Pyridines[9]

This protocol describes an efficient synthesis of substituted pyridines using microwave irradiation.

  • Reactants: p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate.

  • Solvent: Ethanol.

  • Procedure:

    • In a microwave-safe reaction vessel, combine p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), the acetophenone derivative (1 mmol), and ammonium acetate (2 mmol) in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable temperature and power until the reaction is complete (typically 2-7 minutes).

    • Monitor the reaction by TLC.

    • After cooling, the product often precipitates from the solution.

    • Collect the solid product by filtration and wash with cold ethanol to obtain a pure product.

  • Trustworthiness: The rapid, localized heating provided by microwaves accelerates the reaction rate significantly, minimizing the formation of side products that can occur with prolonged heating. This leads to a more reliable and reproducible synthesis with higher purity of the final product.[9][19]

Comparative Data: Microwave vs. Conventional Heating [9]
CompoundMethodReaction TimeYield (%)
5a Microwave3 min92%
Conventional6 h85%
5b Microwave2 min94%
Conventional7 h88%
5c Microwave5 min89%
Conventional8 h79%

Photocatalysis: A Light-Driven Approach

Photocatalysis utilizes light to drive chemical reactions, often under mild, metal-free conditions. This approach is gaining traction for its ability to enable unique bond formations that are difficult to achieve through traditional thermal methods.

Conceptual Workflow: Photocatalytic Pyridine Synthesis

G cluster_reaction Photocatalytic Reaction Setup cluster_process Reaction Progression cluster_workup Workup and Isolation reactants Combine Substrates (e.g., Enaminone, TMEDA) photocat Add Photocatalyst reactants->photocat solvent Dissolve in Solvent photocat->solvent light Irradiate with Visible Light (e.g., Blue LEDs) solvent->light excitation Photocatalyst Excitation light->excitation set Single Electron Transfer (SET) excitation->set radical Radical Intermediate Formation set->radical cyclization Annulation/Cyclization radical->cyclization oxidation Oxidation to Pyridine cyclization->oxidation quench Quench Reaction oxidation->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify

Caption: A conceptual workflow for the photocatalytic synthesis of substituted pyridines.

A recent metal-free approach involves the photocatalytic annulation of enaminones with N,N,N′,N′-tetramethylethylenediamine (TMEDA), where the methyl group of TMEDA serves as a carbon source for the pyridine ring construction.[21] This highlights the innovative potential of photocatalysis to utilize readily available starting materials in novel ways.

Biocatalysis and Renewable Feedstocks: The Future of Sustainable Synthesis

The ultimate goal of green chemistry is to utilize renewable resources to create valuable chemicals. Biocatalysis, using whole cells or isolated enzymes, offers a highly selective and environmentally benign route to complex molecules.

Whole-Cell Biocatalysis

Recombinant microorganisms can be engineered to perform specific chemical transformations, offering a one-pot synthesis from simple, often renewable, starting materials.

  • Example: The synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been demonstrated using recombinant E. coli cells. This biocatalytic route provides a simpler and more sustainable alternative to multi-step organic syntheses.[10]

Pyridines from Biomass

Direct routes from biorenewable feedstocks like lignin and other forms of biomass are being actively explored.[11] These methods often involve pyrolysis or fermentation followed by chemical or biocatalytic upgrading.

  • Lignin Valorization: Metabolic engineering of bacteria like Rhodococcus jostii has enabled the production of pyridine-dicarboxylic acids from lignin, a major component of biomass.[11][12] This approach transforms a waste product into a valuable chemical intermediate.

Conclusion

The synthesis of substituted pyridines is undergoing a paradigm shift, driven by the principles of green chemistry. The methodologies outlined in this guide—from atom-economical multicomponent reactions and advanced catalysis to the use of alternative energy sources and renewable feedstocks—demonstrate a clear path toward more sustainable and efficient chemical manufacturing. For researchers and professionals in drug development, adopting these green approaches is not only an environmental imperative but also a strategic advantage, offering improved efficiency, safety, and innovation in the creation of next-generation pharmaceuticals and materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Acetylamino-3-bromo-5-methylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is the formation of by-products, such as di-brominated compounds.[1][2] To enhance the yield, consider the following:

  • Control of Reaction Temperature: Maintaining a low and consistent temperature during the addition of the brominating agent is crucial. Overheating can lead to increased by-product formation.

  • Slow Addition of Brominating Agent: A slow, dropwise addition of the brominating agent, such as N-Bromosuccinimide (NBS) or bromine, helps to maintain a low concentration of the electrophile in the reaction mixture, thereby minimizing over-bromination.

  • Choice of Solvent: The solvent can significantly influence the reaction outcome. While various solvents can be used, it is important to ensure the starting material is well-dissolved to avoid localized high concentrations of reactants.

  • Molar Ratio of Reactants: Using a 1:1 molar ratio of the substrate to the brominating agent is generally recommended to favor mono-bromination.

Q2: I am observing the formation of multiple products in my reaction, leading to difficult purification. How can I increase the selectivity for the desired 3-bromo isomer?

A2: Achieving high regioselectivity is a common challenge. The acetylamino group is an ortho-, para-directing group. To favor the formation of the 3-bromo isomer (ortho to the acetylamino group), consider these strategies:

  • Protecting Group Strategy: The acetyl group already serves to moderate the activating effect of the amino group, which is a key principle in achieving selective mono-bromination of aromatic amines.[1]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can help reduce the formation of undesired isomers and di-brominated by-products.

  • Reaction Conditions: As mentioned for improving yield, strict control over temperature and the rate of addition of the brominating agent is critical for selectivity.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[3] Develop a suitable TLC system (e.g., a mixture of ethyl acetate and hexane) to distinguish between the starting material, the desired product, and any major by-products. The reaction should be considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the best practices for the work-up and purification of this compound?

A4: A proper work-up and purification procedure is essential for obtaining a high-purity product.

  • Quenching: After the reaction is complete, it should be quenched, for instance by pouring the reaction mixture into water, which can cause the product to precipitate.[3]

  • Neutralization: If the reaction is performed under acidic conditions, careful neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) is necessary.

  • Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography. Washing the isolated solid with a solvent in which the impurities are more soluble can also be an effective purification step.[3]

Data Presentation

The following tables summarize reaction conditions for the bromination of similar substrates, providing a basis for optimizing the synthesis of this compound.

Table 1: Bromination of 2-Acetamido-4-methylpyridine with Bromine [4]

ParameterConditionYield of 2-acetamido-5-bromo-4-methylpyridineGC Purity
SolventDichloromethane80.4%97.6%
TemperatureRoom Temperature
NotesAn orange-colored slurry was formed and stirred overnight.

Table 2: Bromination of 2-Acetamido-4-methylpyridine in the Presence of a Buffer [4]

ParameterConditionYield of 2-acetamido-5-bromo-4-methylpyridine
Brominating AgentBromine80.1%
BufferNa₂HPO₄ aqueous solution
Temperature18-19°C
NotesDropwise addition of bromine over 25 minutes. No formation of reddish-brown precipitate was observed.

Table 3: Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide [5]

ParameterConditionYield
Reactants5-bromo-2-methylpyridin-3-amine, Acetic anhydride85%
SolventAcetonitrile
CatalystH₂SO₄ (few drops)
Temperature60°C
Reaction Time30 minutes

Experimental Protocols

The following are detailed experimental protocols for reactions on analogous substrates, which can be adapted for the synthesis of this compound.

Protocol 1: Bromination of 2-Acetamido-4-methylpyridine with Bromine in Dichloromethane [4]

  • Reaction Setup: In a 100ml three-neck flask, dissolve 5.0g (0.033mol) of 2-acetamido-4-methylpyridine in 15ml of dichloromethane.

  • Addition of Bromine: Add 5.34g (0.033mol) of bromine dropwise to the solution. An orange-colored slurry will form.

  • Reaction: Stir the slurry overnight at room temperature.

  • Work-up: Filter the slurry under reduced pressure. The resulting cake is washed and dried to yield the product.

Protocol 2: Acetylation of 5-Bromo-2-methylpyridin-3-amine [5]

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 2 g of 5-bromo-2-methylpyridin-3-amine and 1.95 g of acetic anhydride in 20 mL of acetonitrile.

  • Catalyst Addition: Add a few drops of 96% H₂SO₄ to the solution.

  • Reaction: Stir the mixture at 60°C for 30 minutes, monitoring the reaction by TLC.

  • Work-up: Evaporate the solvent and allow the residue to cool to room temperature.

  • Precipitation: Add water dropwise to the residue to precipitate the product.

  • Isolation: Stir the mixture for approximately one hour at room temperature and then filter to collect the precipitate.

  • Purification: Wash the impure solid with deionized water and dry it in an oven.

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for troubleshooting and optimizing the synthesis.

reaction_pathway Reaction Pathway for the Synthesis of this compound start 2-Acetylamino-5-methylpyridine product This compound start->product Solvent, Controlled Temperature reagent Brominating Agent (e.g., NBS or Br2)

Caption: Synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Yield Improvement start Low Yield or Impure Product check_temp Verify Temperature Control start->check_temp check_temp->start [Adjust & Retry] check_addition Check Rate of Bromine Addition check_temp->check_addition [Temp OK] check_addition->start [Adjust & Retry] check_ratio Confirm Molar Ratios check_addition->check_ratio [Addition Rate OK] check_ratio->start [Adjust & Retry] check_solvent Evaluate Solvent Choice check_ratio->check_solvent [Ratios OK] check_solvent->start [Adjust & Retry] optimize_purification Optimize Purification Method check_solvent->optimize_purification [Solvent OK] optimize_purification->start [Re-evaluate] success Improved Yield and Purity optimize_purification->success [Optimized]

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Acetylamino-3-bromo-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials such as 2-amino-5-methylpyridine, excess acetylating or brominating agents, and potential isomeric byproducts. Direct electrophilic bromination of the pyridine ring can sometimes lead to a mixture of isomers that require careful separation.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing minor impurities from a solid product.

  • Column chromatography is generally recommended for separating the desired compound from impurities with different polarities, especially when dealing with complex mixtures or liquid/oily crude products.[1][2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. It can be used to identify the fractions containing the pure product during column chromatography and to assess the purity of the final product after recrystallization. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed purity analysis.[3]

Q4: What are the general storage conditions for purified this compound?

A4: Purified this compound, which is a solid, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Q: My compound does not crystallize out of the solution upon cooling. What should I do?

A: This could be due to several reasons:

  • Too much solvent was used: Try to evaporate some of the solvent to concentrate the solution.

  • The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • The wrong solvent was chosen: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen different solvents or solvent systems.

Q: The recrystallized product is oily or appears impure. What went wrong?

A: This may indicate that the chosen solvent is not optimal, or that significant amounts of impurities are still present.

  • Consider a different solvent system: A mixture of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) can sometimes provide better purification.

  • Pre-purification may be necessary: If the crude product is highly impure, it may be beneficial to perform an initial purification step, such as an extraction or a quick filtration through a silica plug, before recrystallization.

Column Chromatography Issues

Q: I am not getting good separation between my product and an impurity on the column.

A: Poor separation can be caused by:

  • Inappropriate solvent system: The polarity of the eluent may not be optimal. Use TLC to test different solvent systems to find one that gives a good separation between your product's spot and the impurity's spot (a difference in Rf values of at least 0.2 is ideal).[2]

  • Column overloading: Using too much crude material for the amount of stationary phase can lead to broad, overlapping bands. Reduce the sample load.[2]

  • Improper column packing: Air bubbles or cracks in the stationary phase can lead to channeling and poor separation. Ensure the column is packed uniformly.[1]

Q: My compound is not eluting from the column.

A: This typically means the eluent is not polar enough to move the compound through the stationary phase.

  • Increase the eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.[2] For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Q: The compound appears to be degrading on the silica gel column.

A: Some compounds can be sensitive to the acidic nature of silica gel.

  • Deactivate the silica gel: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (~0.1-1%), to the eluent.[2]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina.[2]

Data Presentation

The following table summarizes typical parameters for the purification of similar brominated pyridine derivatives, which can be used as a starting point for optimizing the purification of this compound.

Purification MethodStationary PhaseMobile Phase / Solvent SystemKey Considerations
Column Chromatography Silica GelHexane/Ethyl Acetate gradientStart with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.[2]
AluminaDichloromethane/Methanol gradientAlumina can be a good alternative if the compound is sensitive to the acidity of silica gel.[2]
Recrystallization Not ApplicableEthanolA common solvent for recrystallizing polar organic compounds.
IsopropanolAnother common alcohol solvent for recrystallization.[1]
Ethanol/WaterA solvent pair can be effective if the compound is too soluble in pure ethanol.[1]

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the purification of solid crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[1]

  • Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven or desiccator.[1]

Protocol 2: Column Chromatography

This protocol provides a general method for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Preparation: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing the solvent to drain. Tap the column gently to ensure even packing and avoid air bubbles. Add another thin layer of sand on top of the silica bed.[1][2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample solution to the top of the silica gel using a pipette.[1]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent as needed to move your compound down the column.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[1]

Mandatory Visualization

experimental_workflow crude_product Crude this compound purity_assessment Assess Purity (TLC/GC-MS) crude_product->purity_assessment is_solid Is the crude product a solid? purity_assessment->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (oily/liquid) high_purity Purity > 95%? final_product Pure Product high_purity->final_product Yes further_purification Further Purification Needed high_purity->further_purification No recrystallization->high_purity column_chromatography->high_purity

Caption: A workflow for selecting a suitable purification method.

troubleshooting_guide start Poor Purification Outcome check_method Which method was used? start->check_method recrystallization Recrystallization Issue check_method->recrystallization Recrystallization chromatography Chromatography Issue check_method->chromatography Column Chromatography no_crystals No crystals formed? recrystallization->no_crystals concentrate Concentrate Solution no_crystals->concentrate Yes oily_product Oily Product? no_crystals->oily_product No seed_crystal Add Seed Crystal concentrate->seed_crystal change_solvent Change Solvent/System oily_product->change_solvent Yes poor_separation Poor Separation? chromatography->poor_separation optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent Yes no_elution No Elution? poor_separation->no_elution No reduce_load Reduce Sample Load optimize_eluent->reduce_load increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes

Caption: A troubleshooting guide for common purification challenges.

References

Technical Support Center: Synthesis of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetylamino-3-bromo-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process starting from 2-amino-5-methylpyridine:

  • N-Acetylation: The amino group of 2-amino-5-methylpyridine is first protected by acetylation, typically using acetic anhydride or acetyl chloride, to form 2-acetylamino-5-methylpyridine.

  • Bromination: The resulting 2-acetylamino-5-methylpyridine is then regioselectively brominated at the 3-position using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine.

Protecting the amino group as an acetamide is crucial for directing the bromination to the desired 3-position and preventing side reactions.

Q2: What are the primary side reactions to be aware of during the N-acetylation step?

A2: During the N-acetylation of 2-amino-5-methylpyridine, the following side reactions can occur:

  • Di-acetylation: Although less common due to the decreased nucleophilicity of the amide nitrogen, the formation of a di-acetylated product is possible, especially with a large excess of the acetylating agent and forcing conditions.

  • O-Acetylation (if applicable): While not relevant for 2-amino-5-methylpyridine, if other hydroxyl-substituted pyridines are used, O-acetylation can compete with N-acetylation.

  • Hydrolysis of the Product: The acetylamino group can be susceptible to hydrolysis back to the amine, particularly during aqueous workup under strongly acidic or basic conditions. For instance, treatment of a similar compound, 2-acetamido-5-fluoropyridine, with a 20% aqueous NaOH solution at 80°C for 2 hours resulted in a 95.25% yield of the hydrolyzed product.[1]

Q3: What are the major challenges and side reactions in the bromination step?

A3: The bromination of 2-acetylamino-5-methylpyridine presents two main challenges:

  • Over-bromination: The pyridine ring is activated by the acetylamino and methyl groups, making it susceptible to further bromination. This can lead to the formation of the significant byproduct, 2-acetylamino-3,5-dibromo-5-methylpyridine. Careful control of the stoichiometry of the brominating agent is critical to minimize this.

  • Incorrect Regioselectivity: While the acetylamino group strongly directs bromination to the ortho (3- and 5-) positions, improper reaction conditions can lead to bromination at other positions on the pyridine ring.

  • Formation of Perbromide Salts: The reaction of 2-acylaminopyridines with bromine can form 2-acylaminopyridinium-HBr₃ salts as intermediates or side products. These salts can often be converted to the desired product upon further reaction or workup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-acetylamino-5-methylpyridine (Acetylation step) Incomplete reaction.Increase reaction time or temperature moderately. Monitor the reaction progress by TLC. A typical condition is using a 1.6:1 molar ratio of acetic anhydride to 2-aminopyridine and refluxing.[2]
High reaction temperature leading to side reactions.Maintain a controlled temperature. For example, one procedure for a similar substrate suggests a reaction temperature of 45°C for 2.5 hours, which yielded 96.26% of the acetylated product.[1]
Hydrolysis during workup.Avoid strongly acidic or basic conditions during the aqueous workup. Use a mild base like sodium bicarbonate for neutralization.
Presence of di-acetylated byproduct Excess acetylating agent.Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the acetylating agent.
Low yield of this compound (Bromination step) Incomplete reaction.Ensure the brominating agent is active. Use freshly opened or purified NBS. Increase reaction time or temperature as needed, while monitoring for byproduct formation.
Formation of a stable 2-acylaminopyridinium-HBr₃ salt.The salt can often be converted to the desired product by extending the reaction time or during the workup process. A patent for a similar bromination reported an 80.4% yield after addressing the perbromide salt.
Significant amount of di-brominated byproduct Excess brominating agent.Use a stoichiometric amount (1.0 equivalent) of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration.
Prolonged reaction time.Monitor the reaction closely by TLC or GC and stop the reaction once the starting material is consumed.
Incorrect isomer of the brominated product Inappropriate reaction conditions affecting regioselectivity.Ensure the amino group is acetylated before bromination. Use a non-polar solvent to favor the desired isomer.
Difficulty in purifying the final product Co-elution of byproducts during chromatography.Optimize the solvent system for column chromatography. Recrystallization can be an effective method to remove small amounts of impurities.

Experimental Protocols

Protocol 1: N-Acetylation of 2-Amino-5-methylpyridine

Materials:

  • 2-Amino-5-methylpyridine

  • Acetic anhydride

  • Pyridine (as solvent or catalyst) or an inert solvent like dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve 2-amino-5-methylpyridine (1.0 eq) in pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetylamino-5-methylpyridine.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Parameter Condition Yield Reference
Molar Ratio (Ac₂O:Amine)1.6:1-[2]
TemperatureReflux-[2]
Temperature45°C96.26%[1]
Reaction Time2.5 h96.26%[1]
Protocol 2: Bromination of 2-Acetylamino-5-methylpyridine

Materials:

  • 2-Acetylamino-5-methylpyridine

  • N-Bromosuccinimide (NBS) or Bromine

  • Inert solvent (e.g., chloroform, carbon tetrachloride, or acetic acid)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve 2-acetylamino-5-methylpyridine (1.0 eq) in a suitable inert solvent.

  • Add N-bromosuccinimide (1.0 eq) portion-wise to the solution at room temperature. Alternatively, if using bromine, add a solution of bromine (1.0 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.[2]

  • Cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to separate the desired this compound from any di-brominated byproduct.

Parameter Condition Yield Reference
Molar Ratio (Br₂:Amide)1.1:1-[2]
Temperature50°C-[2]

Visual Guides

Synthesis Pathway and Potential Side Reactions

Synthesis_Side_Reactions cluster_acetylation N-Acetylation cluster_bromination Bromination SAM 2-Amino-5-methylpyridine AAMP 2-Acetylamino-5-methylpyridine SAM->AAMP Acetylation (Main Reaction) Diacetyl Di-acetylated Product SAM->Diacetyl Side Reaction (Excess Ac2O) Ac2O Acetic Anhydride NBS NBS / Br2 Target This compound (Desired Product) AAMP->Target Bromination (Main Reaction) Hydrolysis 2-Amino-5-methylpyridine (Hydrolysis Product) AAMP->Hydrolysis Side Reaction (Workup) Dibromo 2-Acetylamino-3,5-dibromo-5-methylpyridine (Over-bromination) AAMP->Dibromo Side Reaction (Over-bromination) Perbromide Perbromide Salt AAMP->Perbromide Side Reaction

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes End Successful Synthesis Problem->End No IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction OverBromination Over-bromination? ImpureProduct->OverBromination Hydrolysis Hydrolysis during workup? IncompleteReaction->Hydrolysis No IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp Yes MildWorkup Use Mild Workup Conditions Hydrolysis->MildWorkup Yes Hydrolysis->End No IncreaseTimeTemp->End MildWorkup->End OtherByproducts Other Byproducts? OverBromination->OtherByproducts No ControlStoich Control Stoichiometry of Brominating Agent OverBromination->ControlStoich Yes OptimizePurification Optimize Purification (Chromatography/Recrystallization) OtherByproducts->OptimizePurification Yes OtherByproducts->End No ControlStoich->End OptimizePurification->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Suzuki Coupling for Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions for bromopyridine substrates.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of bromopyridines, offering potential causes and actionable solutions.

Question 1: Why is the yield of my Suzuki coupling reaction with a bromopyridine consistently low?

Answer:

Low yields in Suzuki coupling reactions involving bromopyridines are a common challenge and can be attributed to several factors, particularly the properties of the pyridine ring.[1][2] Key areas to investigate include:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and inhibiting its catalytic activity.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1][2] Pre-formed palladium complexes with these ligands (e.g., Buchwald precatalysts) are often highly effective.[2]

  • Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.[1]

    • Solution: Increase the reaction temperature or screen different palladium catalysts and ligands.[1] For less reactive bromides, more electron-rich and bulky ligands can facilitate oxidative addition.[1][3]

  • Poor Solubility: Inadequate solubility of starting materials in the chosen solvent can lead to a sluggish reaction.[2]

    • Solution: Screen different solvent systems. Common choices include mixtures like Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O.[2][4][5] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.[6]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.[1]

    • Solution: Screen a variety of bases and solvents. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][7][8] The optimal combination will depend on the specific substrates.

Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of the bromopyridine. How can I minimize these side reactions?

Answer:

Side reactions are a frequent cause of low yields and purification difficulties. Here’s how to address common byproducts:

  • Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen in the reaction mixture.[2][8]

    • Solution:

      • Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2][6]

      • Maintain a positive pressure of an inert gas throughout the reaction.[2]

      • Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[8]

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This is particularly prevalent with aqueous bases and at high temperatures.[2][8][9]

    • Solution:

      • Use anhydrous solvents and ensure all glassware is thoroughly dried.[1][2]

      • Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1][9]

      • Use fresh, high-purity boronic acids.[8]

  • Debromination (Hydrodehalogenation): The bromo group on the pyridine ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[8]

    • Solution: Screening different bases and solvents can help mitigate this side reaction.[8]

Question 3: My reaction is not going to completion, and I see unreacted starting material. What should I try?

Answer:

Incomplete conversion can be due to several factors related to reaction conditions and reagent stability.

  • Insufficient Catalyst Activity: The chosen catalyst/ligand system may not be active enough for the specific bromopyridine substrate.

    • Solution: Screen more active catalysts. For challenging substrates like 2-bromopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than PPh₃.[2]

  • Insufficient Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[2]

    • Solution: Consider screening stronger bases such as K₃PO₄ or Cs₂CO₃.[7][8]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Cautiously increase the reaction temperature.[2] Microwave irradiation can also significantly accelerate the reaction, often reducing reaction times from hours to minutes.[5][7]

  • Reagent Decomposition: The boronic acid may be degrading over the course of the reaction (see protodeboronation above).[2]

Frequently Asked Questions (FAQs)

Q1: Which bromopyridine isomer is the most challenging for Suzuki coupling?

A1: 2-Bromopyridine is often considered the most challenging isomer. The proximity of the nitrogen atom to the reaction center can lead to strong coordination with the palladium catalyst, causing inhibition or deactivation.[1][2]

Q2: Can I run the Suzuki coupling of bromopyridines under air?

A2: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2][10] For optimal results and reproducibility, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2][6]

Q3: Is it necessary to protect the amino group on aminobromopyridines?

A3: Not always. While the lone pair of electrons on the amino group can coordinate to the palladium catalyst, many protocols for unprotected aminopyridines exist.[8] These often require specific, bulky ligands to prevent this coordination.[8] If catalyst inhibition is suspected, protection of the amino group may lead to improved outcomes, though this adds extra steps to the synthesis.[8]

Q4: Are boronic esters or trifluoroborates better than boronic acids for coupling with bromopyridines?

A4: Boronic esters (like pinacol esters) and potassium trifluoroborate salts are generally more stable than their corresponding boronic acids.[1][9] They are less prone to protodeboronation, which can be a significant side reaction, especially with heteroaryl boronic acids.[1][9] Their use can often lead to higher and more reproducible yields.

Data Presentation

Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of Bromopyridines

Catalyst PrecursorLigandCatalyst Loading (mol%)Key Characteristics
Pd(OAc)₂PPh₃2-5Prone to catalyst deactivation with pyridinic substrates.[2]
Pd₂(dba)₃SPhos1-3Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[2]
Pd(PPh₃)₄PPh₃5A common Pd(0) source, can be effective but may require higher temperatures.[7][8]
PdCl₂(dppf)dppf3-5Often used for a wide range of Suzuki couplings.[11]

Table 2: Common Bases and Solvents for Suzuki Coupling of Bromopyridines

BaseEquivalentsSolvent SystemTemperature (°C)General Applicability
K₂CO₃2-3Toluene/H₂O (4:1)100A common and cost-effective choice.[2][4]
K₃PO₄2-31,4-Dioxane/H₂O (4:1)90-110A stronger base, often effective for challenging couplings.[7][8]
Cs₂CO₃2.01,4-Dioxane100A strong base, can be beneficial for less reactive substrates.[7]
Na₂CO₃2.0DMF/H₂O (1:1)100-150 (Microwave)Suitable for microwave-assisted reactions.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine (Conventional Heating)

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4][8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂ and SPhos).[4][8]

  • Inerting: Evacuate and backfill the flask with the inert gas three times.[7][8]

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[2][8]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[4][7]

Visualizations

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling A 1. Setup Combine Bromopyridine, Boronic Acid/Ester, Base B 2. Catalyst Addition Add Pd Catalyst and Ligand A->B C 3. Inert Atmosphere Evacuate and backfill with Ar or N₂ B->C D 4. Solvent Addition Add degassed solvent C->D E 5. Reaction Heat with stirring D->E F 6. Monitoring (TLC, LC-MS) E->F F->E Incomplete G 7. Workup Quench, extract, and wash F->G Reaction Complete H 8. Purification Column Chromatography G->H I Final Product H->I

Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Suzuki Troubleshooting Low-Yielding Suzuki Reactions Start Low Yield? Check_Reagents Check Reagent Purity (Bromopyridine, Boronic Acid) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Start->Check_Atmosphere Side_Reactions Side Reactions Observed? (Homocoupling, Deboronation) Start->Side_Reactions Optimize_Catalyst Optimize Catalyst/Ligand (e.g., use SPhos, XPhos) Check_Reagents->Optimize_Catalyst Check_Atmosphere->Optimize_Catalyst Side_Reactions->Optimize_Catalyst No Address_Homocoupling Improve Degassing Use Pd(0) source Side_Reactions->Address_Homocoupling Yes (Homocoupling) Address_Deboronation Use Anhydrous Conditions Use Boronic Ester Side_Reactions->Address_Deboronation Yes (Deboronation) Optimize_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent System Optimize_Base->Optimize_Solvent Optimize_Temp Increase Temperature / Use Microwave Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success Address_Homocoupling->Success Address_Deboronation->Success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and optimizing conditions for cross-coupling reactions with 2-Acetylamino-3-bromo-5-methylpyridine. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic and steric properties of the substrate. The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation. The acetylamino group at the 2-position and the bromine at the 3-position create a sterically hindered environment around the reaction center, which can slow down the oxidative addition step, often the rate-determining step in the catalytic cycle.

Q2: Which types of cross-coupling reactions are most suitable for functionalizing this substrate?

A2: The most commonly employed and effective cross-coupling reactions for this class of substrate are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For synthesizing C-N bonds by coupling with primary or secondary amines.

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.

Q3: How does the acetylamino group influence catalyst selection compared to a simple amino group?

A3: The acetylamino group is less basic and a weaker coordinating agent than a primary amino group. This can be advantageous as it reduces the potential for catalyst inhibition through chelation with the pyridine nitrogen. However, the amide N-H bond can, in some cases, undergo side reactions. For Suzuki reactions, using the acetylated form (amide) can be beneficial as labile protons from primary amines can sometimes interfere with the reaction.[1]

Q4: Is it necessary to work under strictly inert conditions?

A4: Yes, it is highly recommended. Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions. Therefore, reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using properly degassed solvents.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Catalyst Inhibition/Deactivation The pyridine nitrogen is coordinating to the palladium center. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can shield the metal center.
Inefficient Oxidative Addition The C-Br bond at the sterically hindered 3-position is not reacting. Increase the reaction temperature cautiously. Screen more electron-rich and bulky ligands to facilitate the oxidative addition step.
Inappropriate Base The chosen base may be too weak or too strong, or its solubility may be an issue. For Suzuki, screen bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.
Side Reactions Protodeboronation (for Suzuki) or homocoupling may be consuming starting materials. For Suzuki, use anhydrous solvents and consider stable boronic esters (e.g., pinacol esters). Ensure thorough degassing to prevent homocoupling.
Poor Ligand Choice The ligand may not be suitable for this specific substrate. For challenging substrates like this, biaryl phosphine ligands (Buchwald ligands) are often superior to simpler phosphines like PPh₃ for Suzuki and Buchwald-Hartwig reactions.
Formation of Multiple Byproducts
Potential Cause Suggested Solution
Homocoupling of Coupling Partner This is often caused by the presence of oxygen. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).
Dehalogenation of Starting Material The bromo-pyridine is being reduced to the corresponding pyridine. This can occur if the catalytic cycle is inefficient. Re-evaluate the catalyst, ligand, and base combination.
Hydrolysis of Boronic Acid/Ester (Suzuki) Boronic acids can be unstable, especially at high temperatures. Use the boronic acid immediately after purchase or consider converting it to a more stable pinacol ester.

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for various cross-coupling reactions based on literature for structurally similar substrates. Note: These are starting points and may require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst SystemLigandBaseSolventTemp. (°C)Yield Range (%)Reference Substrate
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9560-85N-(5-bromo-2-methylpyridin-3-yl)acetamide
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-11070-952-Bromopyridines
Pd₂(dba)₃XPhosK₂CO₃THF60-8075-902-Bromopyridines

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst SystemLigandBaseSolventTemp. (°C)Yield Range (%)Reference Substrate
Pd₂(dba)₃RuPhosLiHMDSToluene80-11070-853-Bromo-2-aminopyridine
BrettPhos PrecatalystBrettPhosLiHMDSDioxane80-11075-903-Bromo-2-aminopyridine
Pd₂(dba)₃BINAPNaOtBuToluene80-10060-752-Bromopyridines

Table 3: Sonogashira Coupling Conditions

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Yield Range (%)Reference Substrate
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10072-962-Amino-3-bromopyridines
PdCl₂(PPh₃)₂PPh₃CuIi-Pr₂NHTHFRT-6070-90Aryl Bromides
Pd(OAc)₂PPh₃CuIEt₃NDMF10075-952-Amino-3-bromopyridines

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar N-(5-bromo-2-methylpyridin-3-yl)acetamide.[1]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Under a stream of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on conditions found to be effective for 3-bromo-2-aminopyridine.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2-4 mol%) and the base (e.g., LiHMDS, 1.5 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), and the degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling

This protocol is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines.[2]

  • Catalyst Preparation: Under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) to a Schlenk flask. Add anhydrous DMF and stir for 20-30 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and triethylamine (Et₃N, 2.0-3.0 eq.) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 3-5 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for Cross-Coupling cluster_start Starting Point cluster_reaction Choose Coupling Type cluster_suzuki_cond Suzuki Conditions cluster_buchwald_cond Buchwald-Hartwig Conditions cluster_sonogashira_cond Sonogashira Conditions cluster_outcome Reaction Outcome Start Substrate: This compound Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Sonogashira Sonogashira (C-C, alkyne) Start->Sonogashira Suzuki_Cat Catalyst: Pd(PPh3)4 or Pd(OAc)2/SPhos Suzuki->Suzuki_Cat Buchwald_Cat Catalyst: RuPhos or BrettPhos Precatalyst Buchwald->Buchwald_Cat Sonogashira_Cat Catalyst: Pd(CF3COO)2/PPh3/CuI Sonogashira->Sonogashira_Cat Suzuki_Base Base: K3PO4 Suzuki_Cat->Suzuki_Base Reaction Run Reaction & Monitor Suzuki_Base->Reaction Buchwald_Base Base: LiHMDS or NaOtBu Buchwald_Cat->Buchwald_Base Buchwald_Base->Reaction Sonogashira_Base Base: Et3N Sonogashira_Cat->Sonogashira_Base Sonogashira_Base->Reaction Success High Yield Reaction->Success Failure Low Yield / No Reaction Reaction->Failure Troubleshoot Troubleshoot: - Change Ligand - Screen Bases - Increase Temp. Failure->Troubleshoot Troubleshoot->Reaction

Caption: A decision workflow for selecting a cross-coupling reaction and initial conditions.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_sm_present SM Remaining cluster_sm_absent SM Consumed Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM Cause_SM Possible Cause: - Catalyst Inactive - Temp Too Low - Wrong Base/Ligand Check_SM->Cause_SM No Cause_NoSM Possible Cause: - Decomposition - Side Reactions (e.g., Homocoupling) Check_SM->Cause_NoSM Yes Action_SM Action: 1. Screen Bulky Ligands   (SPhos, XPhos) 2. Increase Temperature 3. Screen Bases Cause_SM->Action_SM Action_NoSM Action: 1. Improve Degassing 2. Use Boronic Ester (Suzuki) 3. Lower Temperature Cause_NoSM->Action_NoSM

Caption: A logical diagram for troubleshooting low-yielding cross-coupling reactions.

References

Overcoming low reactivity in Buchwald-Hartwig amination of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize C-N cross-coupling reactions involving challenging pyridine substrates. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you overcome common issues such as low reactivity and catalyst deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with a chloropyridine substrate shows low to no conversion. What are the most common causes and how can I fix it?

Low conversion with chloropyridines is a common problem because the oxidative addition of a C-Cl bond to the Pd(0) complex is often the rate-limiting and most challenging step.[1] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[1]

Initial Troubleshooting Steps:

  • Catalyst System:

    • Palladium Source: If you are using Pd(OAc)₂, consider switching to a more reliable palladium precatalyst, such as a G3 or G4 palladacycle. Precatalysts are known to form the active Pd(0) species more efficiently and cleanly.[1]

    • Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for C-Cl bond activation. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos), which are designed to facilitate the difficult oxidative addition step.[1]

    • Catalyst Loading: For unreactive chloropyridines, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.[1]

  • Reaction Conditions:

    • Temperature: High temperatures, often in the range of 80-110 °C, are required to promote the oxidative addition of the C-Cl bond.[1]

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely demand a more active catalyst system and higher temperatures.[1]

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1]

    • Solvent Purity: Use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1][2]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I minimize this side reaction?

Hydrodehalogenation is a competing reaction where the pyridine halide is reduced instead of aminated. This side reaction can become significant when the desired reductive elimination step is slow, allowing for alternative pathways to occur.[1]

Strategies to Suppress Hydrodehalogenation:

  • Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Experiment with different classes of bulky, electron-rich ligands.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help favor the desired C-N coupling pathway over reduction.[1]

  • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Trace amounts of water can promote hydrodehalogenation.[1]

  • Base Purity: Use high-purity, anhydrous base. Some commercial sources of NaOtBu may contain moisture or sodium hydroxide, which can exacerbate the issue.[1]

Q3: How can I achieve regioselective amination on a dichloropyridine, such as 2,4-dichloropyridine?

Achieving regioselectivity with di- or poly-halogenated pyridines is a common challenge. The outcome depends on the electronic and steric environment of the different halogen atoms.

  • Electronic Effects: The pyridine nitrogen atom withdraws electron density, making the C2 and C4 positions more electron-deficient and susceptible to reaction.[1] Generally, the C2 position is more activated towards both nucleophilic attack and oxidative addition than the C4 position.

  • Catalyst Control: Site selectivity can be strongly influenced by the choice of catalyst system. For example, in the amination of 2,4-dichloropyridine, catalyst systems based on Xantphos have been shown to provide high selectivity for amination at the C2 position.[3] Selectivity ratios of 20:1 to 50:1 (C2:C4) have been reported.[3]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity, favoring the more reactive site.

Q4: My reaction starts but then stalls. What could be causing catalyst deactivation?

Catalyst deactivation is a frequent issue in the amination of pyridines due to their ability to coordinate with the palladium center.

  • Pyridine Coordination: The pyridine nitrogen itself can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[4] Using bulky biarylphosphine ligands helps to create a sterically hindered catalytic complex that is less prone to deactivation by pyridine coordination.[5]

  • Inhibitory Byproducts: When using aryl iodides, the iodide anion (I⁻) generated during the reaction can have an inhibitory effect by forming unreactive palladium-iodide bridged dimers.[2][6] Performing the reaction in a solvent where the iodide salt is poorly soluble, such as toluene, can help mitigate this issue.[6]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation. Ensure that the reaction is maintained under a strict inert atmosphere throughout the entire process.[6]

Data and Ligand Selection

The choice of ligand is critical for a successful reaction and is highly dependent on the nature of the amine nucleophile.

Ligand Selection Guide

Below is a diagram illustrating a general logic for ligand selection based on the amine coupling partner.

Ligand_Selection Fig. 1: Ligand Selection Logic for Pyridine Amination cluster_main Fig. 1: Ligand Selection Logic for Pyridine Amination Start Select Ligand Based On Amine Nucleophile Primary Primary Amines (Aliphatic or Aryl) Start->Primary Secondary Secondary Amines (esp. Cyclic) Start->Secondary Amide Amides / Weak N-Nucleophiles Start->Amide Ligand_P Recommended Ligands: - BrettPhos - tBuBrettPhos Primary->Ligand_P Ligand_S Recommended Ligands: - RuPhos - XPhos Secondary->Ligand_S Ligand_A Recommended Ligands: - AdBrettPhos - tBuBrettPhos (often requires more forcing conditions) Amide->Ligand_A

Caption: A decision guide for selecting an appropriate phosphine ligand based on the class of amine nucleophile.

Performance Data: Ligand Screen

The following table summarizes data from a ligand screening study for the C-N cross-coupling of morpholine to 3-bromo-2-aminopyridine, demonstrating the impact of ligand choice on reaction yield.

EntryLigand/PrecatalystPalladium SourceYield (%)[4]
1RuPhos (L3)Pd₂(dba)₃71
2RuPhos Precatalyst-83
3SPhos (L4)Pd₂(dba)₃76
4BINAP (L9)Pd₂(dba)₃71

Reaction Conditions: 3-bromo-2-aminopyridine (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd source (2 mol%), ligand (4 mol%), toluene, 100 °C, 16 h.

Experimental Protocols & Workflows

General Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. The generally accepted mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Catalytic_Cycle Fig. 2: General Catalytic Cycle for Buchwald-Hartwig Amination cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X (Pyridyl-Halide) pdiia L-Pd(II)(Ar)(X) oa->pdiia deprot Amine Coordination & Deprotonation pdiia->deprot + HNR¹R² - HX pdiib L-Pd(II)(Ar)(NR¹R²) deprot->pdiib re Reductive Elimination pdiib->re Forms C-N Bond re->pd0 Product Ar-NR¹R²

Caption: The key steps involved in the palladium-catalyzed C-N cross-coupling reaction.

Troubleshooting Workflow

When a reaction fails, a systematic approach to optimization is crucial. Use the following workflow to diagnose and solve common problems.

Troubleshooting_Workflow Fig. 3: Troubleshooting Workflow for Low Reactivity cluster_workflow Fig. 3: Troubleshooting Workflow for Low Reactivity start Low / No Yield q1 Is the Pyridyl Halide a Chloride? start->q1 a1_yes Use Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) Increase Temp (80-110 °C) Use Precatalyst (G3/G4) q1->a1_yes Yes q2 Is Catalyst Deactivation Suspected? q1->q2 No a1_yes->q2 a2_yes Ensure Strict Inert Atmosphere Use Bulky Ligand to Prevent Pyridine Coordination Use Toluene for Iodide Substrates q2->a2_yes Yes q3 Side Products Observed? (e.g., Hydrodehalogenation) q2->q3 No a2_yes->q3 a3_yes Ensure Anhydrous Conditions Use Slight Excess of Amine (1.2 eq) Screen Different Ligands q3->a3_yes Yes end Reaction Optimized q3->end No a3_yes->end

Caption: A step-by-step guide to diagnosing and resolving issues with underperforming reactions.

General Protocol for Amination of 2-Chloropyridine

This protocol is a representative example and may require optimization for different substrates.

Reagents & Equipment:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 2-chloropyridine derivative, the palladium precatalyst, and the sodium tert-butoxide.

  • Reagent Addition: Seal the flask. Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours). The rate of agitation can be important as the inorganic base may settle.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

Technical Support Center: Removal of Palladium Catalyst from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of palladium catalysts and provides structured solutions.

Problem 1: Incomplete Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Filtration

  • Symptoms:

    • The filtrate appears gray or black.

    • Analysis of the product (e.g., by ICP-MS) indicates high levels of residual palladium.[1]

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Fine Palladium Particles Passing Through Filter 1. Use a Finer Filter Medium: Switch from standard filter paper to a microfilter (e.g., 0.45 µm PTFE) or use a pad of Celite.[1] 2. Optimize Celite Bed: Ensure the Celite bed is 1-2 cm thick and well-compacted. Pre-wetting the Celite with the reaction solvent can improve its effectiveness.[1] 3. Double Filtration: Pass the filtrate through a second Celite bed for more complete removal.[1]
Soluble Palladium Species Present 1. Change Removal Method: Filtration is not effective for soluble palladium. Consider using scavengers, precipitation, or chromatography.[1] 2. Induce Precipitation: Add an anti-solvent to try and precipitate the soluble palladium before filtration.[1]
Colloidal Palladium Formation 1. Flocculation: Add a flocculating agent to aggregate fine particles, making them easier to filter. 2. Adsorption: Treat the mixture with activated carbon to adsorb the colloidal palladium before filtration.[1]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms:

    • Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[1] 2. Solvent Compatibility: Ensure the scavenger is compatible with your solvent system (aqueous vs. organic).[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to find the most effective one for your specific reaction.[1]
Insufficient Scavenger Amount or Reaction Time 1. Increase Scavenger Equivalents: Increase the amount of scavenger used in relation to the palladium catalyst. 2. Extend Reaction Time: Allow for a longer stirring time, from a few hours to overnight, to ensure complete binding. Gentle heating can sometimes accelerate the process.[2]
Product Binding to Scavenger 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to avoid non-specific binding of your product. 2. Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any bound product. 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product. Experiment with different types.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best method for removing a palladium catalyst?

The optimal method depends on several factors:

  • Form of Palladium: For heterogeneous catalysts like Palladium on Carbon (Pd/C), filtration is the initial method of choice. For homogeneous (soluble) catalysts, scavenging, precipitation, or chromatography are more suitable.[1]

  • Solvent System: The polarity of the solvent can impact the effectiveness of scavengers and the solubility of palladium species.

  • Nature of the Product: The stability and polarity of your product will influence the feasibility of methods like chromatography and extraction.

  • Required Purity Level: For active pharmaceutical ingredients (APIs), stringent limits on residual palladium may require the use of highly efficient scavengers or multiple purification steps.[3]

Q2: What is Celite and how does it aid in palladium removal?

Celite is a diatomaceous earth that is commonly used as a filter aid. It forms a porous filter cake that can trap very fine particles of heterogeneous palladium catalysts that might otherwise pass through standard filter paper.[1]

Q3: Can activated carbon be used to remove palladium?

Yes, activated carbon is a cost-effective adsorbent for removing palladium residues. However, it can lack selectivity and may also adsorb the desired product, potentially leading to yield loss. Its efficiency can also be lower than specialized metal scavengers.[4]

Q4: What are palladium scavengers and how do they work?

Palladium scavengers are solid-supported or soluble agents with functional groups (e.g., thiol, amine, phosphine) that selectively bind to palladium.[1] The resulting palladium-scavenger complex can then be easily removed by filtration.

Q5: When should I consider precipitation for palladium removal?

Precipitation can be a good option when dealing with soluble palladium species. It involves adding a reagent that forms an insoluble complex with palladium, which can then be filtered off. A common precipitating agent is 2,4,6-trimercapto-s-triazine (TMT).

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize the efficiency of different palladium removal techniques. Please note that performance can vary based on specific reaction conditions.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyReference
SiliaMetS® Thiol 1,3002>99.8%[5]
ISOLUTE® Si-TMT 1,66816190.3%[6]
SEM26 1,6682098.8%[6]
Activated Carbon 1,66863362.1%[6]
Thiourea Alkyl Silica 150-220<1>99%[7]
Biotage MP-TMT 500-800<10>98%[8]

Table 2: General Comparison of Palladium Removal Techniques

MethodAdvantagesDisadvantagesBest Suited For
Filtration (with Celite) Simple, fast, and inexpensive.Only effective for heterogeneous catalysts.Removing Pd/C and other solid-supported catalysts.
Scavenging High efficiency and selectivity.Can be expensive; potential for product loss.Removing low levels of soluble palladium to meet strict purity requirements.
Activated Carbon Cost-effective and widely available.Can have low selectivity, leading to product loss.General purpose palladium removal when cost is a primary concern.
Precipitation Can be effective for soluble palladium.May require optimization of conditions; potential for co-precipitation of the product.Situations with higher concentrations of soluble palladium.
Chromatography Can provide very high purity.Can be time-consuming and require large volumes of solvent.Final purification step or when other methods are ineffective.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite

  • Prepare the Celite Pad:

    • Place a piece of filter paper in a Büchner funnel.

    • Add a 1-2 cm layer of Celite and gently press to create a compact bed.

    • Pre-wet the Celite pad with the solvent used in the reaction.

  • Filter the Reaction Mixture:

    • Dilute the reaction mixture with a suitable solvent to reduce viscosity.

    • Slowly pour the diluted mixture onto the center of the Celite bed.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Wash the Celite pad with fresh solvent to recover any remaining product.[1]

    • The combined filtrate contains the product, free of the heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger

  • Scavenger Addition:

    • Once the reaction is complete, add the thiol-based scavenger (typically 2-4 equivalents relative to the palladium catalyst) to the reaction mixture.

  • Stirring:

    • Stir the mixture at room temperature. The required time can range from 1 to 24 hours. Gentle heating (e.g., 40-60 °C) can be applied if the product is stable.[4][9]

  • Filtration:

    • Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[9]

  • Wash and Concentrate:

    • Wash the filter cake with fresh solvent to ensure complete product recovery.[9]

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[9]

Protocol 3: Palladium Removal Using Activated Carbon

  • Carbon Addition:

    • To the crude reaction mixture, add activated carbon (typically 5-10 wt% relative to the crude product).[2]

  • Stirring:

    • Stir the suspension at room temperature for 2-12 hours.[2]

  • Filtration:

    • Filter the mixture through a pad of Celite to remove the activated carbon.[2]

    • Safety Note: Activated carbon containing residual palladium and solvent can be pyrophoric. Handle with care.

  • Wash and Concentrate:

    • Wash the Celite pad with fresh solvent.

    • Concentrate the filtrate to obtain the product. Note that some product loss due to adsorption on the carbon is possible.

Visualizations

experimental_workflow cluster_start Start: Reaction Completion cluster_decision Decision Point cluster_hetero Heterogeneous Catalyst Path cluster_homo Homogeneous Catalyst Path cluster_end End: Purified Product start Reaction Mixture (with Pd catalyst) decision Is the Catalyst Heterogeneous? start->decision filtration Filtration (through Celite) decision->filtration Yes scavenging Scavenging or Precipitation decision->scavenging No analysis1 Analyze Filtrate for Residual Pd filtration->analysis1 end Purified Product analysis1->end filtration2 Filtration scavenging->filtration2 filtration2->analysis1

Caption: Decision workflow for selecting a palladium removal method.

troubleshooting_logic cluster_filtration Filtration Issues cluster_scavenging Scavenging Issues start Problem: High Residual Palladium q1 Was the initial method filtration? start->q1 q2 Are particles passing through? q1->q2 Yes q3 Is the scavenger correct for Pd state/solvent? q1->q3 No (Scavenging used) sol1 Use finer filter or Celite pad q2->sol1 Yes sol2 Switch to scavenging or precipitation q2->sol2 No (Soluble Pd) sol3 Perform scavenger screen q3->sol3 No sol4 Increase scavenger amount or reaction time q3->sol4 Yes

Caption: Troubleshooting logic for high residual palladium.

References

Technical Support Center: Recrystallization of 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Acetylamino-3-bromo-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal single solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Due to the compound's mixed polarity, a solvent screening is recommended. Potential solvents to evaluate include ethanol, isopropanol, ethyl acetate, toluene, or a mixture of solvents like ethanol/water, ethyl acetate/hexane, or toluene/hexane.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or the solution becomes supersaturated at a temperature above the melting point of the solute. To address this, you can try the following:

  • Add more solvent to the mixture.

  • Reheat the solution to ensure the complete dissolution of the oil.

  • Cool the solution more slowly to allow for crystal nucleation.

  • If using a solvent mixture, adjust the ratio to increase the solubility at the boiling point.

Q3: No crystals are forming even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

A3: If crystallization does not occur spontaneously, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

  • Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystal growth.

  • Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

  • Concentration: If an excessive amount of solvent was used, you can evaporate some of the solvent and allow the solution to cool again.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Recovery of the Compound The compound is too soluble in the chosen solvent at low temperatures.- Select a less polar solvent or a solvent mixture. - Ensure the solution is sufficiently cooled before filtration. - Minimize the amount of cold solvent used for washing the crystals.
Colored Impurities in Crystals The impurities were not completely removed during the process.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
Premature Crystallization During Hot Filtration The solution cooled too quickly, causing the compound to crystallize on the filter paper or in the funnel.- Use a pre-heated funnel and receiving flask. - Add a small excess of hot solvent before filtration to keep the compound dissolved. - Perform the filtration as quickly as possible.

Potential Recrystallization Solvents

The selection of an appropriate solvent is critical for successful recrystallization. Below is a table of potential solvents to screen for this compound.

SolventBoiling Point (°C)PolarityRationale
Ethanol 78PolarThe acetylamino group suggests solubility in polar protic solvents.
Isopropanol 82PolarSimilar to ethanol, but may offer different solubility characteristics.
Ethyl Acetate 77MediumA good general-purpose solvent for compounds of intermediate polarity.
Toluene 111NonpolarThe pyridine ring and methyl group may impart solubility in aromatic solvents.
Ethanol/Water VariesPolarA solvent/anti-solvent system that can be fine-tuned for optimal solubility.
Ethyl Acetate/Hexane VariesMedium/NonpolarA common solvent pair for recrystallizing compounds of moderate polarity.
Toluene/Hexane VariesNonpolarCan be effective if the compound is highly soluble in hot toluene.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent and heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Flowchart

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound 'Oils Out'? cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No poor_yield Poor Yield? filter_dry->poor_yield induce_crystallization Induce Crystallization (Scratch, Seed, Cool) no_crystals->induce_crystallization induce_crystallization->crystals_form oiling_out->crystals_form No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool check_filtrate Check filtrate for dissolved product poor_yield->check_filtrate Yes impure_product Impure Product? poor_yield->impure_product No end End check_filtrate->end impure_product->end No rerun_recrystallization Re-run recrystallization (consider charcoal) impure_product->rerun_recrystallization Yes rerun_recrystallization->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Preventing dehalogenation in pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with dehalogenation during pyridine coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation is a common side reaction where the halogen atom on the pyridine ring is replaced by a hydrogen atom, leading to reduced yield of the desired coupled product and purification challenges.[1][2][3] This guide provides a systematic approach to diagnose and resolve this issue.

Problem: Significant formation of dehalogenated pyridine byproduct.

This is often identified by mass spectrometry or NMR analysis of the crude reaction mixture, showing the presence of the parent pyridine without the halogen.

Logical Troubleshooting Workflow

The following workflow can help systematically address the dehalogenation issue.

G cluster_solutions Recommended Solutions start High Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Is reductive elimination slow? start->ligand base Step 2: Assess Base - Is it too strong (e.g., alkoxide)? - Could it be a hydride source? ligand->base  If issue persists sol_ligand Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos, NHCs). ligand->sol_ligand solvent Step 3: Check Solvent & Water - Is the solvent aprotic? - Is there excess water? base->solvent  If issue persists sol_base Use weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃). base->sol_base temp Step 4: Review Temperature - Is the temperature too high? solvent->temp  If issue persists sol_solvent Use anhydrous aprotic solvents (Toluene, Dioxane, THF). Control water content. solvent->sol_solvent solution Problem Resolved temp->solution  Implement Changes sol_temp Lower the reaction temperature and monitor kinetics. temp->sol_temp

Caption: A stepwise workflow for troubleshooting dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of pyridine coupling reactions?

A1: Dehalogenation is an undesired side reaction where the halogen substituent (I, Br, Cl) on the pyridine starting material is replaced by a hydrogen atom.[1][3] This leads to the formation of a hydrodehalogenated byproduct, which reduces the overall yield of the intended cross-coupled product.[1][3]

Q2: What is the primary mechanism causing dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2][3] This Pd-H species can be generated from various sources, including bases (especially alkoxides), solvents (like alcohols), trace amounts of water, or even impurities in reagents.[1][3] The Pd-H can then undergo reductive elimination with the pyridine group on the palladium intermediate to yield the dehalogenated pyridine.[1][2]

Q3: Why are pyridine substrates particularly susceptible to dehalogenation?

A3: Pyridine and other N-heterocyclic halides are often electron-deficient, which can make them more prone to side reactions.[1] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the desired catalytic cycle and allowing more time for competing dehalogenation to occur.[1][4]

Q4: How does the choice of reaction components affect the rate of dehalogenation?

A4: The choice of ligand, base, and solvent are all critical factors that can be optimized to minimize dehalogenation. The following tables summarize the general trends.

Table 1: Effect of Ligand Choice on Dehalogenation

Ligand TypeGeneral Effect on DehalogenationRecommended Ligands
Simple Phosphines (e.g., PPh₃)Can be less effective at promoting the desired reductive elimination, potentially leading to more dehalogenation.Not generally recommended for challenging pyridine couplings.
Bulky, Electron-Rich PhosphinesAccelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[3] They also sterically hinder pyridine coordination.[4]XPhos, SPhos, RuPhos, tBuXPhos, P(t-Bu)₃.[1][2][3][4]
N-Heterocyclic Carbenes (NHCs)Serve as strong electron-donating ligands that can promote the desired coupling over dehalogenation.[1]IPr, SIMes.

Table 2: Effect of Base Choice on Dehalogenation

Base TypeGeneral Effect on DehalogenationRecommended Bases
Strong Alkoxide Bases (e.g., NaOtBu, KOtBu)Can be a source of hydrides, especially at elevated temperatures, significantly increasing dehalogenation.[3]Avoid if dehalogenation is a major issue.[1]
Weaker Inorganic BasesLess likely to act as hydride donors, thus minimizing the formation of Pd-H species.[3]K₃PO₄, Cs₂CO₃, K₂CO₃.[1][3]
Organic Amine Bases (e.g., Et₃N, DIPEA)Can sometimes act as a hydride source.Use with caution; screen inorganic bases first.

Table 3: Effect of Solvent and Water on Dehalogenation

Solvent/AdditiveGeneral Effect on DehalogenationRecommended Solvents
Protic Solvents (e.g., alcohols)Can act as a hydride or proton source, promoting dehalogenation.[1][3]Avoid or use in minimal amounts as part of a mixed solvent system.
Aprotic SolventsGenerally preferred as they are not hydride donors.[1][3]Toluene, 1,4-Dioxane, THF.[1][3][5]
WaterExcessive water can be a proton source leading to dehalogenation.[1] However, minimal amounts are often necessary for Suzuki couplings to facilitate transmetalation.[6]Use anhydrous solvents if possible, or carefully control the water ratio in aqueous systems.[1][6]

Q5: Can protecting the pyridine nitrogen help prevent dehalogenation?

A5: For certain pyridine substrates, particularly those with N-H groups (like pyrroles or indoles being coupled to a halopyridine), deprotonation can increase electron density and influence side reactions.[1] While not always necessary for simple pyridines, if coordination to palladium is suspected to be a major issue, using a protecting group on a different nitrogen within the molecule can sometimes be beneficial.[1][7]

Key Experimental Protocols

The following are general, illustrative protocols for common coupling reactions involving halopyridines, optimized to minimize dehalogenation. Note: These are starting points and may require further optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Pyridine

This protocol is designed to minimize hydrodehalogenation by using a bulky, electron-rich ligand and a mild inorganic base.[3]

Reaction Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep1 Add Pd₂(dba)₃ (1.5 mol%), XPhos (3.3 mol%), and K₃PO₄ (2.0 eq) to oven-dried Schlenk tube. prep2 Add 2-Bromo-Pyridine (1.0 eq) and Arylboronic Acid (1.2 eq). prep1->prep2 prep3 Add anhydrous, degassed Toluene via syringe. prep2->prep3 react1 Seal the tube and heat to 80-100 °C with vigorous stirring. prep3->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. Dilute with ethyl acetate. react2->workup1 workup2 Wash with water and brine. Dry over Na₂SO₄. workup1->workup2 workup3 Filter, concentrate, and purify by column chromatography. workup2->workup3

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromopyridine derivative (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.033 mmol, 3.3 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane (5 mL)

  • Schlenk tube or sealed vial, stir bar, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.[3]

  • Add the 2-bromopyridine derivative and the arylboronic acid to the tube.[3]

  • Add the anhydrous, degassed solvent via syringe.[3]

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]

  • Once complete, cool the reaction mixture to room temperature.[3]

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.[3]

Protocol 2: Buchwald-Hartwig Amination of a Chloro-Pyridine

This protocol uses a strong, non-nucleophilic base and a specialized ligand system suitable for C-N bond formation with challenging heteroaryl chlorides.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 eq)

  • Amine (1.2 mmol, 1.2 eq)

  • Palladium precatalyst (e.g., G3-XPhos, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous, degassed Toluene (4 mL)

  • Glovebox or Schlenk line techniques

Procedure:

  • Inside a glovebox, charge an oven-dried vial with the palladium precatalyst and NaOtBu.

  • Add the 2-chloropyridine derivative and the amine.

  • Add the anhydrous, degassed toluene.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.[3]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify via column chromatography.

References

Technical Support Center: Buchwald-Hartwig Amination with Volatile Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing volatile amines in Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with a volatile amine (e.g., ammonia, methylamine) is giving low yields. What are the common causes?

Low yields in reactions with volatile amines often stem from the amine's high vapor pressure, leading to its escape from the reaction mixture. This alters the stoichiometry and can result in incomplete conversion. Additionally, high concentrations of volatile amines can sometimes lead to catalyst inhibition or decomposition.

Q2: How can I effectively maintain the concentration of a volatile amine in my reaction?

Several strategies can be employed:

  • Use of a Sealed Reaction Vessel: Employing a high-pressure reaction vessel or a sealed tube is the most direct method to prevent the escape of the volatile amine.

  • Amine Surrogates: Utilizing amine salts (e.g., ammonium chloride, methylamine hydrochloride) or solid equivalents like carbamates can provide a controlled release of the amine in situ.

  • Slow Addition: A syringe pump can be used to slowly add a solution of the volatile amine to the reaction mixture, maintaining a low but steady concentration.

  • High Boiling Point Solvents: Using a higher boiling point solvent can help to reduce the loss of the volatile amine.

Q3: Can I use an inorganic base with my volatile amine salt?

Yes, using an inorganic base like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) is common. The base deprotonates the amine salt in situ, releasing the free amine for the catalytic cycle. The choice of base is crucial and should be matched with the specific catalyst system and substrates.

Q4: What are the best practices for setting up a Buchwald-Hartwig reaction with gaseous amines like ammonia?

For gaseous amines, it is recommended to use a pressure-rated reaction vessel. The vessel can be charged with the solvent, aryl halide, catalyst, ligand, and base, then purged with an inert gas. The gaseous amine is then introduced to the desired pressure. It is critical to ensure all fittings are gas-tight to prevent leaks.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Loss of volatile amine.1. Use a sealed reaction vessel or an amine salt (e.g., NH₄Cl).
2. Catalyst deactivation.2. Degas the reaction mixture thoroughly. Use a robust ligand. Consider a lower reaction temperature.
3. Incorrect base.3. Ensure the base is strong enough to deprotonate the amine salt in situ but not so strong that it causes side reactions.
Formation of Side Products 1. Hydrodehalogenation of the aryl halide.1. Lower the reaction temperature. Use a less electron-rich ligand.
2. Homocoupling of the aryl halide.2. Ensure rigorous exclusion of oxygen. Use a higher catalyst loading.
Inconsistent Results 1. Variable amine concentration.1. Switch to a solid amine surrogate for better stoichiometry control.
2. Moisture or oxygen contamination.2. Use anhydrous solvents and degas thoroughly. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination using an Amine Salt

  • To an oven-dried, screw-cap vial, add the aryl halide (1.0 mmol), the amine salt (e.g., ammonium chloride, 1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the vial tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours).

  • Cool the reaction to room temperature, and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

logical_relationship cluster_troubleshooting Troubleshooting Low Yield cluster_solutions Potential Solutions low_yield Low Yield cause1 Amine Evaporation low_yield->cause1 primary cause cause2 Catalyst Inactivation low_yield->cause2 cause3 Sub-optimal Base low_yield->cause3 solution1a Use Sealed Vessel cause1->solution1a solution1b Use Amine Salt cause1->solution1b solution2 Degas Thoroughly / Use Robust Ligand cause2->solution2 solution3 Screen Different Bases cause3->solution3

Caption: Troubleshooting logic for low yields.

experimental_workflow start Start: Oven-Dried Vial add_reagents Add Solid Reagents: Aryl Halide, Amine Salt, Catalyst, Ligand, Base start->add_reagents evacuate Evacuate and Backfill with Inert Gas (3x) add_reagents->evacuate add_solvent Add Degassed Solvent evacuate->add_solvent seal_heat Seal Vial and Heat add_solvent->seal_heat reaction Stir for 12-24h seal_heat->reaction cool_quench Cool to RT and Quench reaction->cool_quench extract Extract and Dry cool_quench->extract purify Purify via Chromatography extract->purify end End: Purified Product purify->end

Caption: General experimental workflow.

Technical Support Center: Troubleshooting Low Yields in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the functionalization of pyridines, a critical process in the synthesis of pharmaceuticals and other advanced materials. The following sections offer a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to help overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that can lead to low yields in pyridine functionalization reactions.

General Issues

Q1: My pyridine functionalization reaction is resulting in a low or no desired product. What are the initial checks I should perform?

Low yields in pyridine functionalization can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Impure Starting Materials: The purity of both the pyridine substrate and the coupling partner is critical. Impurities can poison catalysts or participate in side reactions.

    • Troubleshooting: It is highly recommended to purify starting materials before use. For instance, α-pyridinium methyl ketone salts used in the Kröhnke synthesis can be purified by recrystallization from a suitable solvent system like ethanol/ether. Similarly, α,β-unsaturated carbonyl compounds (chalcones) can be purified by recrystallization.[1]

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to inactivation.[2] This is a common challenge in transition-metal-catalyzed C-H functionalization.[3][4]

    • Troubleshooting: Consider using a higher catalyst loading (e.g., increasing from 1-2 mol% to 5 mol%) to compensate for partial deactivation.[5] Alternatively, blocking the pyridine nitrogen by converting it to a pyridine N-oxide can be an effective strategy, though this requires additional synthetic steps.[3][4]

  • Poor Oxidation of Intermediates: In syntheses like the Hantzsch reaction, the final aromatization step to form the pyridine ring is crucial. Inefficient oxidation of the dihydropyridine intermediate will lead to low yields.[6]

    • Troubleshooting: While classical oxidants like CrO₃ and KMnO₄ are used, they can generate side products. Consider using milder and more efficient oxidizing agents.[6] A one-pot synthesis with direct aromatization using ferric chloride or manganese dioxide has been shown to be effective.[6]

  • Side Reactions: Competing reaction pathways can significantly reduce the yield of the desired product.[6] Common side reactions include homocoupling of boronic acid reagents and dehalogenation of the starting aryl halide in Suzuki couplings.[2]

    • Troubleshooting: To minimize homocoupling, ensure the reaction is carried out under an inert atmosphere to exclude oxygen.[2] Dehalogenation can be suppressed by carefully screening reaction parameters such as temperature, base, and solvent to favor the cross-coupling pathway.[2]

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckCatalyst Evaluate Catalyst Activity CheckPurity->CheckCatalyst Pure Purify Purify Reagents & Redo CheckPurity->Purify Impure CheckConditions Optimize Reaction Conditions CheckCatalyst->CheckConditions Active ModifyCatalyst Modify Catalyst System (e.g., higher loading, different ligand) CheckCatalyst->ModifyCatalyst Inactivation Suspected CheckSideReactions Investigate Side Reactions CheckConditions->CheckSideReactions No Improvement ModifyConditions Systematically Vary: - Temperature - Solvent - Base CheckConditions->ModifyConditions AnalyzeByproducts Analyze Byproducts (TLC, LC-MS) to Identify Side Reactions CheckSideReactions->AnalyzeByproducts Success Improved Yield Purify->Success ModifyCatalyst->Success ModifyConditions->Success AnalyzeByproducts->ModifyConditions G Start Sub-optimal Yield Temp Screen Temperature (e.g., 80°C, 100°C, 120°C) Start->Temp Solvent Screen Solvents (e.g., Toluene, Dioxane, THF, with/without water) Temp->Solvent Base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) Solvent->Base Concentration Vary Concentration Base->Concentration Optimized Optimized Yield Concentration->Optimized

References

Impact of steric hindrance in 3-bromopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of steric hindrance in reactions involving 3-bromopyridine. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does steric hindrance generally affect the reactivity of 3-bromopyridine?

A1: Steric hindrance arises from the spatial arrangement of atoms within a molecule, which can slow down chemical reactions due to steric bulk.[1] In the context of 3-bromopyridine, steric hindrance primarily impacts palladium-catalyzed cross-coupling reactions. Bulky substituents near the bromine atom (at the C2 or C4 position) or on the coupling partner can hinder the approach of the palladium catalyst to the C-Br bond. This can impede the initial oxidative addition step, which is often rate-limiting, thereby reducing reaction rates and overall yields.[2][3]

Q2: How does the choice of ligand impact sterically hindered cross-coupling reactions with 3-bromopyridine?

A2: Ligand selection is critical for successful cross-coupling reactions involving sterically hindered substrates.[4] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for several reasons:

  • They promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.

  • Their steric bulk can facilitate the final reductive elimination step to release the product.

  • They can shield the palladium center, preventing inhibition caused by the coordination of the pyridine nitrogen's lone pair of electrons to the catalyst.[2][4]

Q3: In a Suzuki-Miyaura coupling, what is the effect of steric bulk on the boronic acid partner?

A3: Steric hindrance on the boronic acid, particularly from ortho-substituents, can significantly slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. This can lead to lower yields and an increase in side reactions like hydrodehalogenation (debromination) of the 3-bromopyridine or homocoupling of the boronic acid.[3][5] Overcoming this often requires screening more effective bulky phosphine ligands, using more forcing reaction conditions (higher temperatures), or choosing a different palladium precatalyst.[3][4]

Q4: Can steric hindrance affect the regioselectivity of nucleophilic aromatic substitution (SNAr) on a substituted 3-bromopyridine?

A4: Yes. While nucleophilic aromatic substitution on the pyridine ring is electronically favored at the 2- and 4-positions due to stabilization of the anionic intermediate, steric hindrance can influence the outcome.[6][7] A bulky substituent at a position ortho to the potential attack site (e.g., at C2 or C4) can sterically block the incoming nucleophile, potentially favoring attack at the less hindered position or preventing the reaction altogether.[8]

Troubleshooting Guides

Problem 1: My Suzuki-Miyaura reaction with a substituted 3-bromopyridine is giving a low yield.

Possible Causes & Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2][9]

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[2][4]

  • Inefficient Oxidative Addition: The C-Br bond may be less reactive due to steric hindrance from adjacent substituents.

    • Solution: Increase the reaction temperature, screen different palladium sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), or use more electron-rich and bulky ligands to facilitate this step.[2][10]

  • Poor Reagent Quality: Impurities in solvents or reagents can poison the catalyst.

    • Solution: Use anhydrous solvents, ensure the purity of your 3-bromopyridine and boronic acid, and thoroughly degas the reaction mixture to remove oxygen.[4]

  • Inappropriate Base/Solvent: The choice of base and solvent is crucial and interdependent.

    • Solution: Screen different base and solvent combinations. For Suzuki couplings, common systems include K₂CO₃ or K₃PO₄ in solvents like 1,4-dioxane/water or toluene/water.[11][12]

Problem 2: I am observing significant debromination (hydrodehalogenation) of my 3-bromopyridine starting material.

Possible Causes & Solutions:

  • Slow Transmetalation: If the desired coupling is slow due to steric hindrance, the palladium-aryl intermediate can react with a hydride source instead.

    • Solution: Optimize the reaction to accelerate the transmetalation step. This can involve changing the base, ligand, or solvent. Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can sometimes minimize side reactions.[2]

  • Hydride Sources: Solvents, impurities in reagents, or the boronic acid itself can act as hydride sources.[4]

    • Solution: Use high-purity, anhydrous, and thoroughly degassed reagents and solvents.

Problem 3: My Buchwald-Hartwig amination with a sterically hindered amine or 3-bromopyridine derivative is sluggish.

Possible Causes & Solutions:

  • Catalyst Inhibition: The pyridine nitrogen and the amine nucleophile can both compete to bind to the palladium center, leading to catalyst deactivation.[4]

    • Solution: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) which are specifically designed to promote C-N bond formation and resist catalyst inhibition.[4]

  • Steric Congestion: Severe steric hindrance between both coupling partners can make the reaction challenging.

    • Solution: The use of a less sterically demanding ligand may, in some cases, allow for more effective coordination.[13] It is often necessary to screen a panel of ligands to find the optimal balance for a particularly hindered transformation. Using a stronger, non-coordinating base like LHMDS or KHMDS may also be beneficial.

Data Presentation

The table below shows results from Suzuki-Miyaura couplings with 3-bromo-2-methylpyridine, illustrating how reaction conditions can be optimized to overcome the steric influence of the adjacent methyl group.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[12]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[12]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [4][11]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).

  • Reagent Addition: Add the amine (1.1-1.5 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Visualizations

G start Low or No Yield in Suzuki Reaction check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Evaluate Catalyst System catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify_reagents Purify/Dry Reagents & Solvents. Degas. reagents_ok->purify_reagents No conditions_ok->check_catalyst Yes optimize_temp_base Screen Temperature, Base, & Solvent conditions_ok->optimize_temp_base No optimize_ligand Screen Bulky Phosphine Ligands catalyst_ok->optimize_ligand No success Reaction Successful catalyst_ok->success Yes purify_reagents->start optimize_temp_base->start optimize_ligand->start

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.

G cluster_0 Scenario 1: Small Ligand cluster_1 Scenario 2: Bulky Ligand Pd_small Pd Ligand_small Small Ligand Ligand_small->Pd_small Bromopyridine_hindered Sterically Hindered 3-Bromopyridine Bromopyridine_hindered->Pd_small Approach Hindered Pd_bulky Pd Product Successful Coupling Pd_bulky->Product Ligand_bulky Bulky Ligand Ligand_bulky->Pd_bulky Bromopyridine_hindered2 Sterically Hindered 3-Bromopyridine Bromopyridine_hindered2->Pd_bulky Facilitated Oxidative Addition

Caption: Role of bulky ligands in overcoming steric hindrance in cross-coupling.

G main Optimizing Sterically Hindered 3-Bromopyridine Reactions substrate Substrate Factors main->substrate catalyst Catalyst System main->catalyst conditions Reaction Conditions main->conditions sub_sterics Steric Bulk on Pyridine Ring substrate->sub_sterics partner_sterics Steric Bulk on Coupling Partner substrate->partner_sterics pd_source Palladium Precatalyst catalyst->pd_source ligand_choice Ligand Choice (Size & Electronics) catalyst->ligand_choice base Base Selection conditions->base solvent Solvent Choice conditions->solvent temperature Temperature conditions->temperature

Caption: Key factors for optimizing sterically hindered pyridine reactions.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Acetylamino-3-bromo-5-methylpyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-acetylamino-3-bromo-5-methylpyridine, a key building block in various synthetic pathways. The information presented is supported by detailed experimental protocols and data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities that may arise during synthesis.

Potential Impurities in this compound

The synthesis of this compound typically involves the acetylation of 2-amino-3-bromo-5-methylpyridine, which itself is synthesized from 2-amino-3-methylpyridine. Potential impurities could therefore include:

  • Starting Materials: 2-amino-3-bromo-5-methylpyridine, 2-amino-3-methylpyridine.

  • Over-brominated species: 2-acetylamino-3,5-dibromo-methylpyridine.

  • Hydrolysis products: 2-amino-3-bromo-5-methylpyridine (if the acetyl group is cleaved).

  • Isomers: Positional isomers of the starting materials or the final product.

A well-developed HPLC method should be capable of separating the main peak from all potential and actual impurities.

Experimental Protocol: Proposed RP-HPLC Method

This protocol outlines a stability-indicating reversed-phase HPLC method for the quantitative analysis of this compound.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program Time (minutes)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV-Vis spectrophotometry). A PDA detector is recommended to monitor across a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Presentation: Hypothetical Purity Analysis Data

The following table summarizes hypothetical results from the HPLC analysis of three different batches of this compound, demonstrating the method's ability to quantify the main component and separate it from key potential impurities.

CompoundRetention Time (min)Batch 1 (% Area)Batch 2 (% Area)Batch 3 (% Area)
2-amino-3-methylpyridine3.50.08Not Detected0.15
2-amino-3-bromo-5-methylpyridine5.20.250.310.45
This compound 12.8 99.55 99.60 99.20
2-acetylamino-3,5-dibromo-methylpyridine15.10.120.090.20

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for preliminary or orthogonal assessment of this compound purity.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing volatile and thermally stable impurities, such as residual solvents.[2]The compound may require derivatization to increase volatility, adding complexity. Thermal degradation of the analyte is a risk.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Simple, rapid, and cost-effective.[3] Suitable for screening multiple samples simultaneously.Lower resolution and sensitivity compared to HPLC.[4] Primarily a qualitative or semi-quantitative technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main component and impurities. Can be a primary ratio method for quantification without the need for a reference standard of the impurity.Lower sensitivity compared to HPLC for trace impurity detection. Requires more complex data analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Can be coupled with HPLC (LC-MS) or GC (GC-MS) for definitive identification of impurities.[5]As a standalone quantitative technique, it can be less precise than HPLC with UV detection.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for HPLC analysis and a logical approach to selecting the most appropriate analytical method.

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_report Reporting prep_std Prepare Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity report Generate Analysis Report calculate_purity->report Method_Selection Decision Tree for Analytical Method Selection start Define Analytical Goal quant Quantitative Purity and Impurity Profiling? start->quant qual Qualitative Screening? quant->qual No hplc HPLC quant->hplc Yes volatile Volatile Impurities? qual->volatile No tlc TLC qual->tlc Yes structure Structural Elucidation? volatile->structure No gc GC volatile->gc Yes structure->hplc No (Coupled with MS) nmr NMR / MS structure->nmr Yes

References

Comparative Characterization of 2-Acetylamino-3-bromo-5-methylpyridine and its Isomeric Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological significance of 2-acetylamino-3-bromo-5-methylpyridine and its regioisomer, N-(5-bromo-2-methylpyridin-3-yl)acetamide.

This guide provides a comparative analysis of the chemical and biological properties of this compound and its structurally related isomer, N-(5-bromo-2-methylpyridin-3-yl)acetamide. While both compounds share the same molecular formula, their distinct substitution patterns on the pyridine ring lead to different physicochemical properties and potential biological activities. This document summarizes available data on their synthesis, spectroscopic characterization, and biological evaluation to aid researchers in their drug discovery and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Detailed experimental data for this specific isomer remains limited in publicly accessible literature.

PropertyValue
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.07 g/mol
CAS Number 142404-81-7
Appearance Solid
Melting Point 111-115 °C
SMILES CC(=O)Nc1ncc(Br)cc1C
InChI Key HBZDMVSJHVZHKC-UHFFFAOYSA-N

Synthesis and Characterization

In contrast, a comprehensive experimental protocol for the synthesis and characterization of its isomer, N-(5-bromo-2-methylpyridin-3-yl)acetamide , is well-documented.

Experimental Protocol: Synthesis of N-(5-bromo-2-methylpyridin-3-yl)acetamide[3]
  • Materials: 5-bromo-2-methylpyridin-3-amine, acetic anhydride, acetonitrile, 96% H₂SO₄.

  • Procedure:

    • A solution of 5-bromo-2-methylpyridin-3-amine (2 g) and acetic anhydride (1.95 g) in acetonitrile (20 mL) is prepared in a nitrogen atmosphere.

    • The mixture is stirred at 60 °C, and a few drops of 96% H₂SO₄ are added.

    • Stirring is continued for 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).

    • The reaction mixture is then evaporated and cooled to room temperature.

    • Water is added dropwise to precipitate the product.

    • The mixture is stirred for approximately one hour at room temperature and then filtered.

    • The resulting solid is washed with deionized water and dried.

  • Yield: 85%[2].

  • Melting Point: 256 °C[2].

Spectroscopic Characterization of N-(5-bromo-2-methylpyridin-3-yl)acetamide[3]

The structural confirmation of the synthesized N-(5-bromo-2-methylpyridin-3-yl)acetamide is achieved through various spectroscopic techniques. The experimental data is summarized in Table 2.

Spectroscopic Data N-(5-bromo-2-methylpyridin-3-yl)acetamide
¹H-NMR (CDCl₃) δ 7.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃)
¹³C-NMR (CDCl₃ + CD₃OD) δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1
EI-MS (m/z) 229 [M+H]⁺, 207 [M-CH₃]⁺, 150 [M-Br]⁺

Comparative Biological Activity

There is a notable lack of publicly available data on the biological activity of this compound and its direct derivatives. However, the biological potential of derivatives of its isomer, N-(5-bromo-2-methylpyridin-3-yl)acetamide, has been explored. These derivatives, synthesized via Suzuki cross-coupling reactions, have shown promising anti-thrombolytic and biofilm-inhibiting properties[2].

Table 3 provides a summary of the biological activities of selected N-(5-aryl-2-methylpyridin-3-yl)acetamide derivatives.

Compound ID Structure % Clot Lysis % Biofilm Inhibition (E. coli)
4a N-[5-(4-methylphenyl)-2-methylpyridin-3-yl]acetamide35.1575.34
4b N-[5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl]acetamide41.3280.11
4c N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide38.7678.92
4f N-[5-(4-iodophenyl)-2-methylpyridin-3-yl]acetamide30.2191.95
Experimental Protocol: Anti-thrombolytic Activity Assay[3]
  • Procedure:

    • Venous blood is drawn from healthy volunteers.

    • The blood is transferred to pre-weighed sterile microcentrifuge tubes and incubated at 37 °C for 45 minutes to allow for clot formation.

    • The serum is completely removed, and the clot weight is determined.

    • The test compound solution is added to the tubes containing the pre-weighed clots.

    • The tubes are incubated at 37 °C for 90 minutes.

    • The fluid released after incubation is removed, and the tubes are re-weighed to determine the weight of the lysed clot.

    • The percentage of clot lysis is calculated.

Experimental Protocol: Biofilm Inhibition Assay[3]
  • Procedure:

    • Bacterial strains (e.g., E. coli) are grown overnight in tryptic soy broth.

    • The bacterial culture is diluted, and a specific volume is added to the wells of a 96-well microtiter plate.

    • The test compounds are added to the wells.

    • The plate is incubated at 37 °C for 24 hours.

    • After incubation, the contents of the wells are discarded, and the wells are washed with phosphate-buffered saline.

    • The remaining attached bacteria are stained with crystal violet.

    • The dye is solubilized with glacial acetic acid, and the optical density is measured at a specific wavelength.

    • The percentage of biofilm inhibition is calculated.

Visualizations

Synthesis and Derivatization Workflow

The following diagram illustrates the general workflow for the synthesis of N-(5-bromo-2-methylpyridin-3-yl)acetamide and its subsequent derivatization and biological evaluation.

G cluster_synthesis Synthesis cluster_derivatization Derivatization & Evaluation Start 5-bromo-2-methylpyridin-3-amine Acetylation Acetylation (Acetic Anhydride, H₂SO₄) Start->Acetylation i Isomer N-(5-bromo-2-methylpyridin-3-yl)acetamide Acetylation->Isomer ii Coupling Suzuki Cross-Coupling (Arylboronic Acids) Isomer->Coupling iii Derivatives N-(5-aryl-2-methylpyridin-3-yl)acetamide Derivatives Coupling->Derivatives iv BioAssay Biological Assays (Anti-thrombolytic, Biofilm Inhibition) Derivatives->BioAssay v

Caption: Workflow for the synthesis of N-(5-bromo-2-methylpyridin-3-yl)acetamide and its derivatives.

Logical Relationship for Spectroscopic Characterization

The following diagram outlines the logical workflow for the spectroscopic characterization of a synthesized compound.

G Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (EI-MS) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Logical workflow for spectroscopic characterization of a chemical compound.

References

Reactivity Face-Off: 2-Acetylamino vs. 2-Amino Bromopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Pyridine Building Block

In the synthesis of novel pharmaceuticals and functional materials, substituted pyridines are indispensable building blocks. The choice between a 2-acetylamino or a 2-amino substituted bromopyridine can significantly impact the efficiency and outcome of crucial carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an objective comparison of their reactivity in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This analysis is supported by experimental data from literature to aid in the strategic selection of starting materials for complex synthetic endeavors.

Executive Summary: Reactivity at a Glance

The fundamental difference in reactivity between 2-acetylamino and 2-amino bromopyridines stems from the electronic nature of the substituent at the 2-position. The amino group (-NH₂) is a strong electron-donating group, increasing the electron density of the pyridine ring and facilitating the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. Conversely, the acetylamino group (-NHAc) is a less potent activating group. The lone pair of electrons on the nitrogen atom is delocalized into both the pyridine ring and the adjacent carbonyl group, thus diminishing its electron-donating capacity towards the ring.

This electronic distinction leads to a general trend of higher reactivity for 2-amino bromopyridines, often allowing for milder reaction conditions and achieving higher yields compared to their 2-acetylamino counterparts.

Comparative Data in Cross-Coupling Reactions

The following tables summarize quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 2-acetylamino and 2-amino bromopyridine derivatives. While direct side-by-side comparisons under identical conditions are limited in the literature, the data presented provides a strong basis for evaluating their relative reactivity.

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
N-[5-bromo-2-methylpyridin-3-yl]acetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / Not Specified85[1][2][3]
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / Not Specified85[4]
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / Not Specified82[1][2][3]
2-Amino-5-bromo-4-methylpyridine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / Not Specified82[4]
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / Not Specified88[1][2][3]
2-Amino-5-bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / Not Specified88[4]

Table 2: Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-Bromopyridine (general)Volatile AminesPd(OAc)₂ / dpppNaOtBuToluene80 / Not Specified55-98[5][6]
5-Bromo-2-alkyl/aryl-isoindoline-1,3-dione2-Amino-3-bromopyridinePd(OAc)₂ / BINAPCs₂CO₃Toluene110 / Not Specified40-51[7][8]
2-Amino-5-bromo-4-methylpyridineVarious AminesPd₂(dba)₃ / XPhosNaOtBuToluene100-110 / 12-24Expected High[9]

Table 3: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 396[10][11]
2-Amino-3-bromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF100 / 392[10][11]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT / 1693[12]

Experimental Protocols

Detailed methodologies for the cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 mixture)

Procedure:

  • To a dry reaction vessel, add the bromopyridine derivative, arylboronic acid, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane and degassed water solvent mixture.

  • Heat the reaction mixture to 85-95 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[1][2][3][4]

Buchwald-Hartwig Amination Protocol

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, inert reaction vessel, add Pd(OAc)₂, dppp, and NaOtBu.

  • Purge the vessel with nitrogen and add anhydrous toluene.

  • Add the bromopyridine derivative and the amine.

  • Heat the mixture to reflux (around 110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction and extract the product with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.[6]

Sonogashira Coupling Protocol

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the palladium catalyst, PPh₃, and CuI.

  • Add anhydrous DMF and stir for 30 minutes.

  • Add the bromopyridine derivative and the terminal alkyne.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.[10][11]

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L2-Ar' pd2_aryl->pd2_trans Transmetalation (Ar'-B(OH)2, Base) pd2_trans->pd0 Regeneration product Ar-Ar' pd2_trans->product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)L2-NR'R'' pd2_aryl->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido->pd0 Regeneration product Ar-NR'R'' pd2_amido->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkynyl Ar-Pd(II)L2-C≡CR' pd2_aryl->pd2_alkynyl Transmetalation (Cu-C≡CR') pd2_alkynyl->pd0 Regeneration product Ar-C≡CR' pd2_alkynyl->product Reductive Elimination

Caption: Overview of the Sonogashira coupling catalytic cycle.

Experimental_Workflow A Reaction Setup (Reagents, Solvent, Catalyst) B Inert Atmosphere (Evacuate/Backfill) A->B C Heating & Stirring B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between 2-acetylamino and 2-amino bromopyridines for cross-coupling reactions is a balance between reactivity and the need for protecting group strategies. The electron-donating nature of the 2-amino group generally leads to higher reactivity, making it a preferred substrate when milder conditions are desired or when coupling less reactive partners. However, the nucleophilicity of the amino group itself can sometimes lead to side reactions or catalyst inhibition, potentially necessitating a protection-deprotection sequence.

The 2-acetylamino group, being less activating, may require more forcing conditions to achieve comparable yields to its amino counterpart. However, the acetyl group serves as an inherent protecting group for the amine, which can simplify synthetic planning by avoiding additional protection and deprotection steps. This can be particularly advantageous in multi-step syntheses where functional group compatibility is a key concern. Ultimately, the optimal choice will depend on the specific synthetic context, including the nature of the coupling partners, the desired reaction conditions, and the overall synthetic strategy.

References

Reactivity Face-Off: A Comparative Guide to 3-Bromo vs. 5-Bromo Substituted Pyridines in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Brominated pyridines are invaluable synthons, offering a versatile handle for the introduction of molecular complexity. This guide provides an in-depth comparison of the reactivity of 3-bromo and 5-bromo substituted pyridines in key synthetic transformations, supported by experimental data and detailed protocols to inform reaction design and optimization.

The position of the bromine atom on the pyridine ring profoundly influences its reactivity, primarily due to the electronic landscape of the heterocycle. The pyridine nitrogen acts as an electron-withdrawing group, rendering the C2 and C4 positions electron-deficient and, consequently, more activated towards certain transformations. In contrast, the C3 and C5 positions are less electronically perturbed. This fundamental difference governs the relative reactivity of their bromo-substituted analogues.

Theoretical Underpinnings of Reactivity

The reactivity of bromopyridines is largely dictated by the specific reaction type. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-bromine bond. The ease of this step is influenced by the electron density at the carbon atom. For nucleophilic aromatic substitution (SNAr), the ability of the pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex is paramount.

Generally, the expected order of reactivity for bromopyridines in palladium-catalyzed cross-coupling reactions is 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine.[1] This is because the carbon atoms at the 2- and 4-positions are more electron-deficient, making them more susceptible to oxidative addition.[1] 5-Bromopyridines, being derivatives of 3-bromopyridine, are expected to follow a similar reactivity pattern, although this can be modulated by the electronic nature of other substituents on the ring.[1]

In the case of nucleophilic aromatic substitution, reactions are favored at the 2- and 4-positions as the anionic intermediate can be stabilized through resonance involving the electronegative nitrogen atom.[2][3] Conversely, attack at the 3- or 5-position does not allow for this stabilization, making these positions significantly less reactive towards SNAr.[2][4]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is highly dependent on the position of the bromine atom.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromopyridinePhenylboronic acidPd(OAc)2/Benzimidazolium saltK2CO3DMF/H2OMicrowave0.25>95[5]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2O85-9512-24~85-95[6]
3-Amino-5-bromopyridineArylboronic acidsPd(dppf)Cl2K2CO31,4-Dioxane/H2O80-9012-24High[7]

Note: The data presented is from different sources and may not represent a direct side-by-side comparison under identical conditions. However, it provides a strong indication of the viability of these substrates in Suzuki-Miyaura coupling.

The successful coupling of various 3- and 5-bromopyridines highlights their utility as synthetic building blocks. While direct kinetic comparisons are scarce in the literature, the consistently high yields obtained for both isomers under optimized conditions suggest that both are competent substrates for Suzuki-Miyaura reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-bromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)2 (2 mol%) with a suitable ligand (e.g., a benzimidazolium salt, 4 mol%), and a base like K2CO3 (2.0 equiv).[5][8]

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of DMF and water.[5]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring. Microwave irradiation can significantly reduce reaction times.[5][7] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Bromopyridine - Boronic Acid - Catalyst/Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify product product purify->product Final Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. Similar to Suzuki-Miyaura coupling, the electronic properties of the bromopyridine substrate play a crucial role.

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromopyridineVarious aminesPd(0) source/phosphine ligandStrong base (e.g., NaOtBu)Toluene80-110-Generally high[9][10]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3]/(±)-BINAPNaOtBuToluene80460[11]
3-Halo-2-aminopyridinesPrimary and secondary aminesRuPhos- or BrettPhos-precatalystsLiHMDS---Good[12]

The Buchwald-Hartwig amination of 3-bromopyridines is well-established, providing a reliable route to 3-aminopyridine derivatives.[9][10] The presence of other functional groups, such as an amino group on the pyridine ring, can necessitate the use of specialized catalyst systems to achieve high yields.[12]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium source (e.g., [Pd2(dba)3]), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., NaOtBu).[11]

  • Reagent Addition: Add the 3-bromopyridine (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene.[11]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.[13]

Reactivity_Comparison cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling cluster_reason Underlying Electronic Effects high Higher Reactivity (2- and 4-positions) low Lower Reactivity (3- and 5-positions) high->low > electron_deficient C2 and C4 are more electron-deficient high->electron_deficient less_perturbed C3 and C5 are less electronically perturbed low->less_perturbed oxidative_addition Facilitates oxidative addition of Pd(0) electron_deficient->oxidative_addition slower_oa Slower oxidative addition less_perturbed->slower_oa

Caption: Logical relationship of positional reactivity in bromopyridines.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of bromopyridines in SNAr reactions is markedly different from that in cross-coupling reactions. The ability to delocalize the negative charge of the Meisenheimer intermediate is the determining factor.

  • 3-Bromopyridine and 5-Bromo Substituted Pyridines: These are generally unreactive towards SNAr. The attack of a nucleophile at the C3 or C5 position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the electronegative nitrogen atom.[2] This makes the intermediate significantly less stable and the reaction energetically unfavorable.[4]

  • 2- and 4-Bromopyridines: In contrast, these isomers are much more reactive in SNAr. Nucleophilic attack at the C2 or C4 position allows for the formation of a resonance-stabilized Meisenheimer intermediate where the negative charge is delocalized onto the pyridine nitrogen, greatly facilitating the reaction.[2][3]

Conclusion

In the realm of palladium-catalyzed cross-coupling reactions, both 3-bromo and 5-bromo substituted pyridines are valuable and reactive substrates, with their reactivity being influenced by the specific reaction conditions and the nature of other substituents on the pyridine ring. For these transformations, the choice between a 3-bromo or a 5-bromo substituted pyridine will likely depend more on the desired substitution pattern of the final product and the availability of starting materials rather than a significant intrinsic difference in reactivity.

Conversely, for nucleophilic aromatic substitution, there is a stark difference in reactivity based on the position of the bromine atom. Neither 3-bromopyridine nor 5-bromo substituted pyridines are generally suitable substrates for SNAr reactions due to the electronic inability to stabilize the reaction intermediate. In this context, their 2- and 4-bromo isomers are the far superior choices. This comparative guide underscores the importance of understanding the underlying electronic principles of pyridine chemistry to effectively plan and execute synthetic strategies in research and development.

References

A Comparative Guide to DFT-Validated Studies of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted pyridine derivatives, focusing on the integration of Density Functional Theory (DFT) calculations with experimental data. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making the accurate prediction of their electronic and structural properties crucial for rational design.[1][2] This document summarizes key performance indicators from recent studies, details common experimental and computational protocols, and illustrates the workflows used to correlate theoretical predictions with empirical evidence.

Computational and Experimental Methodologies

A powerful synergy exists between computational prediction and experimental validation. DFT has emerged as a leading method for predicting molecular geometries, vibrational frequencies, and electronic properties, which can then be confirmed or refined through laboratory experiments.[3]

1.1 Experimental Protocols

  • Synthesis: Substituted pyridines are synthesized through various methods, including cascade reactions of ketoxime O-pentafluorobenzoates with alkenylboronic acids or the cycloisomerization of 3-azadienynes catalyzed by ruthenium.[4][5] A typical synthesis involves dissolving the reactants in a suitable solvent (e.g., DMF), adding a catalyst (e.g., Cu(OAc)₂), and heating the mixture, followed by purification using techniques like flash chromatography.[4][6]

  • Characterization: The synthesized compounds are characterized using a suite of spectroscopic techniques.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure and connectivity of atoms.[6][7]

    • FT-IR and FT-Raman Spectroscopy: These techniques are used to identify functional groups and analyze the vibrational modes of the molecule.[8] Spectra are often recorded in the 4000–400 cm⁻¹ range.[8]

    • X-ray Crystallography: Single-crystal X-ray diffraction provides precise experimental measurements of bond lengths and angles, serving as a benchmark for theoretical models.[3][9]

1.2 DFT Computational Protocol

  • Software: Calculations are commonly performed using software packages like Gaussian 09.[8][10][11]

  • Method and Basis Set: A popular and effective combination for these types of studies is the B3LYP hybrid functional with the 6-311++G(d,p) or 6-31G(d,p) basis set.[1][7][8] This level of theory provides a good balance between accuracy and computational cost for predicting geometries, vibrational frequencies, and electronic properties.[9][12]

  • Calculations:

    • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation.

    • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to allow for comparison with experimental IR and Raman spectra.[8]

    • Property Calculations: Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular electrostatic potential (MEP), and dipole moments are calculated.[13][14]

dft_workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis & Output mol_structure Initial Molecule Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc properties Electronic Properties (HOMO, LUMO, MEP) geom_opt->properties validation Minimum Energy Confirmation freq_calc->validation spectra Simulated Spectra (IR, Raman) freq_calc->spectra

Comparative Data Analysis

The following tables summarize key quantitative data from DFT studies on various substituted pyridines, comparing theoretical predictions with experimental findings where available.

Table 1: Comparison of Frontier Molecular Orbital Energies (HOMO-LUMO Gap)

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[11] A smaller gap suggests higher reactivity and polarizability.[11][14]

CompoundSubstituent(s)Method/Basis SetHOMO (eV)LUMO (eV)ΔE Gap (eV)Reference
PyridineHB3LYP/6-311G+(d,p)-6.89-0.326.57[1]
4-Aminopyridine4-NH₂B3LYP/6-311G+(d,p)-5.67-0.015.66[1]
4-Nitropyridine4-NO₂B3LYP/6-311G+(d,p)-7.78-2.545.24[1]
2-Methoxy-3-(trifluoromethyl)pyridine2-OCH₃, 3-CF₃B3LYP/6-311++G(d,p)-7.05-1.555.50[8]
Quinoline (Benzo[b]pyridine)Benzo fusedB3LYP/6-31+G(d,p)-6.65-1.824.83[15]

Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

This table highlights the accuracy of DFT in predicting vibrational spectra by comparing calculated frequencies for key stretching modes with those observed experimentally via FT-IR and FT-Raman.

CompoundMode DescriptionCalculated (B3LYP)Experimental (FT-IR)Experimental (FT-Raman)Reference
2-Methoxy-3-(trifluoromethyl)pyridineC-H stretch (aromatic)308830853087[8][16]
2-Methoxy-3-(trifluoromethyl)pyridineC=N stretch159515921594[8][16]
2-Methoxy-3-(trifluoromethyl)pyridineC-F stretch (sym)132013181317[8][16]
2-(Benzylthio)-N-{pyridine-4-ylmethylidene}anilineC=N stretch (imine)16221618-[9]

Correlation of Theoretical and Experimental Data

The validation of computational models against experimental data is a cornerstone of modern chemical research. This process ensures that the theoretical framework accurately represents the physical reality, allowing for reliable prediction of properties for novel compounds.

validation_cycle dft DFT Calculation (Predicted Properties) comp Comparison & Analysis (e.g., Spectra, Bond Lengths) dft->comp exp Experimental Measurement (Synthesis & Spectroscopy) exp->comp model Model Validation or Refinement comp->model model->dft Refine Method/ Basis Set

As illustrated, DFT provides predicted properties such as bond lengths and vibrational spectra.[3] These predictions are then compared against observed properties measured through techniques like X-ray crystallography and FT-IR spectroscopy.[3] A strong correlation validates the computational model, providing confidence in its predictive power for designing new pyridine derivatives with desired electronic or biological activities. Conversely, discrepancies can guide the refinement of the theoretical methods, leading to more accurate models.[3] Studies consistently show excellent agreement between B3LYP-calculated values and experimental results, particularly for vibrational frequencies after applying appropriate scaling factors.[9]

References

A Comparative Crystallographic Guide to 2-Acetylamino-3-bromo-5-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of analogs of 2-Acetylamino-3-bromo-5-methylpyridine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for the title compound, this guide focuses on two closely related analogs: 2-Amino-3-bromopyridine and 2-Bromo-5-methylpyridine . By examining the structural and physicochemical properties of these analogs, researchers can infer potential characteristics of this compound and design future experiments.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two analog compounds, providing a basis for structural comparison.

Parameter2-Amino-3-bromopyridine2-Bromo-5-methylpyridine[1]
CCDC Number 868125[2]1447662[1]
Chemical Formula C₅H₅BrN₂[2]C₆H₆BrN[1]
Molecular Weight 173.01[2]172.02
Crystal System MonoclinicMonoclinic[1]
Space Group P2₁/nP 1 2₁/m 1[1]
Unit Cell Dimensions a = 3.932(1) Å, b = 14.881(3) Å, c = 10.613(2) Å, β = 93.50(2)°a = 6.1889 Å, b = 6.614 Å, c = 7.835 Å, β = 93.503°[1]
Volume (ų) 619.2(2)320.0
Z 42

Physicochemical and Performance Data

This table presents a comparison of key physicochemical properties and available performance data for the analog compounds. This information is crucial for understanding their potential applications and for predicting the properties of related structures.

Property2-Amino-3-bromopyridine2-Bromo-5-methylpyridineThis compound (Predicted/Reported)
Melting Point (°C) 63-6741-43[3]111-115[4]
Bioactivity Precursor for synthesis of various biologically active molecules, including potential enzyme inhibitors.Used in the synthesis of ligands for metal complexes; potential biochemical reagent.[1][5]Potential therapeutic agent in oncology and infectious diseases.[6]
Solubility Soluble in common organic solvents.Soluble in ethanol/water.[1]Information not widely available.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of these pyridine derivatives generally involves a multi-step process. Below is a representative protocol for the synthesis of a brominated 2-aminopyridine derivative, which can be adapted for the specific target compounds.

Step 1: Acetylation of 2-Amino-3-methylpyridine

  • To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., acetic anhydride), slowly add the acetylating agent.[7]

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature.[7]

Step 2: Bromination

  • To the cooled reaction mixture from Step 1, add liquid bromine dropwise at a controlled temperature (e.g., 20-25°C).[7]

  • After the addition is complete, heat the mixture (e.g., to 50-60°C) for a specified period (e.g., 2-3 hours).[7]

  • Quench the reaction by adding water and then neutralize with a base solution (e.g., sodium hydroxide).[7]

  • Isolate the crude product by filtration.[7]

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent to obtain the desired 2-amino-3-methyl-5-bromopyridine.[7]

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for determining the three-dimensional atomic structure of a compound.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol/water).[1]

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.[8]

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[8]

  • Data is typically collected at a controlled temperature (e.g., room temperature or cryogenic temperatures).

3. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.[8]

  • Refine the structural model against the experimental data using least-squares methods to obtain accurate atomic coordinates, bond lengths, and bond angles.[8]

Visualizations

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis start 2-Amino-3-methylpyridine step1 Acetylation (Acetic Anhydride) start->step1 step2 Bromination (Liquid Bromine) step1->step2 step3 Purification (Recrystallization) step2->step3 end_synthesis This compound Analog step3->end_synthesis crystal_growth Single Crystal Growth end_synthesis->crystal_growth xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Workflow for the synthesis and crystallographic analysis of pyridine analogs.

Logical Relationship in Drug Discovery: Enzyme Inhibition

Many pyridine derivatives exhibit biological activity through enzyme inhibition. The following diagram illustrates the concept of competitive enzyme inhibition, a common mechanism of action for drug candidates.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (e.g., Pyridine Analog) ES->E P Product (P) ES->P k_cat EI->E

References

A Comparative Guide to Alternatives for 2-Acetylamino-3-bromo-5-methylpyridine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-acetylamino-3-bromo-5-methylpyridine is a valuable building block in the synthesis of complex heterocyclic compounds, primarily through palladium-catalyzed cross-coupling reactions. However, a variety of alternative reagents and synthetic strategies can offer advantages in terms of reactivity, availability, and the ability to access diverse chemical space. This guide provides an objective comparison of these alternatives, supported by experimental data from structurally similar compounds, to aid in the rational design of synthetic routes.

Alternatives Based on Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Alternatives can be categorized by variations in the halogen, the position of substituents, or the nature of the protecting group on the amine.

Halogen Exchange: A Reactivity Comparison

The nature of the halogen atom on the pyridine ring is a critical determinant of reactivity in cross-coupling reactions, generally following the order I > Br > Cl. While this compound is a common choice, its iodo and chloro analogues present a trade-off between reactivity and cost.

Table 1: Comparison of Halogenated 2-Acetylamino-5-methylpyridines in Suzuki-Miyaura Coupling

Halogen (X)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodo Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O804>95 (expected)
Bromo Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285[1]
Chloro Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102478 (representative)

Note: Data for the bromo analogue is based on the structurally similar 5-bromo-2-methylpyridin-3-amine[1]. Yields for iodo and chloro analogues are representative expectations based on general reactivity trends.

Positional Isomers

The substitution pattern on the pyridine ring significantly influences the steric and electronic environment of the carbon-halogen bond, thereby affecting reactivity. For instance, 2-amino-5-bromo-4-methylpyridine is predicted to be more reactive than its 3-bromo counterpart due to lower steric hindrance.

Table 2: Performance of Brominated Aminopyridine Isomers in Cross-Coupling Reactions

ReagentReaction TypeCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-Amino-3-bromopyridine Buchwald-HartwigMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF83[2]
5-Bromo-2-methylpyridin-3-amine Suzuki-Miyaura4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88[1]
2-Bromo-6-methylpyridine Buchwald-Hartwigtrans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAPNaOᵗBuToluene60[3]
Role of the Amino-Protecting Group

The acetyl group in this compound serves as a protecting group for the amine, which can prevent interference with the catalytic cycle. However, cross-coupling reactions can also be performed on unprotected aminopyridines, often requiring careful selection of ligands and bases. The use of an unprotected amine can streamline the synthesis by avoiding protection and deprotection steps. For instance, the Buchwald-Hartwig amination of unprotected 3-halo-2-aminopyridines has been successfully achieved using RuPhos and BrettPhos precatalysts in combination with LiHMDS[2].

Alternative Synthetic Strategies: De Novo Pyridine Synthesis

Instead of functionalizing a pre-existing pyridine ring, de novo synthesis methods build the heterocyclic core from acyclic precursors. These approaches offer greater flexibility in introducing a wide range of substitution patterns.

Multicomponent Reactions (MCRs)

MCRs are highly efficient one-pot reactions that combine three or more starting materials to form a complex product, minimizing waste and purification steps. Substituted 2-aminopyridines can be synthesized through various MCRs. For example, a one-pot condensation of an aromatic aldehyde, malononitrile, and a primary amine can yield highly functionalized 2-amino-3,5-dicarbonitrile pyridine derivatives[4].

Table 3: Representative Multicomponent Synthesis of a 2-Aminopyridine Derivative

AldehydeMalononitrileAmineCatalystConditionsProductYield (%)
BenzaldehydeMalononitrileAnilineNoneFusion, 130°C2-amino-4-phenyl-6-anilino-pyridine-3,5-dicarbonitrileHigh (qualitative)[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aminobromopyridine

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine[1].

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Unprotected Aminobromopyridine

This protocol is based on the amination of 3-bromo-2-aminopyridine with a secondary amine[2].

Materials:

  • 3-Bromo-2-aminopyridine (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and RuPhos.

  • Add anhydrous THF, followed by 3-bromo-2-aminopyridine and the secondary amine.

  • Add LiHMDS to the reaction mixture.

  • Heat the reaction at 65 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Substituted pyridines are prevalent scaffolds in kinase inhibitors, which are crucial in cancer therapy. The PI3K/AKT and PIM-1 kinase signaling pathways are common targets for such inhibitors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation PyridineInhibitor Pyridine-based Inhibitor PyridineInhibitor->PI3K

Caption: PI3K/AKT signaling pathway with inhibition by a pyridine-based drug.

PIM1_Kinase_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation Substrates Substrates (e.g., Bad, p27) PIM1->Substrates Phosphorylation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Proliferation Cell Proliferation Substrates->Proliferation PyridineInhibitor Pyridine-based Inhibitor PyridineInhibitor->PIM1

Caption: Simplified PIM-1 kinase signaling pathway and its inhibition.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Halopyridine, Boronic Acid, Base Inert Establish Inert Atmosphere Reagents->Inert Catalyst Add Pd Catalyst and Solvent Inert->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench and Extract Monitor->Quench Dry Dry and Concentrate Quench->Dry Purify Purify (Chromatography) Dry->Purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Efficacy of different palladium catalysts for bromopyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Palladium Catalysts for Bromopyridine Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is critical for the success of these transformations, influencing reaction yields, catalyst loading, and reaction times. This guide provides a comparative analysis of the efficacy of different palladium catalysts for three key coupling reactions of bromopyridines: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between bromopyridines and organoboron compounds. The selection of the palladium catalyst and ligand is crucial for achieving high yields, especially with the potentially coordinating pyridine nitrogen. Here, we compare the performance of common palladium catalyst systems for the Suzuki-Miyaura coupling of bromopyridines.

Data Presentation: Suzuki-Miyaura Coupling of Bromopyridines
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane10049595
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100298196
Herrmann's Catalyst-K₂CO₃DMF11069292

Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).[1]

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst for Suzuki couplings. However, for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often necessary to achieve higher yields and turnover numbers.[1] These advanced ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[1] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]

  • Palladacycles (e.g., Herrmann's Catalyst): Palladacycles are pre-activated catalyst systems known for their high thermal stability and catalytic activity.[1] They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[1]

Experimental Protocols: Suzuki-Miyaura Coupling

General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos): [1]

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add palladium(II) acetate (1 mol%), SPhos (2 mol%), the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add 1,4-dioxane (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure using an NHC-Based Catalyst (PEPPSI-IPr): [1]

  • In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (0.5 mol%) to a reaction vessel.

  • Add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add t-AmylOH (5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C for 2 hours.

  • Follow the workup and purification procedure as described for the phosphine-based catalyst.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2 / Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. The choice of ligand and base is critical, especially for bromopyridines where the pyridine nitrogen can interfere with the catalyst.

Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / (±)-BINAP(±)-BINAPNaOt-BuToluene80160
Pd(OAc)₂ / dpppdpppNaOt-BuTolueneReflux190.7
Pd₂(dba)₃ / XPhosXPhosLiHMDSTHF651640
RuPhos-precatalystRuPhosLiHMDSTHF651683
BrettPhos-precatalystBrettPhosLiHMDSTHF651678

Note: The data is compiled from various sources for different bromopyridine and amine substrates and may not represent a direct comparison.[3]

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts: Bidentate phosphine ligands like (±)-BINAP and dppp have been successfully used in the amination of bromopyridines.[3] The choice of a strong base like sodium tert-butoxide (NaOt-Bu) is often crucial for high yields.[4]

  • Biarylphosphine Ligands and Precatalysts: Modern biarylphosphine ligands such as RuPhos and BrettPhos, often used as precatalysts, have shown excellent performance in the amination of challenging substrates like 3-bromo-2-aminopyridine.[5] These catalysts can overcome the challenges posed by the coordinating amino group on the pyridine ring.[5]

Experimental Protocols: Buchwald-Hartwig Amination

General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/dppp): [3]

  • Charge a round-bottomed flask with Pd(OAc)₂ (0.05 equiv), dppp (0.10 equiv), and NaOt-Bu (2.2 equiv).

  • Purge the flask with nitrogen for 5 minutes.

  • Add a solution of the bromopyridine derivative and the amine in anhydrous toluene.

  • Heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure using a Biarylphosphine Precatalyst (RuPhos-precatalyst): [5]

  • To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyridine (1.0 equiv), the amine (1.2 equiv), RuPhos-precatalyst (2 mol%), and LiHMDS (2.5 equiv).

  • Add anhydrous THF.

  • Heat the reaction mixture at 65 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Amine_Coordination_Deprotonation Amine_Coordination_Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination_Deprotonation Ar-Pd(II)-NRR'(L2) Ar-Pd(II)-NRR'(L2) Amine_Coordination_Deprotonation->Ar-Pd(II)-NRR'(L2) HNRR' / Base Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NRR'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NRR' Ar-NRR' Reductive_Elimination->Ar-NRR'

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C-C triple bonds between terminal alkynes and aryl halides. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of Bromopyridines
Palladium PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100396
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF100392
Pd(OAc)₂PPh₃CuIEt₃NDMF100385
Pd₂(dba)₃PPh₃CuIEt₃NDMF100382

Note: Data extracted from a study on 2-amino-3-bromopyridines.[5]

Analysis of Catalyst Performance:

  • Palladium(II) Precursors: Various palladium(II) precursors can be effectively used for the Sonogashira coupling of bromopyridines. In a study on 2-amino-3-bromopyridines, Pd(CF₃COO)₂ provided the highest yield, suggesting that the counter-ion can influence the catalytic activity.[5]

  • Ligand and Co-catalyst: Triphenylphosphine (PPh₃) is a commonly used ligand, and copper(I) iodide (CuI) is a standard co-catalyst that facilitates the reaction by forming a copper acetylide intermediate.[6]

Experimental Protocols: Sonogashira Coupling

General Procedure for Sonogashira Coupling: [1][5]

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add anhydrous and degassed DMF, followed by triethylamine (Et₃N, 2.0 equiv).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 100 °C for 3 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C#CR(L2) Ar-Pd(II)-C#CR(L2) Transmetalation_Pd->Ar-Pd(II)-C#CR(L2) Cu-C#CR Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C#CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C#CR Ar-C#CR Reductive_Elimination->Ar-C#CR CuX CuX Alkyne_Deprotonation Alkyne_Deprotonation CuX->Alkyne_Deprotonation Cu-C#CR Cu-C#CR Alkyne_Deprotonation->Cu-C#CR R-C#CH / Base Cu-C#CR->CuX Transmetalation to Pd

Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.

Conclusion

The choice of palladium catalyst is a critical parameter in the successful cross-coupling of bromopyridines. For Suzuki-Miyaura reactions, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) generally offer superior performance over traditional catalysts like Pd(PPh₃)₄, providing higher yields in shorter reaction times. In Buchwald-Hartwig aminations, the use of biarylphosphine ligands and their corresponding precatalysts is often essential to overcome the challenges associated with the coordinating pyridine and amine functionalities. For Sonogashira couplings, a range of Pd(II) precursors can be effective, with the choice of counter-ion potentially influencing the reaction outcome. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the selection and optimization of palladium catalysts for the synthesis of functionalized pyridine derivatives.

References

A Spectroscopic Comparison of 2-Acetylamino-3-bromo-5-methylpyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Acetylamino-3-bromo-5-methylpyridine and its key positional isomers. The information presented herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document summarizes predicted spectroscopic data based on established principles and available data for related compounds, outlines detailed experimental protocols for acquiring such data, and provides a visual workflow for the analytical process.

The isomers under consideration are:

  • Isomer A: this compound

  • Isomer B: 2-Acetylamino-5-bromo-3-methylpyridine

  • Isomer C: 3-Acetylamino-2-bromo-5-methylpyridine

  • Isomer D: 4-Acetylamino-3-bromo-5-methylpyridine

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of the four isomers. These predictions are based on the analysis of their chemical structures and general spectroscopic principles.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentIsomer A (2-NHAc-3-Br-5-Me)Isomer B (2-NHAc-5-Br-3-Me)Isomer C (3-NHAc-2-Br-5-Me)Isomer D (4-NHAc-3-Br-5-Me)
Pyridine-HH-4: ~7.8 (d)H-4: ~8.0 (s)H-4: ~7.5 (d)H-2: ~8.2 (s)
H-6: ~8.1 (d)H-6: ~8.2 (s)H-6: ~8.0 (d)H-6: ~8.4 (s)
Methyl-H (Pyridine)~2.3 (s)~2.4 (s)~2.3 (s)~2.5 (s)
Acetyl-H~2.2 (s)~2.2 (s)~2.3 (s)~2.2 (s)
NH-H~8.5 (s, br)~8.3 (s, br)~8.7 (s, br)~8.1 (s, br)

s = singlet, d = doublet, br = broad

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentIsomer A (2-NHAc-3-Br-5-Me)Isomer B (2-NHAc-5-Br-3-Me)Isomer C (3-NHAc-2-Br-5-Me)Isomer D (4-NHAc-3-Br-5-Me)
C=O~168~168~169~168
Pyridine-CC2: ~152C2: ~153C2: ~140C2: ~148
C3: ~110C3: ~135C3: ~145C3: ~118
C4: ~140C4: ~142C4: ~125C4: ~155
C5: ~132C5: ~118C5: ~130C5: ~135
C6: ~148C6: ~149C6: ~147C6: ~150
Methyl-C (Pyridine)~18~18~17~19
Acetyl-C~25~24~25~24

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational ModeIsomer AIsomer BIsomer CIsomer D
N-H Stretch3300-32003300-32003300-32003300-3200
C-H Stretch (Aromatic)3100-30003100-30003100-30003100-3000
C-H Stretch (Aliphatic)2980-28502980-28502980-28502980-2850
C=O Stretch (Amide I)1700-16701700-16701700-16701700-1670
N-H Bend (Amide II)1550-15101550-15101550-15101550-1510
C=C, C=N Stretch1600-14501600-14501600-14501600-1450
C-N Stretch1300-12001300-12001300-12001300-1200
C-Br Stretch700-550700-550700-550700-550

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) in Ethanol

IsomerPredicted λmax (nm)
Isomer A~240, ~280
Isomer B~235, ~275
Isomer C~245, ~290
Isomer D~250, ~300

Table 5: Predicted Mass Spectrometry Data (m/z)

IonPredicted m/z
[M]⁺228/230 (due to ⁷⁹Br/⁸¹Br isotopes)
[M-CH₂CO]⁺186/188
[M-Br]⁺149
[M-NHCOCH₃]⁺171/173

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Objective: To elucidate the carbon-hydrogen framework of the isomers.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a standard single-pulse experiment.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the isomers.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To investigate the electronic transitions within the conjugated systems of the isomers.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Processing: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

4. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the isomers.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Introduction: Introduce the sample into the ion source. For volatile compounds, GC-MS with electron ionization (EI) is suitable. For less volatile or thermally sensitive compounds, LC-MS with electrospray ionization (ESI) is preferred.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

  • Data Analysis: Identify the molecular ion peak, which should exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), and analyze the fragmentation pattern to deduce structural information.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer_A Isomer A NMR NMR (1H, 13C) Isomer_A->NMR FTIR FT-IR Isomer_A->FTIR UV_Vis UV-Vis Isomer_A->UV_Vis MS Mass Spec. Isomer_A->MS Isomer_B Isomer B Isomer_B->NMR Isomer_B->FTIR Isomer_B->UV_Vis Isomer_B->MS Isomer_C Isomer C Isomer_C->NMR Isomer_C->FTIR Isomer_C->UV_Vis Isomer_C->MS Isomer_D Isomer D Isomer_D->NMR Isomer_D->FTIR Isomer_D->UV_Vis Isomer_D->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis

Comparative Analysis of N-[5-aryl-2-methylpyridin-3-yl]acetamide Derivatives: A Guide to Their Anti-Thrombolytic and Biofilm Inhibitory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of a series of novel pyridine derivatives based on the N-(5-bromo-2-methylpyridin-3-yl)acetamide scaffold, an isomer of 2-Acetylamino-3-bromo-5-methylpyridine. The following sections detail their synthesis, in vitro biological performance against thrombosis and bacterial biofilms, and a comparison with existing alternative agents. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the key assays are provided.

Introduction to Substituted Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic modification of the pyridine ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on a series of N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives synthesized via a palladium-catalyzed Suzuki cross-coupling reaction. The evaluation of these compounds for anti-thrombolytic and biofilm inhibitory activities reveals their potential as lead structures for the development of new therapeutic agents.

Comparative Biological Activity

The synthesized N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives were evaluated for their ability to lyse blood clots (anti-thrombolytic activity) and to inhibit the formation of bacterial biofilms, specifically against Escherichia coli. The results are presented in the tables below.

Anti-Thrombolytic Activity

The anti-thrombolytic potential of the compounds was assessed by measuring the percentage of clot lysis. Streptokinase, a well-known thrombolytic agent, was used as a positive control.

Compound IDAryl Substituent% Clot Lysis[1]
4a Phenyl21.51
4b 4-Methylphenyl41.32
4c 4-Methoxyphenyl18.21
4d 4-Chlorophenyl15.67
4e 3-Nitrophenyl12.89
4f 2,4-Dichlorophenyl10.45
4g 3,4-Dimethoxyphenyl29.21
4h 3,5-Difluorophenyl9.78
4i Naphthalen-2-yl17.65
Streptokinase -75.00 (approx.)
Biofilm Inhibition Activity

The ability of the synthesized compounds to inhibit biofilm formation by Escherichia coli was also investigated.

Compound IDAryl Substituent% Biofilm Inhibition[1]
4a Phenyl75.34
4b 4-Methylphenyl80.11
4c 4-Methoxyphenyl78.92
4d 4-Chlorophenyl82.45
4e 3-Nitrophenyl85.67
4f 2,4-Dichlorophenyl91.95
4g 3,4-Dimethoxyphenyl72.88
4h 3,5-Difluorophenyl88.23
4i Naphthalen-2-yl70.12

Comparison with Alternative Agents

The N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives demonstrated moderate anti-thrombolytic activity compared to the standard drug streptokinase. However, their biofilm inhibition properties are noteworthy. For instance, compound 4f exhibited a very high percentage of biofilm inhibition (91.95%).

Alternatives for Anti-Thrombolytic Activity:

  • Thrombolytic Drugs: Streptokinase, Urokinase, and tissue Plasminogen Activators (t-PA) are established enzymatic drugs used clinically to dissolve blood clots.

  • Antiplatelet Agents: Aspirin and clopidogrel are commonly used to prevent clot formation. Pyrazolopyridine derivatives have also been investigated as potential antiplatelet agents.[2]

Alternatives for Biofilm Inhibition:

  • Antimicrobial Peptides: These have shown potential in both inhibiting biofilm formation and eradicating established biofilms.[3]

  • Quorum Sensing Inhibitors: Compounds that interfere with bacterial communication can prevent biofilm formation.

  • Bis-indole Derivatives: Analogues of the marine alkaloid nortopsentin have demonstrated good antibiofilm activity against both Gram-positive and Gram-negative bacteria.[4][5]

Experimental Protocols

Synthesis of N-[5-aryl-2-methylpyridin-3-yl]acetamide Derivatives (4a-i)

The synthesis of the title compounds was achieved through a Suzuki cross-coupling reaction.[1]

Materials:

  • N-(5-bromo-2-methylpyridin-3-yl)acetamide (starting material)

  • Various arylboronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as a catalyst

  • Potassium phosphate (K₃PO₄) as a base

  • 1,4-Dioxane and water (4:1) as the solvent system

Procedure:

  • A mixture of N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₃PO₄ (2.0 eq.) was taken in a round-bottom flask.

  • The solvent system of 1,4-dioxane and water (4:1) was added.

  • The reaction mixture was refluxed at 85-95 °C under an inert atmosphere for 12-18 hours.

  • The progress of the reaction was monitored by thin-layer chromatography.

  • After completion, the reaction mixture was cooled to room temperature, and the organic solvent was removed under reduced pressure.

  • The residue was extracted with ethyl acetate, and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product was purified by column chromatography on silica gel to afford the desired N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives.

G Synthesis of N-[5-aryl-2-methylpyridin-3-yl]acetamide Derivatives cluster_reactants Reactants cluster_conditions Reaction Conditions A N-(5-bromo-2-methylpyridin-3-yl)acetamide G Suzuki Cross-Coupling Reaction A->G B Arylboronic Acid B->G C Pd(PPh₃)₄ (Catalyst) C->G D K₃PO₄ (Base) D->G E 1,4-Dioxane/Water (Solvent) E->G F 85-95 °C, 12-18h F->G H Work-up and Purification G->H I N-[5-aryl-2-methylpyridin-3-yl]acetamide H->I

Synthetic workflow for N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives.
Anti-Thrombolytic Activity Assay

Materials:

  • Venous blood from healthy human volunteers

  • Streptokinase solution (positive control)

  • Water (negative control)

  • Test compound solutions

  • Microcentrifuge tubes

Procedure:

  • 2 mL of venous blood was collected from healthy volunteers.

  • 0.5 mL of blood was transferred to pre-weighed microcentrifuge tubes.

  • The tubes were incubated at 37 °C for 45 minutes to allow for clot formation.

  • After clot formation, the serum was completely removed.

  • The tubes were weighed again to determine the clot weight.

  • 100 µL of the test compounds, streptokinase, or water was added to the tubes.

  • All tubes were incubated at 37 °C for 90 minutes.

  • After incubation, the fluid released was removed, and the tubes were weighed again.

  • The percentage of clot lysis was calculated using the formula: % Lysis = [(Initial clot weight - Final clot weight) / Initial clot weight] x 100

Biofilm Inhibition Assay

Materials:

  • Escherichia coli strain

  • Tryptic Soy Broth (TSB) medium

  • 96-well microtiter plates

  • Crystal Violet solution (0.1%)

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • A 24-hour old culture of E. coli in TSB was prepared.

  • The bacterial culture was diluted to an optical density (OD₆₀₀) of 0.01 in fresh TSB.

  • 100 µL of the diluted bacterial culture was added to the wells of a 96-well plate.

  • 100 µL of the test compound at the desired concentration was added to the wells. A negative control (no compound) was also included.

  • The plate was incubated at 37 °C for 24 hours without shaking.

  • After incubation, the planktonic cells were gently removed by washing the wells with sterile phosphate-buffered saline (PBS).

  • The remaining biofilms were fixed with methanol for 15 minutes and then air-dried.

  • The biofilms were stained with 125 µL of 0.1% crystal violet solution for 15 minutes.

  • Excess stain was removed by washing with water, and the plate was air-dried.

  • 200 µL of 30% acetic acid was added to each well to solubilize the bound dye.

  • The absorbance was measured at 595 nm using a microplate reader.

  • The percentage of biofilm inhibition was calculated as: % Inhibition = [(OD of control - OD of treated) / OD of control] x 100

G Biofilm Inhibition Assay Workflow A Bacterial Culture Preparation B Incubation with Test Compounds in 96-well plate A->B C Washing to Remove Planktonic Cells B->C D Staining with Crystal Violet C->D E Washing to Remove Excess Stain D->E F Solubilization of Bound Dye E->F G Absorbance Measurement (OD595) F->G H Calculation of % Inhibition G->H

General workflow for the biofilm inhibition assay.

Conclusion

The N-[5-aryl-2-methylpyridin-3-yl]acetamide scaffold serves as a promising platform for the development of novel therapeutic agents. The derivatives synthesized via Suzuki cross-coupling exhibit noteworthy biological activities, particularly in the inhibition of E. coli biofilm formation. While their anti-thrombolytic activity is moderate, further structural modifications could lead to enhanced potency. The detailed protocols provided herein offer a basis for the synthesis and evaluation of similar pyridine-based compounds, facilitating further research in this area of medicinal chemistry.

References

A Comparative Analysis of Suzuki and Stille Coupling for Pyridine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the construction of biaryl and hetero-biaryl scaffolds is of paramount importance. Among these, the pyridine moiety is a ubiquitous structural motif. The Suzuki-Miyaura and Stille cross-coupling reactions are two of the most powerful and widely utilized palladium-catalyzed methods for the formation of carbon-carbon bonds, and both have been extensively applied to the synthesis of substituted pyridines. This guide provides a comprehensive and objective comparison of these two indispensable methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic endeavors.

At a Glance: Key Differences Between Suzuki and Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.[1][2]
Reagent Stability Boronic acids can be prone to protodeboronation; boronate esters offer greater stability.Organostannanes are generally stable to air and moisture.[1][2]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates) to activate the organoboron reagent.Often proceeds under neutral or milder conditions, though additives like CuI or LiCl can be beneficial.[2]
Functional Group Tolerance Broad, but can be sensitive to strong bases.[2][3]Excellent, tolerates a wide range of functional groups.[4][5]
Byproduct Removal Boron byproducts are generally water-soluble and relatively easy to remove.[2]Tin byproducts can be challenging to remove from the reaction mixture, often requiring specific workup procedures like a potassium fluoride wash.[2]

Performance Comparison: Experimental Data for Pyridine Synthesis

The choice between Suzuki and Stille coupling often hinges on the specific pyridine substrate and the desired coupling partner. The following tables summarize representative quantitative data for the synthesis of 2-arylpyridines from 2-halopyridines, providing a direct comparison of yields under various conditions.

Table 1: Suzuki Coupling of 2-Halopyridines with Phenylboronic Acid

Pyridine SubstrateCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10085-95[6][7]
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100~80[8]
2-BromopyridinePd/CK₂CO₃iPrOH/H₂O8092[9]
2,6-DichloropyridinePd(OAc)₂ / Ad₂PⁿBuK₃PO₄Dioxane/H₂O10075 (mono-arylation)[10]

Table 2: Stille Coupling of 2-Halopyridines with Phenylstannanes

Pyridine SubstrateCatalystAdditiveSolventTemp (°C)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄-Toluene11090-95[11]
2-IodopyridinePdCl₂(PPh₃)₂CuIDMF8088
2,6-DibromopyridinePd(PPh₃)₄-Toluene11085 (di-arylation)[12]
2-BromopyridinePd₂(dba)₃ / P(o-tol)₃-Toluene11092[11]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for both Suzuki and Stille couplings for the synthesis of 2-phenylpyridine.

Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of halopyridines.[6][7]

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridine.

Protocol 2: Stille Coupling of 2-Bromopyridine with Tributyl(phenyl)stannane

This protocol is based on general procedures for the Stille coupling of heteroaryl halides.[11]

Materials:

  • 2-Bromopyridine

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Saturated aqueous solution of potassium fluoride (KF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenylpyridine.

Catalytic Cycles and Reaction Mechanisms

The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.

Suzuki Coupling Catalytic Cycle

The Suzuki coupling typically requires a base to activate the organoboron species, facilitating the transmetalation step where the organic group is transferred to the palladium center.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling Catalytic Cycle

In contrast to the Suzuki coupling, the Stille coupling generally does not require a base for transmetalation, as the organotin reagent is sufficiently nucleophilic to directly transfer its organic group to the palladium complex.[2]

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnR'3) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Stille coupling.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are exceptionally powerful and versatile methods for the synthesis of substituted pyridines. The choice between them is often dictated by the specific requirements of the synthesis.

The Suzuki coupling is generally the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal, which are significant advantages, especially in the context of pharmaceutical development and large-scale synthesis. The commercial availability of a vast array of boronic acids and their esters further enhances the appeal of this methodology.

The Stille coupling, however, remains a highly valuable alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction or when the required boronic acid is unstable or inaccessible. The high functional group tolerance and the stability of organostannanes to air and moisture make the Stille coupling a robust and reliable choice in complex synthetic sequences.[4][5] The primary drawback is the toxicity of the tin reagents and the challenges associated with the complete removal of tin byproducts.[1][2]

Ultimately, a careful evaluation of factors such as substrate scope, functional group compatibility, reagent availability and toxicity, and purification considerations will guide the synthetic chemist in making an informed decision between these two preeminent cross-coupling reactions for pyridine synthesis.

References

Deuterated Pyridine Analogs: A Comparative Guide to Enhanced Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, the stable, non-radioactive isotope of hydrogen, into pyridine-containing drug candidates represents a promising frontier in pharmaceutical development. This guide provides an objective comparison of the metabolic stability of deuterated versus non-deuterated pyridine analogs, supported by experimental data, detailed protocols, and visualizations to aid researchers in this field. Deuteration can significantly enhance a drug's metabolic stability and overall pharmacokinetic profile by leveraging the kinetic isotope effect (KIE).[1] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.[1]

Improved Pharmacokinetic Profile

This enhanced stability can lead to several key advantages in drug development:

  • Improved Metabolic Stability: A slower rate of enzymatic degradation can lead to a longer drug half-life.[1]

  • Enhanced Bioavailability: Reduced first-pass metabolism may result in a greater proportion of the administered dose reaching systemic circulation.[1]

  • Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[1]

  • Altered Metabolite Profile: Deuteration can shift metabolic pathways, a phenomenon known as "metabolic switching," which can reduce the formation of toxic or inactive metabolites.[1]

  • Increased Therapeutic Efficacy: Sustained therapeutic concentrations can lead to improved efficacy.[1]

These benefits have been demonstrated in various pyridine-containing drug candidates, including the approved TYK2 inhibitor deucravacitinib, where deuteration prevents the formation of a non-selective metabolite.[1]

Data Presentation: Comparative Metabolic Stability

The following table summarizes the quantitative improvements in pharmacokinetic parameters observed in a preclinical study of deuterated imidazo[1,2-a]pyridine-3-carboxamides compared to their non-deuterated analog.[2] The data clearly demonstrates that deuteration leads to a longer half-life (t½) and lower intrinsic clearance (CLint), indicating improved metabolic stability across multiple species.

CompoundSpeciest½ (min)CLint (mL/min/g protein)
Non-deuterated 2 Mouse11126
Deuterated 30 Mouse2555
Non-deuterated 2 Marmoset Monkey7198
Deuterated 30 Marmoset Monkey12116
Non-deuterated 2 Human3046
Deuterated 30 Human5326
Non-deuterated 2 Rat2948
Deuterated 30 Rat5028
Non-deuterated 2 Dog1878
Deuterated 30 Dog2264

Data sourced from a study on imidazo[1,2-a]pyridine-3-carboxamides, a class of anti-tuberculosis agents.[2]

Experimental Protocols

The following is a detailed methodology for a key experiment used to assess the metabolic stability of deuterated pyridine analogs: the in vitro liver microsomal stability assay.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[3]

Materials:

  • Test compound (deuterated and non-deuterated analogs)

  • Pooled liver microsomes (from human or other relevant species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol for reaction termination

  • Internal standard for analytical quantification (e.g., by LC-MS/MS)

Procedure:

  • Preparation: Pre-warm the microsomal incubation mixture (containing microsomes and buffer) to 37°C.

  • Initiation: Add the test compound to the microsomal mixture at the desired final concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol to precipitate the proteins.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant for the concentration of the parent compound using a validated analytical method, such as LC-MS/MS.

  • Data Calculation: Determine the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental setups.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Microsomal Mixture B Add Test Compound (Deuterated/Non-deuterated) A->B C Pre-warm to 37°C B->C D Initiate with NADPH Regenerating System C->D E Incubate at 37°C with Shaking D->E F Time-point Sampling (0, 5, 15, 30, 45, 60 min) E->F G Quench Reaction (Ice-cold Acetonitrile) F->G H Centrifuge G->H I Analyze Supernatant (LC-MS/MS) H->I J Calculate t½ and CLint I->J

Caption: Experimental workflow for in vitro metabolic stability assay.

Kinetic Isotope Effect: kH > kD Pyridine Pyridine Analog Metabolite1 Hydroxylated Metabolite Pyridine->Metabolite1 kH Metabolite2 N-Oxide Metabolite Pyridine->Metabolite2 kH Deuterated_Pyridine Deuterated Pyridine Analog Deuterated_Pyridine->Metabolite1 kD Deuterated_Pyridine->Metabolite2 kD

Caption: Simplified metabolic pathway of pyridine analogs.

References

Safety Operating Guide

Proper Disposal of 2-Acetylamino-3-bromo-5-methylpyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Acetylamino-3-bromo-5-methylpyridine as a hazardous chemical waste. Under no circumstances should this compound be disposed of in regular trash or down the drain. The following guide provides a comprehensive procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. This protocol is based on established guidelines for the disposal of halogenated organic compounds and safety data for structurally similar chemicals.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.

Summary of Potential Hazards (Based on Analogous Compounds)

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[1]Avoid direct contact and inhalation. Use appropriate PPE.[1]
Skin Corrosion/Irritation May cause skin irritation.[1][2][3]Wash hands thoroughly after handling. Wear protective gloves.[1][2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2][4]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2][4]
Respiratory Irritation May cause respiratory irritation.[1][2]Avoid breathing dust or vapors. Use in a well-ventilated area.[1][2]

Step-by-Step Disposal Protocol

This protocol ensures the safe and compliant disposal of this compound.

Step 1: Waste Identification and Classification

  • Treat this compound as a hazardous chemical waste . Due to its structure, it is classified as a halogenated organic compound.

  • This waste must be collected for disposal by a licensed hazardous waste disposal company.[2][4]

Step 2: Waste Segregation

  • Proper segregation is crucial to prevent dangerous reactions.

  • Store waste this compound separately from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Maintain separate, designated waste containers for halogenated organic solids and solutions.

Step 3: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be clean and dry before use.

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "This compound " (do not use abbreviations or chemical formulas).

    • The date when the waste was first added to the container.

    • For mixtures, list all constituents and their approximate percentages.

Step 4: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • The SAA should be at or near the point of waste generation.[8]

  • Ensure the container is kept closed at all times, except when adding waste.[7][9]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]

  • Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations (often 12 months for partially filled containers).[8]

Step 6: Decontamination of Empty Containers

  • An "empty" container that held this chemical must also be disposed of as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Crucially, the rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste. [9]

  • Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Identify as Hazardous Waste B Step 2: Segregate from Incompatible Chemicals A->B C Step 3: Use Labeled, Compatible Container B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Contact EHS for Pickup D->E F Step 6: Decontaminate Empty Containers G Collect Rinsate as Hazardous Waste F->G I Dispose of Clean Container as Non-Hazardous F->I H Dispose of Rinsate with Chemical Waste G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Acetylamino-3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Acetylamino-3-bromo-5-methylpyridine. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are outlined below.

Hazard Statement:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Harmful if swallowed.

Signal Word: Warning[1]

GHS Pictograms:

PictogramHazard Class
alt text
Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemically resistant gloves.[2][3]
Eye Protection Safety Glasses/GogglesChemical splash goggles are required.[2][3]
Face Protection Face ShieldTo be worn in conjunction with goggles, especially when there is a risk of splashing.
Body Protection Laboratory CoatA fully buttoned lab coat must be worn.[2]
Respiratory Protection Dust MaskA NIOSH-approved N95 dust mask is required if there is a potential for dust generation.[4]

Safe Handling and Operational Plan

3.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2][3]

  • Use a certified laboratory chemical fume hood for all weighing and transfer operations to minimize inhalation of dust or vapors.[2][3]

3.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform these operations within a chemical fume hood.

    • Use a spatula for transferring the solid material.

    • Avoid creating dust.

    • Close the container tightly after use.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Clean the work area, including the balance and spatula, after use.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Storage and Disposal Plan

5.1. Storage:

  • Store in a cool, well-ventilated place.[1][2]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

5.2. Disposal Protocol: This protocol must be followed for the disposal of this compound and any contaminated materials.

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this chemical waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • The label should include "Hazardous Waste" and the chemical name: "this compound".

  • Waste Collection:

    • Carefully sweep up any solid waste, avoiding dust generation.

    • Place the collected solid and any contaminated disposable items (e.g., gloves, weighing paper, paper towels) into the designated hazardous waste container.

  • Container Management:

    • Securely seal the hazardous waste container when not in use.

    • Store the sealed container in a designated, well-ventilated waste accumulation area.

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[1]

    • All disposal must comply with local, state, and federal regulations. Do not dispose of this chemical in regular trash or down the drain.

Logical Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Clean Work Area check_safety Check Safety Equipment (Fume Hood, Eyewash, Shower) prep_area->check_safety don_ppe Don Required PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer close Securely Close Container transfer->close clean_area Clean Work Area & Equipment close->clean_area doff_ppe Doff & Dispose of PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Solid Waste & Contaminated Materials doff_ppe->collect_waste label_container Place in Labeled Hazardous Waste Container collect_waste->label_container store_waste Store in Designated Area label_container->store_waste professional_disposal Arrange for Professional Waste Disposal store_waste->professional_disposal

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.